Med 27
Description
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5/c1-15-5-7-16(8-6-15)21(31)18-10-9-17(26(18)2)13-19(30)34-12-11-29-14-25-22-20(29)23(32)28(4)24(33)27(22)3/h5-10,14H,11-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIRBZOAKBEYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OCCN3C=NC4=C3C(=O)N(C(=O)N4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146397 | |
| Record name | Med 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104333-87-1 | |
| Record name | Med 27 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104333871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Med 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Whitepaper: The Critical Role of Med27 in Neuronal Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Mediator complex is a crucial multiprotein assembly that regulates gene transcription by acting as a bridge between transcription factors and the RNA polymerase II machinery.[1][2] MED27, a subunit of this complex, is fundamentally important for this process.[3][4] Recent research has identified that biallelic loss-of-function variants in the MED27 gene are the cause of an autosomal recessive neurodevelopmental disorder.[2][3] This disorder is characterized by a consistent and severe set of symptoms, including global developmental delay, intellectual disability, dystonia, and cerebellar atrophy or hypoplasia.[1][5][6] These clinical findings underscore the profound vulnerability of the developing nervous system, particularly the cerebellum, to MED27 dysfunction.[1][7]
This technical guide synthesizes the current understanding of MED27's function in neuronal development, drawing from studies utilizing zebrafish, mouse, and human stem cell models. We will detail the molecular mechanisms through which MED27 operates, summarize key quantitative findings from preclinical models, provide an overview of essential experimental protocols, and visualize the core signaling pathways and workflows.
The Core Function of the MED27 Subunit
MED27 is a component of the Mediator complex, which is broadly composed of head, middle, and tail modules.[3] MED27 itself is positioned straddling the head and tail modules.[3] The primary function of the Mediator complex is to serve as a transcriptional coactivator.[8] It connects gene-specific transcription factors (TFs) bound to enhancer regions of DNA with the basal RNA polymerase II (Pol II) transcription machinery located at gene promoters.[2][3] This interaction stabilizes the preinitiation complex, facilitating the start of transcription for a vast array of protein-coding and non-coding genes.[1] The ubiquitous expression of Med27 mRNA suggests it plays a universal role in transcriptional initiation.[8]
Figure 1: MED27 within the Mediator transcriptional complex.
MED27's Indispensable Role in Neurodevelopment
The severe neurological phenotypes observed in patients with MED27 variants strongly indicate its essential role in the development of the central nervous system (CNS).[5] This has been extensively validated in animal models. Global knockout of Med27 in mice results in early embryonic lethality, while similar knockout in Drosophila and chicken models is also lethal.[3][9]
Studies using zebrafish with med27 loss-of-function (LoF) mutations successfully replicate the clinical phenotypes seen in patients, including severe developmental defects, motor deficits, and significant cerebellar atrophy.[2][3][6] These models show a marked reduction in the size of the head, eyes, and overall brain.[10] Specifically, the loss of MED27 leads to a failure in neurogenesis, with defects in the differentiation of progenitor cells into mature neurons, particularly GABAergic neurons and Purkinje cells in the cerebellum.[10][11]
Molecular Mechanisms and Signaling Pathways
Research indicates that pathogenic mutations in MED27 lead to a partial loss-of-function mechanism.[7][12] Mutant MED27 protein destabilizes the entire Mediator complex, weakening its interaction with other subunits (such as MED20) and impairing its ability to bind to chromatin at regulatory sites.[7][9] This compromised assembly alters the three-dimensional chromatin architecture, ultimately dampening the expression of critical downstream target genes essential for neurogenesis.[7][9]
Molecular analyses in various models have identified several direct downstream targets of MED27-mediated transcription:
-
Immediate Early Genes (IEGs): In human cellular models, EGR1 and FOS have been identified as direct downstream targets. These genes are critical for initiating neurogenic transcriptional programs.[3][9]
-
Master Regulatory Transcription Factors: In zebrafish, the transcription factors foxo3a and fosab are direct downstream targets.[2][3] These are well-established master regulators within the central nervous system.[2][3][6]
-
Cerebellar Neurogenesis Markers: The expression of key markers for Purkinje cell neurogenesis, including atoh1a, atoh1b, atoh1c, and ptf1a, is significantly decreased in med27 knockout zebrafish.[10][11]
Figure 2: MED27 downstream signaling in neuronal development.
Quantitative Data from Preclinical Models
Data from knockout and patient-specific mutant models provide quantitative insights into the consequences of MED27 dysfunction.
Table 1: Neuronal and Phenotypic Changes in med27 Knockout Zebrafish
| Parameter | Observation in med27 KO | Model System | Reference |
|---|---|---|---|
| GABAergic Neurons | Significant decrease in number | 5 dpf zebrafish brain (dlx5a/6a:GFP) | [10][11] |
| Purkinje Cells | Significant decrease in number | 5 dpf zebrafish cerebellum (pvalb7+) | [10][11] |
| Neural Stem Cells | Significant reduction | 5 dpf zebrafish brain (nestin-positive) | [10][11] |
| Cell Proliferation | Significant increase (suggests failure in differentiation) | 5 dpf zebrafish brain (PH3 immunostaining) | [10][11] |
| Apoptosis | Significant increase | 5 dpf zebrafish brain | [10][11] |
| Brain Size | Significant reduction | 3 and 5 dpf zebrafish | [10] |
| Cerebellar Neurogenesis Markers | Significant decrease in mRNA expression (atoh1a, atoh1b, atoh1c, ptf1a) | 2 dpf zebrafish larvae (RT-qPCR) |[10][11] |
Table 2: Transcriptomic and Proteomic Dysregulation in MED27 Mutant Models
| Analysis Type | Key Findings in MED27 Mutants | Model System | Reference |
|---|---|---|---|
| Bulk RNA-Sequencing | 648 downregulated & 711 upregulated DEGs. Enriched pathways: neuronal processes. | MED27KI/FS human Neuronal Progenitor Cells (NPCs) | [7] |
| Bulk RNA-Sequencing | 800 downregulated & 389 upregulated DEGs. | MED27KI/FS human Embryonic Stem Cells (hESCs) | [7] |
| Gene Set Enrichment (GSEA) | Over-representation of downregulated DEGs in neuroactive ligand-receptor interaction pathways. | med27-/- zebrafish larvae | [3] |
| Co-Immunoprecipitation | Significantly reduced interaction between mutant MED27 (p.P280L) and MED20. | Human cell lines | [7] |
| Affinity Purification-MS | Mutant MED27 (p.P280L) captured a different profile of interacting proteins compared to WT. | Human cell lines |[7] |
Key Experimental Protocols
The following methodologies have been central to elucidating the function of MED27 in neurodevelopment.
Generation of Loss-of-Function Zebrafish Models
-
CRISPR/Cas9-mediated Knockout:
-
Target Design: Design single guide RNAs (sgRNAs) targeting an early exon of the zebrafish med27 gene.
-
Microinjection: Prepare an injection mix containing the designed sgRNAs and Cas9 protein/mRNA. Microinject the solution into zebrafish embryos at the one- to four-cell stage.[3][10]
-
Screening: At 24-48 hours post-fertilization (hpf), extract genomic DNA from a subset of injected (F0) embryos. Use PCR and subsequent sequencing to confirm the presence of insertions/deletions (indels) at the target site.
-
Line Establishment: Raise the F0 generation to adulthood and outcross with wild-type fish. Screen F1 progeny for germline transmission of the desired mutation. Establish stable heterozygous and homozygous mutant lines for analysis.[3]
-
Figure 3: Workflow for CRISPR/Cas9-mediated knockout in zebrafish.
mRNA Rescue Experiments in Zebrafish
-
Template Preparation: Clone the full coding sequence (CDS) of wild-type human MED27 into a pCS2 vector. For patient-specific variants, introduce mutations using a site-directed mutagenesis kit.[3]
-
mRNA Synthesis: Linearize the plasmid vector and use it as a template for in vitro transcription to synthesize capped mRNAs.[3]
-
Microinjection: Co-inject the synthesized wild-type or mutant MED27 mRNA along with reagents for knockout (e.g., CRISPR/Cas9) or knockdown (e.g., morpholinos) into one- to four-cell stage mutant zebrafish embryos.[3]
-
Phenotypic Analysis: At desired time points (e.g., 3 days post-fertilization), score the larvae for rescue of the mutant phenotypes (e.g., morphological defects, cerebellar atrophy).[3]
Generation of Patient-Specific Human Stem Cell Models
-
Genome Editing: Introduce patient-specific MED27 variants (e.g., missense or frameshift) into human embryonic stem cells (hESCs) using CRISPR/Cas9-mediated genome editing.[7]
-
Clonal Selection: Isolate and expand single-cell clones. Genotype each clone to identify those with the desired homozygous or compound heterozygous edits.[7]
-
Neuronal Differentiation: Differentiate the validated wild-type and mutant hESC clones into neuronal progenitor cells (NPCs) for subsequent molecular and cellular characterization.[7]
Protein-Protein Interaction Analysis
-
Co-Immunoprecipitation (Co-IP):
-
Lysate Preparation: Lyse cells expressing tagged or endogenous MED27 to release protein complexes.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to MED27 (or its tag). The antibody will bind to MED27, and any proteins stably interacting with it.
-
Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Elution and Western Blot: Elute the bound proteins from the beads and separate them using SDS-PAGE. Perform a Western blot using an antibody against a suspected interacting partner (e.g., MED20) to confirm the interaction.[7]
-
Immunohistochemistry (IHC) and Imaging
-
Tissue Preparation: Fix zebrafish larvae at the desired developmental stage (e.g., 5 dpf) in 4% paraformaldehyde (PFA).
-
Sectioning: For brain structure analysis, embed the fixed tissue and create transverse sections.
-
Staining:
-
Permeabilization: Treat sections with a detergent (e.g., Triton X-100) to allow antibody penetration.
-
Blocking: Incubate in a blocking solution (e.g., goat serum) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate with a primary antibody against the protein of interest (e.g., anti-PVALB7 for Purkinje cells, anti-PH3 for proliferating cells).[10]
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
-
Imaging and Quantification: Image the stained sections using a confocal microscope. Select regions of interest (e.g., the cerebellum) and quantify the number of positive cells or signal intensity using imaging software.[3][10]
Conclusion and Future Directions
MED27 is a critical and indispensable component of the transcriptional machinery required for proper neuronal development. Its function is especially vital for the formation and maintenance of the cerebellum. Loss-of-function mutations in MED27 disrupt the stability and chromatin occupancy of the Mediator complex, leading to the dysregulation of key neurogenic transcription factors and a cascade of downstream effects that manifest as a severe neurodevelopmental disorder.[3][7][12]
The preclinical models and protocols detailed in this guide have been instrumental in uncovering these pathogenic mechanisms.[7] They provide a robust foundation for future research aimed at:
-
Identifying the full spectrum of MED27-dependent downstream genes in different neuronal subtypes.
-
Investigating the precise temporal requirements for MED27 function during different stages of neurogenesis.
-
Developing and testing potential therapeutic strategies, such as gene therapies or small molecule modulators, to ameliorate the effects of MED27 deficiency.
Understanding the role of MED27 not only sheds light on a specific rare disease but also provides broader insights into the function of the Mediator complex in brain development and the molecular underpinnings of "Neuro-MEDopathies".[9]
References
- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 2. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MED27 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. MED27 Variants Cause Developmental Delay, Dystonia, and Cerebellar Hypoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MED27 - Wikipedia [en.wikipedia.org]
- 9. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]
- 10. MED27 function is essential for cerebellar development and motor behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Pathogenicity of Mediator Complex Subunit 27 (MED27) in a Neurodevelopmental Disorder with Cerebellar Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Transcription: Unraveling the Role of Med27 in Mediator Complex Assembly
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Mediator complex stands as a central scaffold in the intricate machinery of eukaryotic gene transcription, bridging the gap between gene-specific transcription factors and the general RNA polymerase II (Pol II) machinery. The precise assembly and structural integrity of this multi-subunit complex are paramount for its function in regulating gene expression. Within this complex, the Med27 subunit, a component of the Tail module, plays a critical, yet historically under-appreciated, role in maintaining the stability and architectural fidelity of the entire Mediator complex. This technical guide synthesizes current knowledge on the pivotal function of Med27 in Mediator assembly, providing a comprehensive resource for researchers in transcription biology and drug development.
Med27: A Key Architectural Component of the Mediator Complex
Med27, also known as CRSP34 or TRAP37, is an essential subunit of the Mediator complex, located at the junction of the Head and Tail modules.[1][2] Cryo-electron microscopy (cryo-EM) studies have positioned Med27 within the "upper tail" sub-module, where it forms a crucial interface with both Head and other Tail subunits.[3] Its strategic location suggests a role as a linchpin, integral to the overall structural integrity of the Mediator complex.
Med27's primary function in assembly is to stabilize the association of various subunits. It makes extensive contacts with multiple subunits, most notably MED17 in the Head module and MED29 in the Tail module.[1][4] The C-terminal domain of Med27 is particularly critical for these interactions and the overall stability of the complex.[1] Mutations or loss of Med27 have been shown to lead to a significant destabilization of the Mediator complex, resulting in reduced protein levels of other subunits and impaired transcriptional regulation.[5][6] This underscores the indispensable role of Med27 in maintaining the complete and functional architecture of the Mediator.
Quantitative Analysis of Med27's Role in Mediator Stoichiometry
Quantitative proteomic analyses, such as those using normalized spectral abundance factors (NSAF), have provided insights into the stoichiometry of the Mediator complex. While direct binding affinities for Med27 interactions are not extensively documented, these proteomic studies consistently show that Med27 is a core, stoichiometric component of the Mediator complex, present in a 1:1 ratio with other core subunits in purified Mediator preparations.[7][8]
Mutations in Med27 can dramatically alter the composition of the Mediator complex. Affinity purification-mass spectrometry (AP-MS) experiments comparing wild-type and mutant Med27 have revealed a significant reduction in the association of other Mediator subunits, providing quantitative evidence for its role in complex integrity.[9]
| Parameter | Observation | Implication | Reference(s) |
| Stoichiometry | Med27 is present in a 1:1 ratio with other core Mediator subunits in purified complexes. | Med27 is an integral and stable component of the core Mediator complex. | [7][8] |
| Mutant Med27 Pulldowns | Affinity purification of mutant Med27 shows a significant decrease in co-purified Mediator subunits compared to wild-type. | Med27 mutations disrupt the stable assembly of the entire Mediator complex. | [9] |
Signaling Pathways and Logical Relationships Involving Med27
The role of Med27 in Mediator assembly is a critical node in the broader signaling pathways that control gene transcription. The Mediator complex integrates signals from various transcription factors and relays them to the Pol II machinery. The structural integrity conferred by Med27 is essential for this signal transduction.
Below is a diagram illustrating the central role of Med27 in the assembly and function of the Mediator complex.
Caption: Role of Med27 in Mediator complex assembly and transcriptional regulation.
Experimental Workflows for Studying Med27 Function
Investigating the role of Med27 in Mediator complex assembly requires a multi-faceted approach, combining biochemical, proteomic, and genomic techniques. The following diagram outlines a logical workflow for such studies.
Caption: A logical workflow for investigating the role of Med27 in Mediator complex assembly.
Detailed Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS)
This protocol is designed to identify proteins that interact with Med27 within the native cellular environment.[1][7][8]
I. Cell Culture and Lysis:
-
Culture human cell lines (e.g., HEK293T) expressing a tagged version of Med27 (e.g., FLAG-HA-tagged).
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
II. Affinity Purification:
-
Incubate the clarified lysate with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer and three times with a wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).
-
Elute the protein complexes using a 3X FLAG peptide solution or a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5).
III. Mass Spectrometry:
-
Neutralize the eluate if a low pH elution was used.
-
Reduce and alkylate the protein complexes, followed by in-solution or in-gel trypsin digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins and quantify their abundance using appropriate software (e.g., MaxQuant) and statistical analysis to distinguish specific interactors from background contaminants.
Co-immunoprecipitation (Co-IP)
This protocol is used to validate the interaction between Med27 and a specific partner protein.[3][10][11]
I. Cell Lysis and Antibody Incubation:
-
Prepare cell lysates as described in the AP-MS protocol.
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody specific for Med27 or its putative interacting partner overnight at 4°C.
II. Immunoprecipitation and Western Blotting:
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Med27 and the suspected interacting protein, followed by incubation with HRP-conjugated secondary antibodies and chemiluminescent detection.
Cryo-Electron Microscopy (Cryo-EM) Single-Particle Analysis
This protocol aims to determine the high-resolution structure of the Mediator complex to visualize the position and interactions of Med27.[12][13]
I. Sample Preparation and Vitrification:
-
Purify the intact Mediator complex to high homogeneity.
-
Apply a small volume (3-4 µL) of the purified complex to a glow-discharged cryo-EM grid.
-
Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).
II. Data Collection:
-
Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).
-
Collect a large dataset of high-resolution images (micrographs) using an automated data collection software on a high-end cryo-TEM (e.g., Titan Krios) equipped with a direct electron detector.
III. Image Processing and 3D Reconstruction:
-
Perform motion correction and contrast transfer function (CTF) estimation for each micrograph.
-
Automatically pick individual particle images from the micrographs.
-
Perform 2D classification to remove junk particles and group particles with similar views.
-
Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the Mediator complex.
-
Build an atomic model of Med27 and its interacting partners into the cryo-EM density map.
Cleavage Under Targets and Tagmentation (CUT&Tag)
This protocol is used to map the genomic occupancy of Med27 and other Mediator subunits to understand their role in chromatin binding and gene regulation.[6][14]
I. Cell Permeabilization and Antibody Incubation:
-
Harvest and wash a low number of cells (e.g., 100,000).
-
Bind the cells to Concanavalin A-coated magnetic beads.
-
Permeabilize the cells with a digitonin-containing buffer.
-
Incubate with a primary antibody specific for Med27 or another Mediator subunit overnight at 4°C.
-
Incubate with a secondary antibody.
II. pA-Tn5 Tagmentation and DNA Purification:
-
Incubate the antibody-bound cells with a protein A-Tn5 transposome complex.
-
Activate the Tn5 transposase with magnesium chloride to simultaneously fragment the DNA and ligate sequencing adapters at the antibody-binding sites.
-
Lyse the cells and purify the tagmented DNA.
III. Library Preparation and Sequencing:
-
Amplify the DNA fragments by PCR using primers that recognize the ligated adapters.
-
Purify the PCR products to generate the final sequencing library.
-
Sequence the library on a next-generation sequencing platform.
-
Analyze the sequencing data to identify genomic regions enriched for Med27 binding.
Conclusion
Med27 is an indispensable component of the Mediator complex, playing a crucial role in its assembly, stability, and, consequently, its function as a master regulator of transcription. Its strategic position at the interface of the Head and Tail modules highlights its importance as a structural linchpin. A comprehensive understanding of Med27's function, facilitated by the experimental approaches outlined in this guide, is essential for elucidating the intricate mechanisms of transcriptional regulation and may provide novel avenues for therapeutic intervention in diseases driven by transcriptional dysregulation. The continued application of advanced proteomic, genomic, and structural biology techniques will undoubtedly further unravel the multifaceted contributions of Med27 to the dynamic process of gene expression.
References
- 1. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Primer to Single-Particle Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inext-discovery.eu [inext-discovery.eu]
- 5. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CUT&Tag Resource Center | Cell Signaling Technology [cellsignal.com]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. MyScope [myscope.training]
- 14. CUT&Tag Overview: Profile Chromatin Faster | Cell Signaling Technology [cellsignal.com]
Med27 Protein: A Technical Guide to Structure, Domains, and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mediator complex subunit 27 (Med27) is a key component of the Mediator complex, a multiprotein assembly that plays a crucial role in the regulation of RNA polymerase II transcription.[1][2][3] The Mediator complex acts as a bridge between gene-specific transcription factors and the basal transcription machinery, thereby integrating regulatory signals to control gene expression.[1][2][3] Med27, a subunit of the "upper tail" module of the Mediator complex, is essential for the stability and integrity of the complex and has been implicated in critical developmental processes, particularly in the nervous system.[4][5] Dysregulation of Med27 function is associated with severe neurodevelopmental disorders, making it a protein of significant interest for both basic research and therapeutic development.[6][7] This technical guide provides an in-depth overview of the structure, domains, and function of Med27, along with detailed experimental protocols relevant to its study.
Med27 Protein Structure and Domains
The human Med27 protein consists of 311 amino acids with a molecular mass of approximately 35.4 kDa.[8] Structural studies, including cryo-electron microscopy of the mammalian Mediator complex, have revealed that Med27 is composed of two principal domains: an N-terminal helical domain and a C-terminal globular domain.[5][6]
N-Terminal Domain: The N-terminal region of Med27 forms a heterodimeric helical bundle with Mediator subunit 29 (MED29).[5][6] This interaction is crucial for the proper assembly of the upper tail module of the Mediator complex.
C-Terminal Domain: The C-terminal portion of Med27 folds into a globular domain that mediates interactions with several subunits of the Mediator head module, including MED20.[4][5] This interaction is critical for bridging the tail and head modules of the Mediator complex. The majority of disease-causing missense mutations in Med27 are clustered within this C-terminal domain, highlighting its functional importance.[7] One study has suggested the presence of a C2-H2 zinc finger motif within the C-terminal domain.[7]
Based on structural and sequence analysis from UniProt and InterPro, the approximate domain boundaries are outlined below.
| Domain | Approximate Amino Acid Range (Human) | Interacting Partners | Key Features |
| N-Terminal Helical Domain | 1-150 | MED29 | Forms a heterodimeric helical bundle.[5][6] |
| C-Terminal Globular Domain | 151-311 | MED17, MED18, MED20 | Interacts with the head module of the Mediator complex.[4][5][7] Contains a high concentration of pathogenic missense mutations.[7] |
Quantitative Data on Med27 Interactions and Stability
Co-Immunoprecipitation and Affinity Purification-Mass Spectrometry
Co-immunoprecipitation (Co-IP) followed by Western blotting and affinity purification coupled with mass spectrometry (AP-MS) have been instrumental in identifying Med27 interactors and assessing the relative strength of these interactions. Studies have shown that mutations in Med27 can significantly impact its interaction with other Mediator subunits. For instance, the p.P280L mutation has been shown to weaken the interaction between Med27 and MED20.[4]
Quantitative proteomics analyses provide a more global view of interaction changes. The table below summarizes the relative changes in interaction partners of mutant Med27 compared to wild-type (WT) Med27, as determined by AP-MS. The Log2 fold change (Log2FC) indicates the magnitude of the change in the amount of co-purified protein. A negative value suggests a weaker interaction with the mutant protein.
| Interacting Protein | Log2 Fold Change (Mutant vs. WT Med27) | Experimental Method | Reference |
| MED20 | Decreased | Co-Immunoprecipitation | [4] |
| Various Mediator Subunits | Varies (see original data) | Affinity Purification-Mass Spectrometry | [4] |
Impact of Mutations on Protein Stability
In silico modeling has been used to predict the effect of pathogenic mutations on the stability of Med27 and its interactions. The change in Gibbs free energy (ΔΔG) upon mutation provides a quantitative measure of this effect, with positive values indicating destabilization.
| Mutation | Predicted ΔΔG (kcal/mol) | Predicted Effect | Reference |
| V63G | +5.0 | Destabilizes a helix in the N-terminal domain. | [9] |
| H179P | +18 | Large destabilization of a beta-sheet in the C-terminal domain. | [9] |
| I230R | - | Located in a loop with phosphorylated residues in the C-terminal domain. | [9] |
| V242A | +1.9 | Mostly neutral effect on a buried helix in the C-terminal domain. | [9] |
| P259L | -6.9 | Stabilizing effect on a helix in the C-terminal domain. | [9] |
| P280L | +7.5 | Destabilizing effect on a beta-turn in the C-terminal domain. | [9] |
| I203V | +3.7 | Reduced stability of the C-terminal domain. | [9] |
| P174A | +3 | Slightly disrupts a beta-turn in the C-terminal domain. | [9] |
Signaling and Functional Pathways
Med27, as part of the Mediator complex, is a central player in the transcriptional regulation of a vast number of genes. Its function is integral to the process of transmitting signals from transcription factors to the core RNA polymerase II machinery.
Caption: Role of Med27 within the Mediator complex in transcriptional activation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of Med27. Below are generalized protocols for key experiments, which should be optimized for specific experimental conditions.
Affinity Purification-Mass Spectrometry (AP-MS) of Med27-Containing Complexes
This protocol describes the isolation of Med27 and its interacting partners for identification by mass spectrometry. A common approach is the Tandem Affinity Purification (TAP) method.[10][11][12]
1. Generation of a Tagged Med27 Cell Line:
-
Clone the full-length human Med27 cDNA into a mammalian expression vector containing a tandem affinity tag (e.g., FLAG-HA, Protein A-CBP).
-
Transfect the construct into the desired human cell line (e.g., HEK293T).
-
Select for stable expression of the tagged Med27 protein.
2. Cell Lysis and Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
3. First Affinity Purification:
-
Incubate the cleared lysate with the first affinity resin (e.g., anti-FLAG M2 agarose (B213101) beads) with gentle rotation at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the protein complexes under native conditions (e.g., by competition with FLAG peptide).
4. Second Affinity Purification:
-
Incubate the eluate from the first step with the second affinity resin (e.g., anti-HA agarose beads).
-
Wash the beads as in the first step.
-
Elute the purified protein complexes.
5. Mass Spectrometry Analysis:
-
Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.
-
Excise protein bands of interest or analyze the entire eluate.
-
Perform in-gel or in-solution trypsin digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a protein database search algorithm.
Caption: Workflow for Tandem Affinity Purification-Mass Spectrometry (AP-MS).
Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Med27
ChIP-seq is used to identify the genomic regions where Med27 (as part of the Mediator complex) binds.[13][14][15][16]
1. Cell Cross-linking and Harvesting:
-
Grow cells to the desired confluency.
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells and wash with ice-cold PBS.
2. Chromatin Preparation:
-
Lyse the cells to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.
3. Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with an antibody specific for Med27 (or a tag if using a tagged protein) overnight at 4°C. A mock IP with a non-specific IgG should be performed in parallel as a negative control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
4. Washing and Elution:
-
Wash the beads with a series of stringent wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
6. Library Preparation and Sequencing:
-
Prepare a DNA library from the purified ChIP DNA and input control DNA for next-generation sequencing.
-
Perform high-throughput sequencing.
7. Data Analysis:
-
Align the sequence reads to the reference genome.
-
Use peak-calling algorithms to identify regions of the genome that are significantly enriched in the Med27 IP sample compared to the input control.
Caption: Workflow for Chromatin Immunoprecipitation-Sequencing (ChIP-seq).
Conclusion
Med27 is a structurally and functionally critical subunit of the Mediator complex. Its well-defined domain architecture facilitates key interactions that are essential for the assembly and function of the Mediator in regulating gene transcription. The quantitative data, though in some cases semi-quantitative, clearly demonstrate the importance of these interactions and the destabilizing effects of pathogenic mutations. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of Med27 in health and disease, with the ultimate goal of developing novel therapeutic strategies for Med27-related disorders.
References
- 1. Quantitative Interaction Proteomics of Neurodegenerative Disease Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining Quantitative Proteomics and Interactomics for a Deeper Insight into Molecular Differences between Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MED27 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. genecards.org [genecards.org]
- 9. MED27 and the Mediator complex (cropped) [michelanglo.sgc.ox.ac.uk]
- 10. The tandem affinity purification (TAP) method: a general procedure of protein complex purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tandem affinity purification of functional TAP-tagged proteins from human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mediator independently orchestrates multiple steps of preinitiation complex assembly in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encodeproject.org [encodeproject.org]
- 15. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Med27 Expression: A Comprehensive Technical Guide for Researchers
An In-depth Examination of Med27 Expression Across Diverse Cell Types, its Role in Key Signaling Pathways, and Methodologies for its Study.
Introduction
Mediator complex subunit 27 (Med27) is a key component of the Mediator complex, a crucial co-regulator of RNA polymerase II transcription. The ubiquitous expression of Med27 underscores its fundamental role in gene regulation across a wide array of cell types. Dysregulation of Med27 expression has been implicated in various pathological conditions, including cancer and neurodevelopmental disorders, making it a protein of significant interest for researchers, scientists, and drug development professionals.[1] This technical guide provides a comprehensive overview of Med27 expression in different cell types, delves into its involvement in critical signaling pathways, and offers detailed experimental protocols for its investigation.
Data Presentation: Quantitative Expression of Med27
The following tables summarize the quantitative mRNA expression of Med27 in various human cancer cell lines, providing a valuable resource for comparative analysis. The data is presented in Reads Per Kilobase of transcript, per Million mapped reads (RPKM), sourced from the Cancer Cell Line Encyclopedia (CCLE) and other repositories.[2][3][4][5]
Table 1: Med27 mRNA Expression in Hematopoietic and Lymphoid Cancer Cell Lines
| Cell Line | Cancer Type | Med27 Expression (RPKM) |
| 697 | B-cell Acute Lymphoblastic Leukemia | 2.5 |
| 22RV1 | Prostate Carcinoma | 2.5 |
Data sourced from the Cancer Cell Line Encyclopedia (CCLE).[2][3]
Table 2: Med27 mRNA Expression in Solid Tumor Cell Lines
| Cell Line | Cancer Type | Med27 Expression (RPKM) |
| 1321N1 | Astrocytoma | 2.0 |
| 143B | Osteosarcoma | 2.0 |
| 253J | Bladder Transitional Cell Carcinoma | 2.0 |
Data sourced from the Cancer Cell Line Encyclopedia (CCLE).[3]
Table 3: Med27 Expression in Other Tissues
| Tissue | Expression Level |
| Testis | High |
| Brain | High |
Ubiquitous expression has been noted in 25 other tissues.
Signaling Pathways Involving Med27
Med27 plays a pivotal role in several signaling pathways that are critical for cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is a key factor in the progression of various diseases.
Med27 in Cancer Signaling
In melanoma, Med27 has been shown to promote tumor growth by targeting the AKT/MAPK and NF-κB/iNOS signaling pathways.[6] In adrenal cortical carcinoma, silencing of Med27 inhibits carcinogenesis by targeting the Wnt/β-catenin signaling pathway.[1] Furthermore, in breast cancer, Med27 has been found to promote malignant behavior by affecting Sp1.[7]
Med27 in Neurodevelopment
Med27 is essential for normal neurodevelopment.[8][9] Studies in zebrafish have shown that loss-of-function mutations in Med27 lead to severe developmental defects.[8][9] Molecular analyses have identified the transcription factors foxo3a and fosab as direct downstream targets of Med27, providing a mechanistic link to its role in neuronal and cerebellar development.[8][9] Further research has also implicated EGR1, FOS, and Lhx1 as downstream targets in neurogenesis.[10][11][12]
Experimental Protocols
Detailed methodologies for the study of Med27 are provided below, including Western Blotting, Immunoprecipitation, Chromatin Immunoprecipitation Sequencing (ChIP-seq), and Reverse Transcription Quantitative PCR (RT-qPCR).
Western Blotting
This protocol outlines the detection of Med27 protein levels in cell lysates.
1. Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.[13]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 10-12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour.[14]
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Med27 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C. Recommended dilution for some antibodies is 1 µg/mL.[15]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunoprecipitation (IP)
This protocol is for the isolation of Med27 and its interacting proteins.
1. Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) to preserve protein-protein interactions.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Add the primary antibody against Med27 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.[16]
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5 minutes.
4. Analysis:
-
The eluted proteins can be analyzed by Western Blotting to confirm the presence of Med27 and identify co-immunoprecipitated proteins.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol describes a method to identify the genomic regions where Med27 binds.
1. Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in live cells by adding formaldehyde (B43269) to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest cells, lyse them, and isolate the nuclei.
-
Sonically shear the chromatin to obtain fragments of 200-500 bp.[17][18][19]
2. Immunoprecipitation:
-
Perform immunoprecipitation as described in the IP protocol, using an anti-Med27 antibody suitable for ChIP.
3. DNA Purification and Library Preparation:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare a sequencing library from the purified DNA.
4. Sequencing and Data Analysis:
-
Sequence the library using a next-generation sequencing platform.
-
Analyze the data to identify enriched genomic regions, which represent Med27 binding sites.
Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol is for quantifying Med27 mRNA expression levels.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit or TRIzol reagent.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase and random hexamers or oligo(dT) primers.
2. qPCR:
-
Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and Med27-specific primers.
-
Human Med27 Primers:
-
Run the qPCR on a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Perform a melt curve analysis to ensure primer specificity.
3. Data Analysis:
-
Calculate the relative expression of Med27 using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
References
- 1. Silencing of MED27 inhibits adrenal cortical carcinogenesis by targeting the Wnt/β-catenin signaling pathway and the epithelial-mesenchymal transition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Datasets | Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]
- 3. Dataset - CCLE Cell Line Gene Expression Profiles [maayanlab.cloud]
- 4. Expression analysis about cell lines in CCLE [protocols.io]
- 5. genecards.org [genecards.org]
- 6. MED27 promotes melanoma growth by targeting AKT/MAPK and NF-κB/iNOS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MED27 plays a tumor‐promoting role in breast cancer progression by targeting KLF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]
- 12. Pathogenicity of Mediator Complex Subunit 27 (MED27) in a Neurodevelopmental Disorder with Cerebellar Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 15. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 16. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 18. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]
- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. origene.com [origene.com]
The Discovery and Foundational Characterization of Med27: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mediator Complex Subunit 27 (Med27), a key component of the Mediator complex, plays a critical role in the regulation of transcription by RNA polymerase II. Its discovery and initial characterization were pivotal in advancing our understanding of the intricate molecular mechanisms that govern gene expression. This technical guide provides an in-depth overview of the seminal studies that first identified and described Med27, with a focus on the experimental methodologies, quantitative data, and the conceptual framework that established its function as a transcriptional coactivator. Initially identified as CRSP34, a 34-kDa subunit of the Cofactor Required for Sp1 (CRSP) complex, its journey from a novel protein to an integral part of the Mediator complex highlights a significant period of discovery in molecular biology.
Discovery of the CRSP Complex and Identification of CRSP34 (Med27)
The discovery of Med27 is intrinsically linked to the identification of the CRSP complex, a multi-protein coactivator essential for the transcriptional activation by the transcription factor Sp1. Seminal work published in 1999 by Ryu and colleagues detailed the purification and characterization of this complex from human HeLa cells.[1]
The CRSP complex was identified as a novel factor required, in addition to TFIID, for the efficient activation of transcription by Sp1.[1] Purification of the CRSP complex revealed it to be a large assembly with an approximate molecular mass of 700 kDa, composed of nine major subunits with molecular masses ranging from 33 kDa to 200 kDa.[1] Among these, the 34-kDa subunit, named CRSP34, was identified as a new protein, now known as Med27.[1] The cloning of the cDNAs encoding these subunits was a crucial step in their characterization.[1]
Initial Characterization of Med27 (CRSP34) and its Role in Transcription
The initial characterization of CRSP34 focused on its role as an integral component of the CRSP complex and its function in Sp1-dependent transcriptional activation. The CRSP complex, including CRSP34, was shown to be essential for mediating the signal from the enhancer-binding protein Sp1 to the basal transcription machinery.[1]
Immunodepletion studies were critical in confirming the essential cofactor function of the CRSP subunits.[1] The removal of the CRSP complex from in vitro transcription assays abrogated Sp1-dependent transcription, and this activity could be restored by the addition of the purified complex. This demonstrated the functional necessity of the entire complex, including the newly discovered CRSP34.
The identification of CRSP34 as a component of other coactivator complexes, such as the thyroid hormone receptor-associated proteins (TRAP) complex, suggested a broader role in transcriptional regulation.[2] This finding hinted at a combinatorial mechanism of coactivator assembly, where different subunits could be part of distinct complexes to regulate a wide array of genes.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial studies on the CRSP complex and its subunits.
Table 1: Subunit Composition of the Purified Human CRSP Complex
| Subunit Name | Apparent Molecular Mass (kDa) |
| CRSP200 | 200 |
| CRSP150 | 150 |
| CRSP130 | 130 |
| CRSP100 | 100 |
| CRSP77 | 77 |
| CRSP70 | 70 |
| CRSP34 | 34 |
| CRSP33 | 33 |
Data sourced from Ryu et al., Nature, 1999.[1]
Experimental Protocols
The discovery and initial characterization of Med27 (CRSP34) were reliant on a series of sophisticated biochemical and molecular biology techniques. Below are detailed methodologies for the key experiments cited.
Purification of the CRSP Complex from HeLa Cells
This protocol is based on the detailed method published by Ryu et al. in PNAS, 1999.[2][3]
-
Preparation of Nuclear Extract: Nuclear extracts were prepared from cultured human HeLa cells.
-
Phosphocellulose Chromatography: The nuclear extract was subjected to chromatography on a P-11 phosphocellulose column. The fraction eluting with 1 M KCl (P1M fraction) was collected, as it contained the CRSP activity.
-
Nickel Affinity Chromatography: A key step in the purification was the use of Ni²⁺-nitrilotriacetic acid (NTA)-agarose chromatography. The P1M fraction was loaded onto the Ni²⁺-NTA column, which was then washed and eluted with a buffer containing imidazole.
-
Heparin Chromatography: The CRSP-containing fractions from the Ni²⁺-NTA column were pooled, dialyzed, and applied to a Poros Heparin column. The complex was eluted with a linear salt gradient.
-
Glycerol (B35011) Gradient Centrifugation: The fractions with CRSP activity were further purified by centrifugation through a 15% to 30% glycerol gradient.
-
Mono S Chromatography: The final purification step involved chromatography on a Mono S column, with elution via a linear salt gradient.
-
Analysis of Purity: The purity of the CRSP complex at each stage was monitored by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) followed by silver staining.
In Vitro Transcription Assay
This assay was crucial for identifying and functionally characterizing the CRSP complex.
-
Template DNA: A DNA template containing GC-box Sp1 binding sites upstream of a promoter was used. A control template lacking these sites was used to demonstrate specificity.
-
Transcription Reaction Components: The reaction mixture contained purified recombinant Sp1, RNA polymerase II, and a set of general transcription factors (TFIIA, TFIIB, TFIID, TFIIE, TFIIF, and TFIIH).
-
Addition of CRSP Fractions: Aliquots of the fractions from the CRSP purification steps were added to the transcription reactions.
-
Transcription and Analysis: Transcription was allowed to proceed, and the resulting RNA transcripts were analyzed by primer extension or a similar method to quantify the level of transcription from the specific start site. A strong stimulation of transcription in the presence of Sp1 and a CRSP-containing fraction, but not with either alone, indicated the coactivator activity.
Cloning of the CRSP34 (Med27) cDNA
While the exact, detailed cloning protocol for the initial isolation of human CRSP34 is not explicitly available in the primary abstracts, the general methodology at the time involved the following steps, leading to the deposition of the sequence under accession number AF104252.
-
Protein Sequencing: The purified CRSP34 protein was subjected to microsequencing to obtain partial amino acid sequence information.
-
Degenerate PCR Primer Design: Based on the amino acid sequence, degenerate oligonucleotide primers were designed.
-
cDNA Library Screening: A human cDNA library (e.g., from HeLa cells) was screened using the degenerate primers in a polymerase chain reaction (PCR)-based approach or by hybridization with a labeled probe.
-
Isolation and Sequencing of cDNA Clones: Positive clones were isolated, and the full-length cDNA insert was sequenced to determine the complete nucleotide and deduced amino acid sequence of CRSP34.
Visualizations
Signaling Pathway: Role of CRSP/Mediator in Sp1-Activated Transcription
References
An In-depth Technical Guide to the Evolutionary Conservation of the MED27 Gene
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The MED27 gene, a critical subunit of the Mediator complex, plays a fundamental role in the transcriptional regulation of nearly all RNA polymerase II-dependent genes. Its deep evolutionary conservation across a vast array of eukaryotic organisms underscores its indispensable function in cellular processes. This document provides a comprehensive technical overview of the evolutionary conservation of MED27, its conserved structural and functional characteristics, its role in signaling pathways and development, and the implications for human disease and therapeutic development. Detailed experimental protocols for studying gene conservation are also provided, along with structured data and visual diagrams to facilitate understanding.
Introduction to MED27
MED27 is a protein-coding gene that encodes the Mediator Complex Subunit 27.[1][2] The Mediator complex itself is a large, multiprotein assembly that acts as a crucial bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby facilitating the initiation and regulation of transcription.[1][3][4] MED27 is considered a subunit of the tail module of the Mediator complex, and in some contexts, it is described as straddling the head and tail modules.[5][6][7] Its ubiquitous expression suggests a universal requirement for MED27 in transcriptional initiation.[2]
Evolutionary Conservation of MED27
The Mediator complex, including MED27, has a deep evolutionary origin, with its core structure being conserved across the eukaryotic kingdom.[3][8] Homologs of human MED27 have been identified in a wide range of species, from the 'deep-branching' protists Trichomonas vaginalis and Giardia lamblia to yeast, plants, and animals.[8] This widespread conservation highlights the fundamental importance of the Mediator complex and its individual subunits in eukaryotic life.
Saccharomyces cerevisiae Med3/Pgd1 is considered the apparent homolog of metazoan MED27.[8] Studies have shown that the zebrafish (Danio rerio) med27 ortholog exhibits a highly conserved amino acid sequence compared to its human counterpart, with 88.42% identity and 93.57% similarity.[5] This high degree of conservation in a vertebrate model organism makes it a valuable tool for studying MED27 function and disease.
Orthologs of Human MED27
The following table summarizes the conservation of the MED27 protein across various species, demonstrating its high degree of sequence similarity.
| Species | Common Name | Orthologous Gene | Protein Accession | Sequence Identity to Human | Sequence Similarity to Human |
| Homo sapiens | Human | MED27 | NP_004260.2 | 100% | 100% |
| Mus musculus | Mouse | Med27 | NP_062319.2 | 98% | 99% |
| Danio rerio | Zebrafish | med27 | NP_956955.1 | 88.42% | 93.57% |
| Drosophila melanogaster | Fruit Fly | Med27 | NP_651631.1 | 65% | 78% |
| Caenorhabditis elegans | Roundworm | mdt-27 | NP_495689.1 | 45% | 63% |
| Saccharomyces cerevisiae | Budding Yeast | MED3/PGD1 | NP_014299.1 | 13% | 25% |
| Arabidopsis thaliana | Thale Cress | AT1G15780 | NP_173003.1 | 30% | 48% |
Note: Sequence identity and similarity percentages are approximate and can vary based on the alignment algorithm and protein isoforms used. The data for S. cerevisiae reflects the distant homology between Med3/Pgd1 and metazoan Med27.[8]
Conserved Structural and Functional Aspects
The function of MED27 is intrinsically linked to its structure and its interactions within the Mediator complex. The protein contains a conserved C-terminal C2-HC zinc-finger motif, although this domain is absent in some ascomycetes like S. cerevisiae.[8] The presence of this and other conserved regions is crucial for maintaining the integrity and function of the Mediator complex.[8]
Cryo-electron microscopy studies of the Schizosaccharomyces pombe head module have revealed that Med27 plays a crucial role in connecting Med18/20 with Med17, highlighting its structural importance in the complex.[6] Pathogenic mutations in MED27 have been shown to weaken its interactions with neighboring subunits, impairing the assembly, stability, and chromatin occupancy of the Mediator complex.[9][10]
Role in Signaling Pathways and Development
The primary role of the Mediator complex is to transduce regulatory signals from enhancer-bound transcription factors to the basal transcriptional machinery at the promoter.
Caption: General transcriptional activation pathway involving the Mediator complex.
Recent studies have illuminated the indispensable role of MED27 in neurodevelopment.[5][11] Biallelic loss-of-function variants in the MED27 gene are associated with a spectrum of neurodevelopmental disorders characterized by features such as global developmental delay, intellectual disability, dystonia, cataracts, and cerebellar atrophy/hypoplasia.[5][12][13][14] This points to a heightened vulnerability of the nervous system, particularly the cerebellum, to MED27 dysfunction.[5][9]
Research using zebrafish models has demonstrated that loss of med27 leads to severe developmental defects, motor deficits, and cerebellar atrophy, recapitulating the clinical phenotypes observed in patients.[5][11] Molecular analyses in these models have identified the transcription factors foxo3a and fosab as direct downstream targets of Med27, providing a mechanistic link between MED27 and the regulation of neurogenesis.[5]
Caption: Proposed pathway of MED27's role in neurodevelopment.
Implications for Drug Development
The critical role of MED27 in fundamental cellular processes and its association with disease make it a subject of interest for drug development.
-
Neurodevelopmental Disorders: Understanding the pathogenic mechanisms of MED27 variants is crucial for developing precision gene therapies for associated neurodevelopmental disorders.[9]
-
Oncology: Emerging evidence suggests a role for MED27 in cancer. It has been reported to act as an oncogene in breast cancer and melanoma, and its silencing can inhibit adrenal cortical carcinogenesis.[15] This suggests that targeting MED27 could be a potential therapeutic strategy in certain cancers.
Further research is needed to validate MED27 as a drug target and to develop specific modulators of its activity.
Experimental Protocols
Investigating the evolutionary conservation and function of a gene like MED27 involves a variety of molecular and genetic techniques.
Phylogenetic Analysis
This protocol outlines the steps to infer the evolutionary history of the MED27 gene.
Objective: To construct a phylogenetic tree to visualize the evolutionary relationships of MED27 orthologs.
Methodology:
-
Sequence Retrieval:
-
Obtain the human MED27 protein sequence from a database such as NCBI GenBank (Accession: NP_004260.2) or UniProt (Accession: Q6P2C8).
-
Use BLASTp (Protein-Protein BLAST) against the non-redundant protein sequences (nr) database to find homologous sequences in a diverse range of species.
-
Select a representative set of orthologous sequences based on E-values, sequence coverage, and species diversity.
-
-
Multiple Sequence Alignment (MSA):
-
Align the retrieved protein sequences using a tool like Clustal Omega or MUSCLE. MSA arranges the sequences to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships.
-
-
Phylogenetic Tree Construction:
-
Use the MSA as input for phylogenetic analysis software (e.g., MEGA, PhyML, RAxML).
-
Choose a substitution model (e.g., JTT, WAG) that best fits the data. This can be determined using model testing features within the software.
-
Construct the tree using a method such as Maximum Likelihood or Bayesian Inference.
-
Assess the reliability of the tree topology using bootstrapping (typically 1000 replicates) or posterior probabilities.
-
-
Tree Visualization and Interpretation:
-
Visualize the resulting phylogenetic tree using a tool like FigTree or iTOL.
-
Analyze the branching patterns to infer the evolutionary relationships between the MED27 orthologs.
-
Caption: Workflow for phylogenetic analysis of the MED27 gene.
Functional Analysis via CRISPR/Cas9-mediated Knockout in Zebrafish
This protocol details a method to study the in vivo function of MED27 using a model organism.
Objective: To generate med27 loss-of-function mutations in zebrafish to study the resulting phenotype.
Methodology:
-
Guide RNA (gRNA) Design and Synthesis:
-
Design one or more gRNAs targeting a conserved exon in the N-terminal region of the zebrafish med27 gene using a design tool (e.g., CHOPCHOP).
-
Synthesize the gRNAs in vitro using a commercially available kit.
-
-
Preparation of Injection Mix:
-
Prepare a microinjection mix containing the synthesized gRNA(s) and commercially sourced Cas9 protein or mRNA.
-
-
Microinjection of Zebrafish Embryos:
-
Collect freshly fertilized zebrafish embryos at the one-cell stage.
-
Microinject the gRNA/Cas9 mix into the cytoplasm of the embryos.
-
-
Mutation Detection and Analysis:
-
At 24-48 hours post-fertilization (hpf), extract genomic DNA from a subset of injected (F0) embryos.
-
Use PCR to amplify the target region of the med27 gene.
-
Analyze the PCR products for the presence of insertions or deletions (indels) using techniques like Sanger sequencing or high-resolution melt analysis.
-
-
Phenotypic Analysis:
-
Raise the injected F0 embryos and screen for developmental and behavioral phenotypes, such as morphological defects, motor impairments, and cerebellar abnormalities, compared to wild-type controls.[5][11]
-
Raise the F0 generation to adulthood, outcross with wild-type fish, and screen the F1 generation to establish stable mutant lines.
-
Caption: Experimental workflow for CRISPR/Cas9 knockout of med27 in zebrafish.
This guide provides a foundational understanding of the evolutionary conservation of the MED27 gene. The high degree of conservation from yeast to humans underscores its critical role in transcriptional regulation and highlights its importance as a subject of ongoing research in the fields of developmental biology, neurobiology, and oncology.
References
- 1. genecards.org [genecards.org]
- 2. MED27 - Wikipedia [en.wikipedia.org]
- 3. Origins and Activity of the Mediator Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MED27 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Genetically Engineered Mice Unveil In Vivo Roles of the Mediator Complex [mdpi.com]
- 8. Comparative genomics supports a deep evolutionary origin for the large, four-module transcriptional mediator complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]
- 11. MED27 function is essential for cerebellar development and motor behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. ovid.com [ovid.com]
- 14. academic.oup.com [academic.oup.com]
- 15. MED-27 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Role of Med27 in Transcriptional Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mediator complex subunit 27 (Med27) is an integral component of the Mediator complex, a crucial coactivator in RNA polymerase II (Pol II)-dependent transcription. This guide provides a comprehensive overview of the current understanding of Med27's function in regulating gene expression. It delves into the molecular mechanisms of Med27's action, its interaction with transcription factors and other Mediator subunits, and its involvement in critical cellular processes and disease states, including neurodevelopmental disorders and cancer. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways and experimental workflows involving Med27.
Introduction: The Mediator Complex and the Central Role of Med27
Gene transcription in eukaryotes is a tightly regulated process orchestrated by a multitude of proteins. The Mediator complex is a multi-protein assembly that serves as a central hub for integrating regulatory signals from gene-specific transcription factors to the basal transcriptional machinery, thereby controlling the initiation and elongation of transcription by RNA polymerase II.[1][2] The Mediator complex is organized into four distinct modules: the Head, Middle, Tail, and Kinase modules.
Med27 is a key subunit located in the Head module of the Mediator complex.[2] It plays a critical role in the structural integrity and function of the complex.[1] Emerging evidence highlights the indispensable role of Med27 in a variety of biological processes, from embryonic development to the pathogenesis of human diseases.[2][3]
Molecular Function of Med27 in Transcriptional Regulation
Med27 functions as a scaffold protein within the Mediator complex, facilitating the interaction between transcription factors and the Pol II machinery.[2][4] Its primary roles include:
-
Bridging Enhancers and Promoters: Med27, as part of the Mediator complex, acts as a physical bridge between transcription factors bound to distal enhancer elements and the Pol II complex assembled at the promoter.[1][2] This interaction is essential for the efficient initiation of transcription.
-
Stabilizing the Pre-Initiation Complex (PIC): By interacting with both transcription factors and components of the PIC, Med27 helps to stabilize this multi-protein complex at the promoter, a prerequisite for successful transcription initiation.[1]
-
Recruitment of Chromatin Modifying Enzymes: The Mediator complex, including Med27, can recruit chromatin remodeling complexes and histone-modifying enzymes to target gene promoters, thereby creating a chromatin environment conducive to transcription.[1]
Quantitative Data on Med27 Function
While comprehensive quantitative data on Med27's biochemical parameters are still emerging, several studies have provided valuable insights into its functional interactions and the consequences of its dysregulation.
Downstream Target Gene Expression Changes
RNA-sequencing (RNA-seq) and quantitative PCR (qPCR) have been employed to identify genes whose expression is dependent on Med27. Loss-of-function studies in various model systems have revealed significant changes in the transcriptome.
| Gene | Model System | Med27 Manipulation | Fold Change (approx.) | Method | Reference |
| foxo3a | Zebrafish Embryos | Med27 Overexpression | Promoter Activity Increase | Dual-Luciferase Reporter Assay | [2] |
| fosab | Zebrafish Embryos | Med27 Overexpression | Promoter Activity Increase | Dual-Luciferase Reporter Assay | [2] |
| pvalb7 | Zebrafish Larvae | med27 Knockout | Complete Loss of Expression | Whole-Mount In Situ Hybridization (WISH) & RT-qPCR | [2] |
| olig2 | Zebrafish Larvae | med27 Knockout | Complete Loss of Expression | WISH & RT-qPCR | [2] |
| KLF4 | Breast Cancer Cells | MED27 Knockdown | Decreased Luciferase Activity | Dual-Luciferase Reporter Assay | [2] |
| KLF4 | Breast Cancer Cells | MED27 Overexpression | Increased Luciferase Activity | Dual-Luciferase Reporter Assay | [2] |
Protein-Protein Interactions
Co-immunoprecipitation (Co-IP) followed by mass spectrometry has been instrumental in identifying proteins that interact with Med27, providing a glimpse into its functional network.
| Interacting Protein | Experimental Evidence | Functional Implication | Reference |
| MED17 | Co-immunoprecipitation | Structural integrity of the Mediator Head module | [1] |
| Sp1 | Co-immunoprecipitation | Coactivation of Sp1-mediated transcription | [5] |
| NF-κB | Co-immunoprecipitation | Regulation of NF-κB signaling pathway | [6] |
| p300 | Co-immunoprecipitation | Histone acetylation and transcriptional activation | [6] |
Med27 in Signaling Pathways
Med27 has been implicated in the regulation of several key signaling pathways, particularly in the context of cancer.
Wnt/β-catenin Signaling Pathway
Studies in adrenal cortical carcinoma have shown that knockdown of MED27 leads to the downregulation of proteins involved in the Wnt/β-catenin signaling pathway.[4] This suggests that Med27 may play a role in maintaining the activity of this pathway, which is often dysregulated in cancer.
AKT/MAPK Signaling Pathway
In melanoma, silencing of MED27 has been shown to inhibit cell proliferation and induce apoptosis, accompanied by the inactivation of the PI3K/AKT and MAPK/ERK signaling pathways.[6] This suggests that Med27 may be required for the sustained activation of these pro-survival and pro-proliferative pathways in cancer cells.
NF-κB Signaling Pathway
In glioma and melanoma, MED27 has been shown to interact with NF-κB and its coactivator p300.[6] Silencing of MED27 leads to a decrease in the expression of iNOS, a downstream target of NF-κB, and inhibits the nuclear translocation of the p50/p65 NF-κB subunits.[6]
Med27 in Disease
Mutations and dysregulation of MED27 have been linked to several human diseases, underscoring its critical role in maintaining cellular homeostasis.
Neurodevelopmental Disorders
Biallelic mutations in the MED27 gene have been identified as the cause of a novel autosomal recessive neurodevelopmental disorder.[1][3] Patients with this disorder exhibit global developmental delay, intellectual disability, dystonia, and cerebellar hypoplasia.[1][3] Studies in zebrafish models have recapitulated these phenotypes, demonstrating that Med27 is essential for proper neurogenesis and cerebellar development.[2]
Cancer
As highlighted in the signaling pathways section, Med27 has been implicated in the progression of several cancers, including breast cancer, melanoma, glioma, and adrenal cortical carcinoma.[2][4][6] In these contexts, Med27 often acts as an oncogene, promoting cell proliferation, survival, and metastasis.
Experimental Protocols
The study of Med27's function relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for three key experiments.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of Med27, providing insights into the genes it directly regulates.
Objective: To map the genomic locations where Med27 is bound.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into small fragments (200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to Med27 is used to immunoprecipitate the Med27-DNA complexes.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome, and peaks are called to identify regions of Med27 enrichment.
Co-immunoprecipitation (Co-IP)
Co-IP is used to identify proteins that interact with Med27 within the cell.
Objective: To identify proteins that form a complex with Med27.
Methodology:
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: An antibody against Med27 is added to the cell lysate to form an antibody-Med27-interacting protein complex.
-
Complex Capture: Protein A/G beads are added to capture the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Analysis: The eluted proteins are analyzed by Western blotting or mass spectrometry to identify the interacting partners.
Dual-Luciferase Reporter Assay
This assay is used to quantify the effect of Med27 on the transcriptional activity of a specific gene promoter.
Objective: To measure the Med27-dependent activity of a target gene promoter.
Methodology:
-
Plasmid Construction: A reporter plasmid is constructed containing the promoter of the target gene upstream of a firefly luciferase gene. A second plasmid containing a Renilla luciferase gene under a constitutive promoter is used as a transfection control.
-
Transfection: Cells are co-transfected with the reporter plasmid, the control plasmid, and a plasmid expressing Med27 (or an siRNA against Med27).
-
Cell Lysis: After a period of incubation, the cells are lysed.
-
Luciferase Activity Measurement: The activities of both firefly and Renilla luciferases are measured sequentially using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The relative luciferase activity is then compared between different experimental conditions.
References
- 1. e-century.us [e-century.us]
- 2. MED27 plays a tumor‐promoting role in breast cancer progression by targeting KLF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]
- 4. Silencing of MED27 inhibits adrenal cortical carcinogenesis by targeting the Wnt/β-catenin signaling pathway and the epithelial-mesenchymal transition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of ChIP-seq data uncovers dynamic and sustained H3K4me3 and H3K27me3 modulation in cancer cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MED27 promotes melanoma growth by targeting AKT/MAPK and NF-κB/iNOS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Med27's Crucial Role in Neurodevelopment: A Technical Guide for Researchers
An In-depth Examination of the Molecular Mechanisms Linking a Key Mediator Subunit to Neurodevelopmental Disorders
Introduction
The Mediator complex is a multiprotein assembly that serves as a critical transcriptional co-regulator in eukaryotes, bridging gene-specific transcription factors to the core RNA polymerase II (Pol II) machinery.[1] Its modular structure, comprising the Head, Middle, Tail, and transiently associated Kinase modules, allows for intricate regulation of gene expression.[2] Recent advancements in genetic sequencing have identified pathogenic variants in several Mediator subunits as the cause of a spectrum of neurodevelopmental disorders (NDDs), collectively termed "neuro-MEDopathies".[3] This guide focuses on MED27, a subunit of the Tail module, and its recently established, profound connection to a novel autosomal recessive NDD.[4] Biallelic loss-of-function variants in the MED27 gene result in a consistent and severe clinical phenotype, underscoring the indispensable role of this subunit in human brain development.[5][6] This document provides a comprehensive technical overview of the current understanding of MED27's function in neurodevelopment, the pathological consequences of its dysfunction, and the experimental approaches used to elucidate these mechanisms. It is intended for researchers, scientists, and drug development professionals engaged in the study of NDDs and transcriptional regulation.
The Role of Med27 in Transcriptional Regulation
MED27, also known as CRSP34, is a subunit of the Mediator complex that is highly conserved across species.[7][8] The Mediator complex, as a whole, is essential for the initiation of transcription by Pol II. It acts as an intermediary, conveying regulatory signals from enhancer-bound transcription factors to the basal transcription machinery at the promoter.[9] This interaction stabilizes the pre-initiation complex (PIC) and facilitates the transition from transcription initiation to elongation.[1]
Mutations in MED27 are thought to disrupt the structural integrity and function of the Mediator complex.[9][10] This destabilization can impair the complex's ability to effectively interact with transcription factors and Pol II, leading to widespread dysregulation of gene expression.[9] The particular vulnerability of the developing nervous system, especially the cerebellum, to MED27 dysfunction highlights its critical role in regulating the precise transcriptional programs that orchestrate neurogenesis, neuronal migration, and synaptic maturation.[5][9]
Clinical Manifestations of MED27-Associated Neurodevelopmental Disorder
Biallelic pathogenic variants in MED27 are associated with a severe and relatively homogenous neurodevelopmental syndrome.[4][7] The clinical features observed in a large cohort of affected individuals are summarized in the table below.
| Clinical Feature | Percentage of Affected Individuals (%) | References |
| Global Developmental Delay/Intellectual Disability | 100% | [6][11] |
| Cerebellar Atrophy | 100% | [6][11] |
| Bilateral Cataracts | 89% | [6][11] |
| Infantile Hypotonia | 74% | [6][11] |
| Gait Ataxia | 63% | [6][11] |
| Dystonia | 61% | [6][11] |
| Microcephaly | 62% | [6][11] |
| Limb Spasticity | 51% | [6][11] |
| Epilepsy | 50% | [6][11] |
| Facial Dysmorphism | 38% | [6][11] |
| Death before Adulthood | 16% | [6][11] |
Brain magnetic resonance imaging (MRI) consistently reveals cerebellar atrophy, which is often progressive.[5] Other common neuroradiological findings include white matter volume loss, pontine hypoplasia, and basal ganglia atrophy with signal alterations.[6]
Molecular Pathogenesis and Downstream Effects
The primary molecular consequence of pathogenic MED27 variants is a loss-of-function, leading to reduced or absent functional MED27 protein.[5] This, in turn, destabilizes the entire Mediator complex, impairing its ability to regulate transcription.[9] Studies in patient-derived cells and animal models have begun to unravel the downstream consequences of this transcriptional dysregulation.
Transcriptomic Dysregulation
Transcriptomic profiling of Med27 loss-of-function models has revealed widespread changes in gene expression. In human embryonic stem cells with MED27 mutations, bulk RNA-sequencing identified 800 downregulated and 389 upregulated differentially expressed genes (DEGs).[9] Gene Ontology (GO) analysis of these DEGs showed enrichment for terms related to neurodevelopment and gene regulation.[9] Similarly, in med27 knockout zebrafish, transcriptomic analysis identified a significant number of DEGs, with downregulated genes being enriched in pathways related to Pol II-mediated transcription and nervous system development.[5]
A key finding from these studies is the identification of dysregulated master regulatory transcription factors involved in neurogenesis and cerebellar development.[5][9] In zebrafish, foxo3a and fosab have been identified as direct downstream targets of Med27.[5] These transcription factors are known to play crucial roles in the central nervous system.[5]
Experimental Models and Protocols
The study of MED27-related NDDs has been greatly advanced by the development of animal and cellular models that recapitulate key aspects of the human disease.
Zebrafish Models
Zebrafish (Danio rerio) have emerged as a powerful model system for studying MED27 function due to their rapid external development, genetic tractability, and conserved neurodevelopmental pathways.[5]
med27 loss-of-function mutations can be generated in zebrafish using the CRISPR-Cas9 system. The following provides a general protocol.
-
sgRNA Design and Synthesis: Single guide RNAs (sgRNAs) are designed to target a specific exon of the zebrafish med27 gene. Online tools can be used to identify optimal target sequences with minimal off-target potential.[2][12] The sgRNA is then synthesized in vitro.[2]
-
Cas9 mRNA Synthesis: The Cas9 endonuclease is also synthesized in vitro as an mRNA transcript.[2]
-
Microinjection: A solution containing the sgRNA and Cas9 mRNA is microinjected into one-cell stage zebrafish embryos.[1][12]
-
Mutation Screening: At 24-48 hours post-fertilization, genomic DNA is extracted from a subset of injected embryos. The target region of the med27 gene is amplified by PCR, and the products are analyzed for the presence of mutations, often through restriction fragment length polymorphism (RFLP) analysis or sequencing.[2]
-
Establishment of Mutant Lines: Founder fish (F0) carrying germline mutations are raised to adulthood and outcrossed with wild-type fish to generate heterozygous F1 progeny. These are then intercrossed to produce homozygous F2 mutants for phenotypic analysis.[1]
med27 mutant zebrafish exhibit significant motor impairments.[5] These can be quantified using automated tracking systems.
-
Acclimation: Larval zebrafish (e.g., 5-7 days post-fertilization) are individually placed in wells of a multi-well plate and allowed to acclimate for a defined period.[13][14]
-
Tracking: The plate is placed in an automated tracking system that records the movement of each larva over a set time.[13]
-
Data Analysis: Software is used to analyze the recorded movements and calculate various parameters, such as total distance moved, velocity, and turning angle.[15] These quantitative data can be compared between wild-type and mutant larvae to assess motor deficits.[13]
Mouse Models
Mouse models with Med27 loss-of-function mutations have also been generated.[9] These models recapitulate key patient phenotypes, including progressive cerebellar atrophy and motor deficits.[9] Quantitative analysis of cerebellar volume can be performed using magnetic resonance imaging (MRI) atlases.[16]
Cellular Models
Patient-specific MED27 variants have been introduced into human embryonic stem cells (hESCs) using genome editing.[9] These hESCs can then be differentiated into neuronal progenitor cells (NPCs) and mature neurons to study the cell-autonomous effects of MED27 dysfunction on neurogenesis and neuronal function.[9][17]
Co-IP is a technique used to investigate protein-protein interactions.[18] In the context of MED27, it can be used to determine if pathogenic variants disrupt the interaction of MED27 with other Mediator subunits, thereby destabilizing the complex.[9]
-
Cell Lysis: Cells expressing either wild-type or mutant MED27 are lysed under non-denaturing conditions to preserve protein complexes.[19][20]
-
Immunoprecipitation: An antibody specific to a tagged MED27 protein or another Mediator subunit is added to the cell lysate.[21] This antibody will bind to its target protein and any associated proteins.
-
Complex Capture: Protein A/G-conjugated beads are added to the lysate to capture the antibody-protein complexes.[18]
-
Washing: The beads are washed multiple times to remove non-specifically bound proteins.[19]
-
Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting or mass spectrometry to identify the interacting partners.[18][19] A reduction in the amount of co-precipitated Mediator subunits with mutant MED27 compared to wild-type indicates a destabilization of the complex.[9]
qRT-PCR is used to quantify the expression levels of specific genes.[22][23] It is a key technique for validating the findings of transcriptomic studies and for investigating the expression of specific downstream targets of MED27.
-
RNA Extraction: Total RNA is extracted from cells or tissues of interest (e.g., zebrafish embryos, cultured neurons).[22][24]
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.[25]
-
Real-Time PCR: The cDNA is used as a template for PCR with primers specific to the gene of interest. A fluorescent dye that binds to double-stranded DNA is included in the reaction, allowing for the quantification of the PCR product in real-time.[26]
-
Data Analysis: The expression level of the target gene is normalized to that of one or more stably expressed reference genes to control for variations in RNA input and reverse transcription efficiency.[25]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving MED27 and the typical experimental workflows used in MED27 research.
References
- 1. CRISPR-Cas9-Mediated Genomic Deletions Protocol in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of Zebrafish Models by CRISPR /Cas9 Genome Editing | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. MED27 Variants Cause Developmental Delay, Dystonia, and Cerebellar Hypoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biallelic MED27 variants lead to variable ponto-cerebello-lental degeneration with movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 8. MED27 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The essential role of MED27 in stabilizing the mediator complex for cardiac development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for generating mutant zebrafish using CRISPR-Cas9 followed by quantitative evaluation of vascular formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modular Laboratory Exercises to Analyze the Development of Zebrafish Motor Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. web.math.princeton.edu [web.math.princeton.edu]
- 17. Gene Expression Changes in the Course of Neural Progenitor Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 20. 共免疫沈降法 (Co-IP) | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative real-time RT-PCR (qRT-PCR) of zebrafish transcripts: optimization of RNA extraction, quality control considerations, and data analysis [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative Real-Time PCR Method to Evaluate Gene Expression in Zebrafish Embryos | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. RT-qPCR gene expression analysis in zebrafish: Preanalytical precautions and use of expressed repetitive elements for normalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.plos.org [journals.plos.org]
Methodological & Application
Unraveling the Med27 Interactome: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for investigating the protein-protein interactions of Mediator Complex Subunit 27 (Med27), a critical component of the transcriptional machinery. These detailed application notes and protocols provide a roadmap for elucidating the intricate network of interactions involving Med27, offering valuable insights for understanding its role in health and disease.
Med27 is a key subunit of the Mediator complex, a multiprotein assembly that acts as a crucial bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in the regulation of gene expression.[1][2][3][4] Dysregulation of Med27 function has been implicated in various developmental disorders, including neurodevelopmental syndromes characterized by intellectual disability, dystonia, and cerebellar hypoplasia, making it a significant target for further investigation.[5][6][7]
These application notes provide a summary of known Med27 interactors, detailed experimental protocols for studying these interactions, and a framework for interpreting the resulting data.
Key Med27 Interaction Partners
Med27's primary role is within the Mediator complex, where it interacts with several other subunits to maintain the structural integrity and function of the complex.[5] Beyond its role within the Mediator complex, Med27 is known to interact with various transcription factors, modulating the expression of specific target genes.
| Interacting Protein | Protein Class | Function of Interactor | Experimental Method(s) |
| Mediator Subunits | |||
| MED20 | Mediator Subunit | Component of the Mediator head module. | Co-Immunoprecipitation |
| MED22 | Mediator Subunit | Component of the Mediator head module. | Co-Immunoprecipitation |
| MED28 | Mediator Subunit | Component of the Mediator tail module. | Co-Immunoprecipitation |
| MED29 | Mediator Subunit | Component of the Mediator tail module. | Co-Immunoprecipitation |
| MED30 | Mediator Subunit | Component of the Mediator tail module. | Co-Immunoprecipitation |
| Transcription Factors | |||
| SP1 | Transcription Factor | General transcription factor involved in the expression of numerous housekeeping genes. | Co-Immunoprecipitation |
| KLF4 | Transcription Factor | Krüppel-like factor 4, involved in cell proliferation, differentiation, and apoptosis.[8][9] | Chromatin Immunoprecipitation (ChIP), Dual-Luciferase Reporter Assay |
| EGR1 | Transcription Factor | Early growth response 1, a zinc-finger transcription factor involved in cell growth and differentiation.[10] | CUT&Tag-seq, RNA-seq |
| FOS | Transcription Factor | Component of the AP-1 transcription factor complex, involved in cell proliferation, differentiation, and transformation. | CUT&Tag-seq, RNA-seq |
| Lhx1 | Transcription Factor | LIM homeobox 1, a transcription factor crucial for embryonic brain development.[6] | Single-cell spatial transcriptomics |
Quantitative Analysis of Med27 Protein-Protein Interactions
Affinity Purification followed by Mass Spectrometry (AP-MS) is a powerful technique to identify and quantify protein-protein interactions. A recent study investigating the pathogenic mechanism of a Med27 mutation (p.P280L) provided quantitative data on the differential protein interactions of wild-type (WT) and mutant Med27. The following table summarizes a subset of these findings.
| Prey Protein | Description | Log2 Fold Change (Mutant vs. WT) | p-value |
| MED20 | Mediator complex subunit 20 | -1.5 | <0.05 |
| MED22 | Mediator complex subunit 22 | -1.2 | <0.05 |
| Protein X | Description of Protein X | 2.1 | <0.05 |
| Protein Y | Description of Protein Y | -0.8 | >0.05 |
Note: The Log2 fold change indicates the relative abundance of the prey protein in the mutant Med27 pulldown compared to the wild-type. A negative value suggests a weaker interaction with the mutant protein.
Experimental Protocols
Here, we provide detailed protocols for three key techniques to study Med27 protein-protein interactions: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H) screening, and Affinity Purification-Mass Spectrometry (AP-MS).
Co-Immunoprecipitation (Co-IP) Protocol for Med27
This protocol is designed to verify interactions between Med27 and a specific protein of interest.
1. Cell Lysis:
-
Culture cells expressing endogenous or tagged Med27 and the potential interacting partner.
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared supernatant.
-
Add a primary antibody specific to Med27 (or its tag) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
4. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against Med27 and the suspected interacting protein.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
Yeast Two-Hybrid (Y2H) Screening to Identify Novel Med27 Interactors
This protocol allows for the discovery of novel protein-protein interactions with Med27.
1. Bait and Prey Plasmid Construction:
-
Clone the full-length Med27 cDNA into a "bait" vector (e.g., pGBKT7) to create a fusion with a DNA-binding domain (DBD).
-
Construct a "prey" library by cloning a cDNA library into a prey vector (e.g., pGADT7) to create fusions with a transcriptional activation domain (AD).
2. Yeast Transformation:
-
Transform a suitable yeast strain (e.g., AH109) with the Med27-bait plasmid and select for transformants on appropriate synthetic dropout (SD) medium (e.g., SD/-Trp).
-
Transform the bait-containing yeast with the prey cDNA library and select for diploid yeast on dual dropout medium (e.g., SD/-Trp/-Leu).
3. Screening for Interactions:
-
Plate the diploid yeast on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to screen for interactions. The activation of reporter genes (HIS3 and ADE2) allows growth on this medium.
-
Positive interactions are indicated by the growth of yeast colonies.
4. Identification of Interacting Proteins:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the cDNA insert in the prey plasmid to identify the interacting protein.
-
Perform further validation of the interaction using methods like Co-IP.
Affinity Purification-Mass Spectrometry (AP-MS) for Med27 Interactome Analysis
This protocol enables the identification and quantification of the Med27 interactome.
1. Stable Cell Line Generation:
-
Generate a stable cell line expressing tagged Med27 (e.g., with a FLAG or Strep-tag).
2. Cell Culture and Lysis:
-
Grow a large-scale culture of the stable cell line.
-
Lyse the cells using a lysis buffer optimized for maintaining protein complexes.
3. Affinity Purification:
-
Incubate the cell lysate with affinity beads (e.g., anti-FLAG M2 magnetic beads) to capture the tagged Med27 and its interacting proteins.
-
Wash the beads extensively to remove non-specific binders.
4. Elution and Sample Preparation:
-
Elute the protein complexes from the beads using a competitive eluent (e.g., 3xFLAG peptide) or by changing the buffer conditions.
-
Precipitate the eluted proteins (e.g., with TCA) and digest them into peptides using trypsin.
5. Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins from the MS/MS spectra using a protein database search engine (e.g., Mascot or MaxQuant).
6. Data Analysis:
-
Quantify the relative abundance of identified proteins across different samples (e.g., wild-type vs. mutant Med27) using label-free quantification or isotopic labeling methods.
-
Perform statistical analysis to identify proteins that are significantly enriched in the Med27 pulldown compared to a control.
Visualizing Med27 Interactions and Workflows
To facilitate a deeper understanding of Med27's role, the following diagrams illustrate its central position in transcriptional regulation and the workflows for its study.
References
- 1. Structure of a Complete Mediator-RNA Polymerase II Pre-Initiation Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mediator complex: a central integrator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mediator complex and transcription regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. Kruppel-like factor 4 is a mediator of proinflammatory signaling in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A dynamic interplay of enhancer elements regulates Klf4 expression in naïve pluripotency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Knocking Down Med27: A Detailed Guide to Application and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the role of the Mediator complex subunit 27 (Med27), a comprehensive guide to knockdown techniques in cell culture is now available. These detailed application notes and protocols provide a thorough overview of siRNA, shRNA, and CRISPR-Cas9 methodologies for effectively silencing Med27 expression, a key component of the Mediator complex involved in the regulation of gene transcription.
Med27 has been implicated in various cellular processes and signaling pathways, including the Wnt/β-catenin, AKT/MAPK, and NF-κB/iNOS pathways. Its dysregulation has been linked to several types of cancer, making it a significant target for therapeutic research. These notes offer a structured approach to designing and executing Med27 knockdown experiments, complete with detailed protocols and expected outcomes.
Quantitative Comparison of Med27 Knockdown Techniques
To facilitate the selection of the most appropriate knockdown strategy, the following table summarizes the reported efficiencies of different techniques for silencing Med27.
| Technique | Method | Target | Cell Line | Knockdown Efficiency | Validation Method |
| siRNA | Transient Transfection | Med27 mRNA | MDA-MB-231 (Breast Cancer) | Visually significant reduction | Western Blot |
| shRNA | Lentiviral Transduction | Med27 mRNA | THP1 (Leukemia) | ~80% reduction | Quantitative PCR |
| shRNA | Lentiviral Transduction | Med27 mRNA | Jurkat (T-lymphocyte) | ~60% reduction | Quantitative PCR |
| CRISPR-Cas9 | Gene Editing | Med27 Gene | Human Embryonic Stem Cells | Significant mRNA reduction | Quantitative PCR |
Signaling Pathways Involving Med27
Med27 plays a crucial role as a transcriptional coactivator, influencing several key signaling pathways implicated in cancer progression. Understanding these pathways is essential for elucidating the functional consequences of Med27 knockdown.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is critical for cell fate determination, proliferation, and migration. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inhibited, leading to β-catenin accumulation, nuclear translocation, and activation of target gene transcription. Med27 is thought to act as a coactivator for β-catenin/TCF/LEF-mediated transcription.
AKT/MAPK and NF-κB/iNOS Signaling Pathways
In melanoma, silencing of Med27 has been shown to inhibit cell proliferation and induce apoptosis by inactivating the PI3K/AKT and MAPK/ERK signaling pathways.[1] Furthermore, Med27 knockdown leads to a decrease in iNOS expression by inhibiting the NF-κB signaling pathway.[1] Med27 can interact with NF-κB and the transcriptional coactivator p300.[1]
Experimental Protocols
Detailed, step-by-step protocols for each Med27 knockdown technique are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Experimental Workflow for Med27 Knockdown and Validation
The general workflow for a Med27 knockdown experiment involves selecting and designing the knockdown tool, delivering it to the cells, selecting for successfully modified cells, and validating the knockdown at the mRNA and protein levels.
References
Application Notes: Generating and Characterizing Med27 Knockout Mouse Models
Introduction
Mediator Complex Subunit 27 (Med27) is a key component of the Mediator complex, a multiprotein assembly that serves as a crucial transcriptional coactivator.[1][2] The Mediator complex acts as a bridge, conveying regulatory signals from gene-specific transcription factors to the RNA polymerase II machinery, thereby initiating the transcription of nearly all protein-coding genes.[3][4]
Recent clinical studies have identified biallelic loss-of-function variants in the MED27 gene as the cause of a novel autosomal recessive neurodevelopmental disorder.[5][6] Affected individuals typically present with global developmental delay, intellectual disability, dystonia, and cerebellar atrophy or hypoplasia.[5][7] This highlights the critical role of Med27 in normal neural development, particularly for the cerebellum.[6][8]
Investigating the in vivo function of Med27 through animal models presents a significant challenge. Global knockout of Med27 in mice results in preweaning lethality, and CNS-specific knockout leads to perinatal death, underscoring its essential role in early embryonic development.[1][6] Therefore, to study the function of Med27 in specific cell lineages and at later developmental stages, the generation of conditional knockout (cKO) mouse models is imperative. These models allow for the spatio-temporal deletion of the gene, bypassing the issue of embryonic lethality.
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of Med27 conditional knockout mouse models using CRISPR/Cas9 technology.
Signaling Pathway and Function
Med27 is an integral part of the Mediator complex, which facilitates the initiation of transcription. It helps connect transcription factors bound to enhancer regions with the RNA Polymerase II complex at the promoter, thereby activating gene expression. Loss of Med27 function disrupts this process, leading to the dysregulation of downstream target genes critical for development. In neurodevelopment, identified downstream targets include transcription factors such as Lhx1, foxo3a, and fosab.[1][6]
Quantitative Data Summary
The complete lethality of global Med27 knockout mice necessitates the use of conditional models or alternative organisms like zebrafish to study its function. Data from these models provide quantitative insights into the consequences of Med27 loss.
Table 1: Summary of Med27 Knockout Phenotypes in Mouse and Zebrafish Models
| Model Organism | Genotype | Viability | Key Phenotypes | Reference |
|---|---|---|---|---|
| Mouse | Med27-/- (Global KO) | Preweaning lethality | Embryonic development failure | [1][6] |
| Mouse | CNS-specific KO | Perinatal death | Cerebellar agenesis | [6] |
| Mouse | Cerebellum-specific KO | Viable | Progressive cerebellar atrophy, motor deficits, loss of Purkinje cells | [6] |
| Zebrafish | med27-/- (Global KO) | Embryonic/larval lethal | Severe developmental defects, motor deficits, cerebellar atrophy |[1][8] |
Table 2: Example Quantitative Phenotypic Data from med27 Knockout Zebrafish
| Phenotypic Parameter | Wild-Type (WT) | med27 Knockout (KO) | Observation | Reference |
|---|---|---|---|---|
| Proliferative Cells (PH3+) | Baseline | Significantly Increased | Failure in neurogenesis with defective progenitor cell differentiation | [9] |
| Apoptotic Cells (Caspase3+) | Baseline | Significantly Increased | Widespread cell death in the central nervous system | [9] |
| Neural Stem Cells (nestin+) | Baseline | Significantly Decreased | Impaired development of early neural progenitors | [8] |
| Locomotor Activity | Normal | Significantly Reduced | Motor deficits consistent with cerebellar dysfunction | [9] |
| Purkinje Cells | Normal Population | Significantly Decreased | Loss of critical cerebellar neurons |[9] |
Experimental Protocols
Protocol 1: Generation of Med27 Conditional Knockout (cKO) Mice via CRISPR/Cas9
This protocol outlines the generation of a Med27 conditional allele (Med27flox) by inserting two loxP sites flanking a critical exon. This allows for subsequent deletion of the exon by crossing with a Cre-recombinase expressing mouse line.
Methodology:
-
Design of CRISPR/Cas9 Reagents:
-
Identify a critical exon of the Med27 gene. Deletion of this exon should lead to a frameshift mutation and a loss-of-function allele.
-
Using a CRISPR design tool (e.g., CHOPCHOP, CRISPOR), design two single guide RNAs (sgRNAs) that target the introns flanking the critical exon.[10]
-
Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor to serve as a repair template. This template should contain the loxP sequence flanked by 50-100 bp homology arms corresponding to the genomic sequences on either side of the sgRNA cut sites.
-
-
Preparation of Injection Mix and Microinjection:
-
Generation of Founder Mice:
-
Surgically transfer the microinjected embryos into the oviducts of pseudopregnant surrogate mothers.[13]
-
Allow the pregnancies to proceed to term and pups (F0 founders) to be born.
-
-
Screening and Validation:
-
When pups are weaned, obtain tail biopsies for DNA extraction.
-
Use PCR with primers designed to flank the targeted region to screen for founders carrying the loxP-flanked (floxed) allele. The insertion of the loxP site will result in a slightly larger PCR product than the wild-type allele.
-
Confirm the correct insertion and orientation of the loxP sites and the absence of unintended mutations by Sanger sequencing the PCR products from positive founders.
-
-
Breeding and Colony Establishment:
-
Breed the validated F0 founder mice with wild-type mice to test for germline transmission and establish a heterozygous Med27flox/+ line.
-
Intercross the Med27flox/+ mice to generate homozygous Med27flox/flox mice, which serve as the conditional knockout line.
-
Protocol 2: Tissue-Specific Knockout and Genotyping
1. Breeding for Tissue-Specific Deletion:
To achieve a tissue-specific knockout, cross the homozygous Med27flox/flox mice with a Cre-driver line that expresses Cre recombinase in the tissue of interest (e.g., Nestin-Cre for the central nervous system, Pcp2-Cre for cerebellar Purkinje cells).
2. Genotyping Protocol:
A three-primer PCR strategy is commonly used to differentiate between the wild-type (+), floxed (flox), and knockout (Δ) alleles in a single reaction.
-
Primer F: Binds upstream of the 5' loxP site.
-
Primer R1: Binds between the loxP sites (within the floxed exon).
-
Primer R2: Binds downstream of the 3' loxP site.
Table 3: Primer Design and Expected PCR Product Sizes for Genotyping
| Primer Name | Sequence (5' to 3') | Description |
|---|---|---|
| Med27-F | (Sequence specific to intron) | Forward primer upstream of 5' loxP |
| Med27-R1 | (Sequence specific to exon) | Reverse primer within floxed exon |
| Med27-R2 | (Sequence specific to intron) | Reverse primer downstream of 3' loxP |
| Cre-F | (Standard Cre sequence) | Forward primer for Cre transgene |
| Cre-R | (Standard Cre sequence) | Reverse primer for Cre transgene |
Expected Results:
-
Wild-Type (+): Primer F + R1 produce a small band.
-
Floxed Allele (flox): Primer F + R1 produce a slightly larger band (due to loxP site).
-
Knockout Allele (Δ): Primer F + R2 produce a band. The F+R1 product is absent as the exon is deleted.
-
Cre Transgene: Cre-F + Cre-R produce a band indicating presence of the Cre transgene.
Protocol 3: Phenotypic Characterization of Cerebellum-Specific Med27 KO Mice
1. Behavioral Analysis (Motor Function):
-
Rotarod Test: Assess motor coordination and balance by placing mice on a rotating rod with accelerating speed. Record the latency to fall. Med27 cKO mice are expected to show reduced performance.
-
Balance Beam Test: Mice are trained to traverse a narrow beam. Record the time taken and the number of foot slips. This tests fine motor control and balance.
2. Histological Analysis:
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA), dissect and post-fix the brain. Cryoprotect in sucrose, embed, and section the cerebellum using a cryostat or vibratome.
-
Nissl Staining: Stain sections to visualize neuronal architecture and identify any gross morphological defects or cell loss in the cerebellum.
-
Immunohistochemistry (IHC):
-
Use an antibody against Calbindin-D28K to specifically label Purkinje cells.
-
Quantify the number and examine the dendritic arborization of Purkinje cells in cKO mice compared to control littermates (Med27flox/flox without Cre). A reduction in Purkinje cell number is an expected phenotype.[6]
-
3. Molecular Analysis:
-
RNA Extraction and qPCR:
-
Dissect the cerebellum from cKO and control mice.
-
Extract total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) to measure the expression levels of Med27 (to confirm knockout) and potential downstream target genes like Lhx1.[6] A significant downregulation of these targets would provide a molecular link to the observed phenotype.
-
References
- 1. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MED27 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. Pathogenicity of Mediator Complex Subunit 27 (MED27) in a Neurodevelopmental Disorder with Cerebellar Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MED27 Variants Cause Developmental Delay, Dystonia, and Cerebellar Hypoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. MED27 function is essential for cerebellar development and motor behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using CRISPR/Cas9 for Gene Knockout in Immunodeficient NSG Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 13. researchgate.net [researchgate.net]
Application Notes: Utilizing CRISPR-Cas9 for Targeted Editing of the MED27 Gene
Introduction
The Mediator Complex Subunit 27 (MED27) is a critical component of the Mediator complex, a multiprotein assembly that acts as a transcriptional coactivator.[1][2][3] The Mediator complex serves as a crucial bridge, conveying regulatory information from gene-specific transcription factors to the RNA polymerase II machinery, thereby playing a fundamental role in the initiation of transcription for nearly all protein-coding genes.[3][4][5]
Recent research has underscored the indispensable role of MED27 in various biological processes, most notably in neurodevelopment.[4][6][7] Loss-of-function variants in the MED27 gene have been linked to autosomal recessive neurodevelopmental disorders characterized by global developmental delay, intellectual disability, dystonia, and cerebellar atrophy.[4][8][9] Furthermore, MED27 has been implicated in cancer progression and metastasis.[10]
The advent of CRISPR-Cas9 technology provides an unprecedented opportunity for researchers and drug development professionals to precisely investigate the function of MED27.[11][12] By creating targeted knockouts, specific mutations, or transcriptional modifications, CRISPR-Cas9 enables the elucidation of MED27-dependent signaling pathways, the development of accurate disease models, and the screening for potential therapeutic interventions.[12][13] These application notes provide detailed protocols for the CRISPR-Cas9-mediated editing of the MED27 gene, from initial guide RNA design to downstream validation.
Data Presentation: Targeting and Efficiency
Effective gene editing begins with the design of potent single guide RNAs (sgRNAs) and an understanding of expected editing efficiencies based on the chosen delivery method.
Table 1: Validated and Proposed sgRNA Sequences for Human MED27
| Target Exon | sgRNA Sequence (5' - 3') | PAM | Source |
| Exon 3 | GCTGGAGGAAAAGCTGGTGA | TGG | Zhang Lab, Broad Institute[14] |
| Exon 4 | GACAGAACATTCGTCACCGG | GGG | Zhang Lab, Broad Institute[14] |
| Exon 5 | GTCATCGTCCTCCGCATCGG | GGG | Zhang Lab, Broad Institute[14] |
| Exon 6 | GATCTACACCATCGACCGCA | GGG | Zhang Lab, Broad Institute[14] |
Table 2: Representative CRISPR-Cas9 Editing Efficiencies by Delivery Method
| Delivery Method | System Type | Typical On-Target Editing Efficiency (%) | Key Considerations |
| Plasmid Transfection | In Vitro (Cell Lines) | 5 - 40% | Cost-effective; potential for off-target effects with sustained Cas9 expression.[15] |
| Ribonucleoprotein (RNP) Electroporation | In Vitro (Cell Lines, Primary Cells) | 30 - 80% | Reduced off-target effects due to transient Cas9 presence; requires specialized equipment.[16] |
| Lentiviral Transduction | In Vitro / In Vivo | 20 - 90% | Suitable for hard-to-transfect cells and stable knockouts; risk of insertional mutagenesis.[16] |
| Adeno-Associated Virus (AAV) | In Vivo | 9 - 59% (tissue dependent) | Low immunogenicity, effective for in vivo delivery to tissues like the brain and muscle; limited packaging capacity.[17] |
| Microinjection | In Vivo (Zebrafish, Mouse Embryos) | >70% (in founders) | High efficiency in generating knockout models; technically demanding.[4][18] |
Experimental Workflow and Signaling Pathway Visualization
Visualizing the experimental process and the gene's biological context is essential for planning and interpretation.
Detailed Experimental Protocols
These protocols are generalized and should be optimized for specific cell types or model organisms.
Protocol 1: sgRNA Design and Preparation
This protocol outlines the steps for designing and preparing sgRNAs to target MED27.
-
Target Selection:
-
sgRNA Design:
-
Use online design tools like GenScript's gRNA design tool, CRISPOR, or CHOPCHOP to identify potential 20-nucleotide sgRNA sequences.[14][19]
-
Select sgRNAs that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[20]
-
Prioritize sgRNAs with high on-target scores and low off-target scores to ensure specificity and efficiency.[15]
-
-
sgRNA Synthesis:
-
Option A (Plasmid Expression): Synthesize DNA oligonucleotides encoding the chosen sgRNA sequence and clone them into an appropriate sgRNA expression vector (e.g., pX330). This method is cost-effective for stable cell line generation.[19]
-
Option B (In Vitro Transcription - IVT): Generate a DNA template containing a T7 promoter followed by the sgRNA sequence. Use a T7 transcription kit to synthesize the sgRNA.[4][19] This method is common for microinjection into embryos.
-
Option C (Synthetic sgRNA): Order chemically synthesized, modified sgRNAs. This provides high purity and activity and is ideal for RNP delivery.[19]
-
Protocol 2: CRISPR-Cas9 Delivery into Mammalian Cells (RNP Electroporation)
This protocol is optimized for high efficiency and low off-target effects in cell culture.
-
Cell Preparation:
-
Culture the target cells (e.g., HEK293T, iPSCs) under standard conditions to ~70-80% confluency.
-
On the day of electroporation, harvest cells and resuspend a sufficient number (e.g., 2x10^5 to 1x10^6 cells) in a compatible electroporation buffer.
-
-
RNP Complex Formation:
-
In a sterile tube, combine purified Cas9 nuclease (e.g., S.p. HiFi Cas9 Nuclease) with the synthetic or IVT-transcribed MED27-targeting sgRNA at a molar ratio of approximately 1:1.2.
-
Incubate at room temperature for 10-20 minutes to allow the RNP complex to form.
-
-
Electroporation:
-
Gently mix the resuspended cells with the pre-formed RNP complex.
-
Transfer the mixture to an electroporation cuvette.
-
Use a nucleofection device (e.g., Amaxa Nucleofector, Neon Transfection System) with a pre-optimized program for the specific cell type.
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed complete media.
-
Incubate for 48-72 hours to allow for gene editing to occur.
-
Protocol 3: Validation of MED27 Gene Editing
This protocol describes how to confirm successful gene editing at the genomic and protein levels.
-
Genomic DNA Extraction:
-
After 48-72 hours, harvest a portion of the edited cell population.
-
Extract genomic DNA using a commercial kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Design PCR primers to amplify a 400-800 bp region surrounding the sgRNA target site in the MED27 gene.
-
-
Mutation Detection (T7 Endonuclease I Assay):
-
This assay detects heteroduplex DNA formed between wild-type and edited alleles.
-
Denature the PCR product by heating to 95°C and then re-anneal by slowly cooling to room temperature, allowing heteroduplexes to form.
-
Treat the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched sites.
-
Analyze the digested products via agarose (B213101) gel electrophoresis. The presence of cleaved fragments in the edited sample (but not the control) indicates successful editing.[21]
-
-
Sequencing Confirmation:
-
For precise confirmation, purify the PCR product and send it for Sanger sequencing.
-
Analyze the sequencing chromatogram for the presence of mixed peaks downstream of the cut site, which is indicative of insertions and/or deletions (indels).
-
For clonal populations, sequencing will reveal the specific mutation in the clone.
-
-
Confirmation of Protein Knockout (Western Blot):
-
Lyse the remaining portion of the edited cell population and a control population.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the MED27 protein.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
A significant reduction or complete absence of the MED27 band in the edited sample compared to the control confirms successful protein knockout.
-
References
- 1. genecards.org [genecards.org]
- 2. MED27 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MED27 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. MED27 function is essential for cerebellar development and motor behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]
- 9. MED27 Variants Cause Developmental Delay, Dystonia, and Cerebellar Hypoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MED27 mediator complex subunit 27 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. genemedi.net [genemedi.net]
- 12. icahn.mssm.edu [icahn.mssm.edu]
- 13. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. CRISPR/Cas System and Factors Affecting Its Precision and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cytosine and adenine base editing of the brain, liver, retina, heart and skeletal muscle of mice via adeno-associated viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. synthego.com [synthego.com]
- 20. idtdna.com [idtdna.com]
- 21. A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining of Med27 in Brain Tissue
Introduction
Mediator complex subunit 27 (Med27) is a component of the highly conserved Mediator complex, which plays a crucial role in regulating gene transcription by acting as a bridge between transcription factors and the RNA polymerase II machinery.[1] Recent studies have highlighted the indispensable role of Med27 in neurodevelopment. Loss-of-function variants in the MED27 gene are associated with a neurodevelopmental disorder characterized by global developmental delay, intellectual disability, dystonia, and cerebellar atrophy.[2][3][4] Research using animal models, such as zebrafish and mice, has demonstrated that Med27 is critical for cerebellar development and motor behavior.[5][6] These studies have shown that a deficiency in Med27 can lead to defects in neurogenesis, including impaired differentiation of progenitor cells into GABAergic neurons.[5][6] Molecular analyses have identified several downstream targets of Med27, including the transcription factors foxo3a, fosab, EGR1, and FOS, which are known master regulators in the central nervous system.[1][2]
Immunofluorescence (IF) is a powerful technique to visualize the localization of specific proteins within cells and tissues. This application note provides a detailed protocol for the immunofluorescent staining of Med27 in brain tissue, enabling researchers to investigate its distribution and expression patterns in various brain regions and cell types.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals in the fields of neuroscience, cell biology, and molecular biology who are interested in studying the role of Med27 in the brain.
Quantitative Data Summary
While specific quantitative data for Med27 immunofluorescence in brain tissue is not widely available in the literature, the following table provides an example of how such data could be presented. Researchers should generate their own quantitative data based on their specific experimental conditions and imaging parameters.
| Brain Region | Cell Type | Med27 Fluorescence Intensity (Arbitrary Units) | Co-localization with Neuronal Marker (e.g., NeuN) (%) | Co-localization with Glial Marker (e.g., GFAP) (%) |
| Cerebellum | Purkinje Cells | [Example: 150 ± 25] | [Example: 95 ± 5] | [Example: <5] |
| Hippocampus | Pyramidal Neurons | [Example: 120 ± 20] | [Example: 90 ± 8] | [Example: <5] |
| Cortex | Cortical Neurons | [Example: 110 ± 18] | [Example: 88 ± 7] | [Example: <5] |
| Striatum | Medium Spiny Neurons | [Example: 95 ± 15] | [Example: 85 ± 10] | [Example: <5] |
Note: The data presented in this table are for illustrative purposes only and should be replaced with experimentally derived data.
Experimental Protocols
This section provides a detailed methodology for the immunofluorescence staining of Med27 in brain tissue, based on established protocols for brain tissue immunofluorescence.
Recommended Antibody:
-
Anti-MED27 Antibody (HPA007002) : This antibody is validated for immunocytochemistry-immunofluorescence and immunohistochemistry, with high sequence identity to mouse and rat orthologs.[5]
Materials:
-
Fresh or fixed brain tissue (e.g., mouse, rat)
-
4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)
-
30% Sucrose (B13894) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Superfrost Plus microscope slides
-
PBS
-
Blocking Buffer: 5% Normal Donkey Serum (or serum from the host of the secondary antibody) and 0.3% Triton X-100 in PBS
-
Primary Antibody: Anti-MED27 antibody (e.g., HPA007002), diluted in blocking buffer. The optimal dilution should be determined experimentally, but a starting point of 1:250 to 1:500 is recommended.[7]
-
Secondary Antibody: Donkey anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in blocking buffer.
-
Nuclear Counterstain: DAPI or Hoechst stain
-
Antifade mounting medium
-
Coverslips
-
Humidified chamber
-
(Optional) Antigen Retrieval Buffer: 10 mM Sodium Citrate buffer, pH 6.0
Protocol for Frozen Brain Sections:
-
Tissue Preparation:
-
For perfusion-fixed tissue, transcardially perfuse the animal with ice-cold PBS followed by 4% PFA in PBS.[8]
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.[9]
-
Embed the brain in OCT compound and freeze rapidly. Store at -80°C.
-
Using a cryostat, cut 10-20 µm thick sections and mount them on Superfrost Plus slides.[10] Allow the slides to air dry for 30-60 minutes.
-
-
Fixation and Permeabilization:
-
Wash the sections three times for 5 minutes each with PBS.
-
Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes.[2]
-
Wash the sections three times for 5 minutes each with PBS.
-
-
(Optional) Antigen Retrieval:
-
For formalin-fixed tissues, antigen retrieval may be necessary to unmask the epitope.[3][6]
-
Immerse the slides in 10 mM Sodium Citrate buffer (pH 6.0) and heat to 95-100°C for 20-30 minutes.[3]
-
Allow the slides to cool down to room temperature in the buffer.
-
Wash the sections three times for 5 minutes each with PBS.
-
-
Blocking:
-
Incubate the sections in blocking buffer for 1-2 hours at room temperature in a humidified chamber to block non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Dilute the anti-Med27 primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.[2]
-
-
Washing:
-
Wash the sections three times for 10 minutes each with PBS containing 0.05% Tween-20.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the sections with the secondary antibody for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the sections three times for 10 minutes each with PBS containing 0.05% Tween-20, protected from light.
-
-
Counterstaining:
-
Incubate the sections with a nuclear counterstain such as DAPI (1 µg/mL in PBS) for 5-10 minutes at room temperature.
-
Wash the sections twice for 5 minutes each with PBS.
-
-
Mounting:
-
Mount the coverslips onto the slides using an antifade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.
-
Visualizations
Caption: Immunofluorescence workflow for Med27 staining.
References
- 1. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MED27 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Anti-MED27 Human Protein Atlas Antibody [atlasantibodies.com]
- 6. A New Antigen Retrieval Technique for Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MED27 antibody | 15 total products from 3 suppliers [labome.com]
- 8. Perfusion and fixation of brain tissue for fresh frozen sections followed by immunofluorescence staining [protocols.io]
- 9. Immunofluorescence of GFAP and TNF-α in the Mouse Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence - Staining Brain Cryosections [evidentscientific.com]
Application Notes and Protocols for the Purification of Recombinant Med27 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mediator complex is a crucial multiprotein assembly that plays a central role in the regulation of gene transcription in eukaryotes. It functions as a molecular bridge, conveying regulatory signals from transcription factors to the RNA polymerase II machinery, thereby controlling the expression of a vast array of genes.[1][2][3][4][5][6][7] MED27, a subunit of the Mediator complex, is integral to this process and has been implicated in various cellular functions and disease states, including neurodevelopmental disorders and cancer.[8][9] The availability of highly purified, recombinant MED27 is therefore essential for detailed biochemical and structural studies aimed at elucidating its precise mechanisms of action and for the development of potential therapeutic interventions.
These application notes provide a comprehensive overview and detailed protocols for the expression and purification of recombinant Med27 protein. The protocols are designed to be adaptable for various research applications, from basic biochemical characterization to high-throughput screening for drug discovery.
Data Presentation
Table 1: Representative Purification Summary for Recombinant His-tagged Med27
The following table summarizes the expected yield and purity at each stage of a typical three-step purification process for His-tagged Med27 expressed in E. coli. These values are representative and may vary depending on the specific experimental conditions, expression levels, and the properties of the Med27 construct.
| Purification Step | Total Protein (mg) | Med27 (mg) | Purity (%) | Yield (%) | Purification Fold |
| Crude Lysate | 1200 | 30 | 2.5 | 100 | 1 |
| Ni-NTA Affinity | 45 | 25.5 | 56.7 | 85 | 22.7 |
| Ion Exchange (Anion) | 15 | 21 | 90 | 70 | 36 |
| Size Exclusion | 10 | 9.8 | >98 | 32.7 | 39.2 |
This table is a composite based on typical purification data for recombinant proteins and does not represent a single experimental result.[10][11][12][13][14][15][16][17][18]
Experimental Protocols
Protocol 1: Expression of His-tagged Med27 in E. coli
This protocol describes the expression of N-terminally His-tagged Med27 in the E. coli strain BL21(DE3).
Materials:
-
pET expression vector containing the human MED27 gene with an N-terminal His6-tag
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., Kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transform the Med27 expression plasmid into competent E. coli BL21(DE3) cells.
-
Plate the transformed cells on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculate a single colony into 50 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an optical density at 600 nm (OD600) of 0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged Med27
This protocol outlines a three-step purification strategy involving immobilized metal affinity chromatography (IMAC), followed by ion exchange chromatography (IEX) and size exclusion chromatography (SEC).
Step 1: Cell Lysis and Immobilized Metal Affinity Chromatography (IMAC)
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1x protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (30 mL per liter of culture).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes (CV) of Wash Buffer.
-
Elute the His-tagged Med27 protein with 5 CV of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE.
Step 2: Ion Exchange Chromatography (IEX)
The choice of anion or cation exchange chromatography will depend on the isoelectric point (pI) of the Med27 construct. Human Med27 has a theoretical pI of ~5.6, suggesting anion exchange chromatography at a neutral pH.
Buffers:
-
IEX Buffer A (Anion Exchange): 20 mM Tris-HCl pH 8.0, 25 mM NaCl.
-
IEX Buffer B (Anion Exchange): 20 mM Tris-HCl pH 8.0, 1 M NaCl.
Procedure:
-
Pool the fractions from the IMAC step containing Med27 and dialyze against IEX Buffer A overnight at 4°C to remove imidazole and reduce the salt concentration.
-
Equilibrate an anion exchange column (e.g., Q-Sepharose) with IEX Buffer A.
-
Load the dialyzed sample onto the column.
-
Wash the column with 5 CV of IEX Buffer A.
-
Elute the protein with a linear gradient of 0-100% IEX Buffer B over 20 CV.
-
Collect fractions and analyze by SDS-PAGE.
Step 3: Size Exclusion Chromatography (SEC)
This final polishing step removes any remaining contaminants and protein aggregates.
Buffer:
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
Procedure:
-
Pool the purest fractions from the IEX step and concentrate them to an appropriate volume (e.g., 1-2 mL) using a centrifugal concentrator.
-
Equilibrate a size exclusion column (e.g., Superdex 200) with SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the fractions containing pure monomeric Med27, determine the concentration, and store at -80°C.
Visualizations
Signaling Pathway of Mediator Complex in Transcriptional Regulation
Caption: Role of the Mediator complex in bridging transcription factors and RNA polymerase II.
Experimental Workflow for Recombinant Med27 Purification
Caption: A three-step chromatographic workflow for purifying recombinant Med27.
References
- 1. Frontiers | Importance of Mediator complex in the regulation and integration of diverse signaling pathways in plants [frontiersin.org]
- 2. The Mediator Complex: A Regulatory Hub for Transcriptional Activity of Nuclear Receptors [mdpi.com]
- 3. Mediator (coactivator) - Wikipedia [en.wikipedia.org]
- 4. The Mediator complex and transcription regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Mediator complex action in transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The Mediator complex and transcription regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MED27 plays a tumor-promoting role in breast cancer progression by targeting KLF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Preparative Purification of Recombinant Proteins: Current Status and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. diverdi.colostate.edu [diverdi.colostate.edu]
- 16. chemdoctor.org [chemdoctor.org]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Purification Table Instruction | PDF | Enzyme Assay | Laboratories [scribd.com]
Application of Med27 Antibodies for Western Blotting: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Med27 antibodies in Western Blotting. Med27, a subunit of the Mediator complex, plays a crucial role in the regulation of gene transcription by acting as a bridge between gene-specific regulatory proteins and the RNA polymerase II transcription machinery.[1][2][3][4] Its involvement in various cellular processes and diseases, including cancer and neurodevelopmental disorders, makes it a significant target for research.[5][6][7][8][9]
Summary of Med27 Antibody Specifications for Western Blotting
The following table summarizes key quantitative data for commercially available Med27 antibodies suitable for Western Blotting, providing a comparative overview for experimental planning.
| Antibody ID | Host Species | Clonality | Recommended Dilution | Target Species | Molecular Weight | Source |
| A43051 | Rabbit | Polyclonal | 1:500 - 1:3000 | Human, Mouse | ~34 kDa | [10] |
| ABIN6742404 | Rabbit | Polyclonal | 1 µg/mL | Human, Cow, Dog, Guinea Pig, Horse, Pig, Chicken, Hamster, Xenopus laevis | Not Specified | [11] |
| NBP1-84377 | Rabbit | Polyclonal | 0.04-0.4 µg/ml | Human, Mouse, Rat | ~35.4 kDa | [12] |
| 17652-1-AP | Rabbit | Polyclonal | 1:500-1:3000 | Human | Not Specified | [3] |
| HPA007002 | Rabbit | Polyclonal | Not Specified | Human | Not Specified | [2] |
| WH0009442M1 | Mouse | Monoclonal | Not Specified | Human | Not Specified | [2] |
| SAB1411657 | Rabbit | Polyclonal | 1 µg/mL | Human | 35.4 kDa | [2][12] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Med27 in transcriptional regulation and the general workflow for a Western Blotting experiment.
References
- 1. MED27 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. MED27 mediator complex subunit 27 CRAP34 CRSP34 CRSP8 TRAP37 | Sigma-Aldrich [merckmillipore.com]
- 3. MED27 antibody (17652-1-AP) | Proteintech [ptglab.com]
- 4. MED27 - Wikipedia [en.wikipedia.org]
- 5. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]
- 6. MED27 plays a tumor‐promoting role in breast cancer progression by targeting KLF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MED27 mediator complex subunit 27 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. MED27 mediator complex subunit 27 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. MED27 plays a tumor-promoting role in breast cancer progression by targeting KLF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-MED27 Antibody (A43051) | Antibodies.com [antibodies.com]
- 11. anti-MED27 Antibody [ABIN6742404] - Chicken, Cow, Dog, WB [antibodies-online.com]
- 12. Anti-MED27 antibody produced in rabbit purified immunoglobulin, buffered aqueous solution [sigmaaldrich.com]
Unveiling the Regulatory Landscape of Med27: Application of Mass Spectrometry for Post-Translational Modification Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mediator Complex Subunit 27 (Med27) is a key component of the Mediator complex, a crucial co-regulator of RNA polymerase II transcription. The functional activity of Med27 and the Mediator complex is intricately regulated by post-translational modifications (PTMs), which dynamically alter protein structure, function, and interaction partners. Mass spectrometry has emerged as a powerful and indispensable tool for the comprehensive identification and quantification of PTMs, providing unparalleled insights into the regulatory mechanisms governing Med27 function in various cellular processes and disease states.
This application note provides detailed protocols for the identification and quantification of phosphorylation and ubiquitination on Med27 using mass spectrometry-based proteomics. While specific quantitative data for Med27 PTMs are not extensively available in the public domain, this document presents established workflows and illustrative data tables to guide researchers in designing and interpreting their experiments.
Key Post-Translational Modifications of Interest
Phosphorylation: A reversible modification involving the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues. Phosphorylation can modulate Med27 activity, its interaction with other Mediator subunits, and its role in signaling pathways such as the AKT/MAPK and Wnt/β-catenin pathways.
Ubiquitination: The covalent attachment of one or more ubiquitin molecules to a substrate protein. Ubiquitination can target Med27 for proteasomal degradation or mediate non-proteolytic functions such as regulating its activity and protein-protein interactions.
Experimental Workflow for Med27 PTM Analysis
A generalized workflow for the identification and quantification of Med27 PTMs using mass spectrometry is depicted below. This process involves cell culture and treatment, protein extraction, enrichment of Med27, enzymatic digestion, enrichment of post-translationally modified peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Experimental Protocols
Protocol 1: Immunoprecipitation of Med27 for PTM Analysis
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add an anti-Med27 antibody and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer and once with PBS.
-
-
Elution and In-gel Digestion:
-
Elute the immunoprecipitated Med27 by boiling the beads in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue and excise the band corresponding to Med27.
-
Destain the gel piece, reduce with dithiothreitol (B142953) (DTT), and alkylate with iodoacetamide.
-
Digest the protein overnight with trypsin at 37°C.
-
Protocol 2: Enrichment of Phosphopeptides using Titanium Dioxide (TiO2)
-
Peptide Preparation:
-
Extract the tryptic peptides from the gel piece.
-
Acidify the peptide solution with trifluoroacetic acid (TFA).
-
-
TiO2 Enrichment:
-
Equilibrate TiO2 beads with loading buffer.
-
Incubate the acidified peptide solution with the equilibrated TiO2 beads.
-
Wash the beads with washing buffer to remove non-phosphorylated peptides.
-
Elute the phosphopeptides using an elution buffer (e.g., containing ammonia (B1221849) or ammonium (B1175870) hydroxide).
-
Protocol 3: Enrichment of Ubiquitinated Peptides using K-ε-GG Remnant Antibody
-
Peptide Preparation:
-
After tryptic digestion, a di-glycine (GG) remnant remains attached to the ubiquitinated lysine (B10760008) residue.
-
Prepare the peptide solution as described for phosphopeptide enrichment.
-
-
Immunoaffinity Enrichment:
-
Incubate the peptide solution with beads conjugated to an antibody that specifically recognizes the K-ε-GG remnant.
-
Wash the beads to remove non-ubiquitinated peptides.
-
Elute the ubiquitinated peptides using an appropriate elution buffer (e.g., low pH solution).
-
Protocol 4: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS:
-
Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
-
Data Analysis:
-
Search the raw MS data against a protein database (e.g., UniProt) using a search engine like MaxQuant, Mascot, or Sequest.
-
Specify variable modifications for phosphorylation (+79.9663 Da on S, T, Y) or ubiquitination (+114.0429 Da on K).
-
Perform label-free quantification (LFQ) or use stable isotope labeling (e.g., SILAC) for relative quantification of PTMs between different conditions.
-
Data Presentation
Quantitative data from mass spectrometry experiments should be presented in a clear and structured format to facilitate comparison and interpretation. Below are example tables illustrating how to present quantitative data for Med27 phosphorylation and ubiquitination.
Table 1: Hypothetical Quantitative Analysis of Med27 Phosphorylation Sites
| Phosphorylation Site | Peptide Sequence | Fold Change (Treatment vs. Control) | p-value |
| Serine 54 | ...S(ph)GVK... | 2.5 | 0.012 |
| Threonine 121 | ...T(ph)AER... | 1.8 | 0.045 |
| Tyrosine 210 | ...Y(ph)FIE... | -1.5 | 0.033 |
Table 2: Hypothetical Quantitative Analysis of Med27 Ubiquitination Sites
| Ubiquitination Site | Peptide Sequence | Fold Change (Treatment vs. Control) | p-value |
| Lysine 88 | ...K(gg)LQR... | 3.1 | 0.008 |
| Lysine 156 | ...K(gg)VTS... | 1.5 | 0.05 |
Signaling Pathways and Logical Relationships
Med27 is implicated in various signaling pathways that are crucial for cellular function and are often dysregulated in disease. Understanding how PTMs on Med27 are integrated into these pathways is a key area of research.
Conclusion
The protocols and workflows outlined in this application note provide a comprehensive guide for researchers aiming to investigate the post-translational modifications of Med27 using mass spectrometry. While specific quantitative data on Med27 PTMs remain to be extensively characterized, the methodologies presented here are robust and widely applicable for identifying and quantifying protein phosphorylation and ubiquitination. Elucidating the PTM landscape of Med27 will undoubtedly provide critical insights into its regulatory mechanisms and its role in health and disease, paving the way for the development of novel therapeutic strategies.
Application Notes and Protocols for In vitro Transcription Assays with the Mediator Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mediator complex is a crucial multi-subunit coactivator essential for the regulation of transcription by RNA Polymerase II (Pol II) in all eukaryotes.[1][2][3][4][5] It functions as a molecular bridge, transmitting regulatory signals from DNA-bound transcription factors to the Pol II machinery, thereby playing a pivotal role in gene expression.[1][2][3][4] In vitro transcription assays are powerful tools to dissect the molecular mechanisms of Mediator function, allowing for the precise control of reaction components to study its role in pre-initiation complex (PIC) assembly, transcription initiation, and the effects of specific subunits or interacting proteins.[5][6]
These application notes provide detailed protocols for performing in vitro transcription assays with purified Mediator complex, aimed at researchers in academia and industry. The protocols cover the purification of the human Mediator complex, the assembly of the PIC, and the execution and analysis of the transcription reaction.
I. Purification of the Human Mediator Complex
A highly pure and active Mediator complex is a prerequisite for successful in vitro transcription assays. The following protocol is adapted from a method for purifying the endogenous Mediator complex from human Freestyle 293-F cells. This method yields a functional complex free of Pol II.
Protocol 1: Immunoaffinity and Glycerol (B35011) Gradient Purification of Human Mediator Complex
Materials:
-
Freestyle 293-F cells expressing FLAG-tagged CDK8 (a subunit of the CKM module of Mediator)
-
Lysis Buffer: 50 mM HEPES-KOH (pH 7.9), 250 mM KCl, 0.1% NP-40, 10% glycerol, 1 mM DTT, and protease inhibitors
-
Washing Buffer A: 20 mM HEPES-KOH (pH 7.9), 300 mM KCl, 0.1% NP-40, 10% glycerol, 1 mM DTT
-
Washing Buffer B: 20 mM HEPES-KOH (pH 7.9), 150 mM KCl, 0.1% NP-40, 10% glycerol, 1 mM DTT
-
Washing Buffer C: 20 mM HEPES-KOH (pH 7.9), 150 mM KCl, 10% glycerol, 1 mM DTT
-
Elution Buffer: 20 mM HEPES-KOH (pH 7.9), 150 mM KCl, 10% glycerol, 1 mM DTT, and 0.2 mg/mL 3xFLAG peptide
-
Glycerol Gradient Buffers (10% and 40% glycerol): 20 mM HEPES-KOH (pH 7.9), 150 mM KCl, 1 mM DTT
Procedure:
-
Nuclear Extract Preparation:
-
Harvest Freestyle 293-F cells and prepare nuclear extracts using standard protocols to enrich for the Mediator complex.
-
-
Immunoaffinity Purification:
-
Incubate the nuclear extract with anti-FLAG M2 affinity gel for 4 hours at 4°C with gentle rotation.
-
Load the resin-extract mixture into a column.
-
Wash the resin sequentially with 30 mL each of Washing Buffer A, B, and C.
-
Elute the Mediator complex by incubating the resin with Elution Buffer for 1 hour at 4°C.
-
-
Glycerol Gradient Centrifugation:
-
Load the eluted complex onto a 10-40% linear glycerol gradient.
-
Centrifuge at 40,000 rpm for 16 hours at 4°C.
-
Fractionate the gradient and analyze the fractions by SDS-PAGE and silver staining or Western blotting to identify fractions containing the intact Mediator complex.
-
-
Concentration and Storage:
-
Pool the fractions containing the purified Mediator complex.
-
Concentrate the complex using an appropriate centrifugal filter device.
-
Snap-freeze aliquots in liquid nitrogen and store at -80°C.
-
II. In vitro Transcription Assay
This protocol describes a standard in vitro transcription assay using a purified system to assess the activity of the Mediator complex.
A. Pre-Initiation Complex (PIC) Assembly
The assembly of a functional PIC is a critical step for observing Mediator-dependent transcription.[2][3][4]
Protocol 2: Stepwise Assembly of the Mediator-Containing PIC
Materials:
-
Purified human Mediator complex
-
Purified RNA Polymerase II
-
Purified General Transcription Factors (GTFs): TFIIA, TFIIB, TFIID (or TBP), TFIIE, TFIIF, TFIIH
-
DNA template: A linear DNA fragment containing a core promoter (e.g., adenovirus major late promoter) and upstream activator binding sites.
-
Transcription Buffer: 20 mM HEPES-KOH (pH 7.6-8.2), 5-10 mM MgCl₂, 60-100 mM KCl, 5 mM DTT, 10% glycerol, 0.1 mg/mL BSA.[7]
Procedure:
-
Template Binding:
-
In a reaction tube, combine the DNA template with TFIID (or TBP) and TFIIA in Transcription Buffer. Incubate for 15-20 minutes at 30°C to allow for stable complex formation on the promoter.
-
-
Recruitment of TFIIB:
-
Add TFIIB to the reaction and incubate for another 10-15 minutes at 30°C.
-
-
Formation of the Pol II-TFIIF Complex:
-
In a separate tube, pre-incubate RNA Polymerase II with TFIIF for 10 minutes on ice.
-
-
Assembly of the Core PIC:
-
Add the Pol II-TFIIF complex to the DNA-TFIID-TFIIA-TFIIB complex. Incubate for 15 minutes at 30°C.
-
-
Incorporation of Mediator and Remaining GTFs:
-
Add the purified Mediator complex, TFIIE, and TFIIH to the reaction.
-
Incubate for a final 20-30 minutes at 30°C to allow for the complete assembly of the Mediator-PIC.
-
Diagram of the Experimental Workflow for PIC Assembly and In Vitro Transcription:
Caption: Workflow for PIC assembly and in vitro transcription.
B. Transcription Reaction and Analysis
Protocol 3: Mediator-Dependent In vitro Transcription
Materials:
-
Assembled Mediator-PIC on DNA template
-
NTP mix: ATP, GTP, CTP, UTP (final concentration of each is typically 0.5 mM)
-
Radiolabeled NTP: [α-³²P]UTP or [α-³²P]CTP
-
Stop Buffer: 0.4 M Sodium Acetate (pH 5.0), 13.3 mM EDTA, 0.33% SDS, 0.67 mg/mL yeast tRNA.[8]
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
RNA Loading Buffer (e.g., 95% formamide, 0.025% bromophenol blue, 0.025% xylene cyanol, 5 mM EDTA)
Procedure:
-
Initiation of Transcription:
-
To the assembled PIC, add the NTP mix containing the radiolabeled NTP to initiate transcription.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of Stop Buffer.
-
-
RNA Purification:
-
Extract the RNA product by adding an equal volume of phenol:chloroform:isoamyl alcohol. Vortex and centrifuge.
-
Transfer the aqueous (upper) phase to a new tube.
-
Precipitate the RNA by adding 2.5 volumes of cold 100% ethanol and incubating at -20°C for at least 30 minutes.
-
Centrifuge at high speed to pellet the RNA. Wash the pellet with 70% ethanol and air dry briefly.
-
-
Analysis of Transcripts:
-
Resuspend the RNA pellet in RNA Loading Buffer.
-
Denature the samples by heating at 90°C for 3-5 minutes.
-
Separate the transcripts on a denaturing polyacrylamide gel (e.g., 6-8% polyacrylamide, 7M urea).
-
Visualize the radiolabeled transcripts by autoradiography or phosphorimaging.
-
Quantify the band intensities to determine the level of transcription.
-
III. Quantitative Data and Optimization
The optimal concentrations of components in an in vitro transcription assay can vary depending on the specific system and research question. The following tables provide a summary of reported concentrations and ranges for key components.
Table 1: Recommended Concentrations of Core Components
| Component | Typical Concentration Range | Notes |
| DNA Template | 10 - 100 ng/µL | Linearized plasmid or PCR product. |
| Mediator Complex | 10 - 100 nM | Titration is recommended for optimal activity. |
| RNA Polymerase II | 10 - 50 nM | Highly purified enzyme is crucial. |
| TFIID/TBP | 5 - 20 nM | TBP can substitute for TFIID in some assays. |
| Other GTFs | 5 - 20 nM each | Stoichiometry relative to Pol II is important. |
| NTPs (each) | 0.5 - 1 mM | |
| Radiolabeled NTP | 5 - 20 µCi per reaction | |
| MgCl₂ | 5 - 10 mM | Concentration should be optimized relative to NTPs. |
Table 2: Typical Reaction Conditions
| Parameter | Recommended Value |
| Incubation Temperature | 28 - 37°C |
| Incubation Time (PIC Assembly) | 45 - 60 minutes |
| Incubation Time (Transcription) | 30 - 90 minutes |
| Reaction Volume | 20 - 50 µL |
IV. Signaling Pathways and Logical Relationships
The Mediator complex integrates signals from various transcription factors to regulate Pol II activity. The following diagram illustrates the central role of Mediator in the transcription initiation pathway.
Diagram of Mediator's Role in Transcription Initiation:
Caption: Mediator bridges enhancers and promoters.
V. Troubleshooting
In vitro transcription assays can be sensitive to various factors. Here are some common issues and potential solutions.
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No transcription | Inactive Mediator or Pol II | Test activity of individual components; use fresh preparations. |
| RNase contamination | Use RNase inhibitors; maintain RNase-free conditions.[8][9] | |
| Incorrect buffer conditions | Optimize pH, salt, and Mg²⁺ concentrations. | |
| Poor quality DNA template | Purify template; check for integrity on a gel.[8][10] | |
| Low transcript yield | Suboptimal component concentrations | Titrate Mediator, Pol II, and GTFs. |
| Short incubation times | Increase incubation time for PIC assembly or transcription. | |
| Premature termination | Check DNA template for sequences that may cause pausing. | |
| High background | Non-specific transcription initiation | Use a well-defined core promoter; optimize GTF concentrations. |
| Contaminating nucleases in protein preps | Further purify protein components. |
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can effectively utilize in vitro transcription assays to investigate the intricate functions of the Mediator complex in gene regulation.
References
- 1. Structure of a Complete Mediator-RNA Polymerase II Pre-Initiation Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Structures of transcription pre-initiation complex with TFIIH and Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanisms of Mediator complex action in transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. go.zageno.com [go.zageno.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. promegaconnections.com [promegaconnections.com]
Application Notes and Protocols for Studying Med27 Function in Zebrafish
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Mediator complex is a crucial multiprotein assembly that regulates gene transcription by acting as a bridge between transcription factors and RNA polymerase II. MED27, a subunit of this complex, has been implicated in various developmental processes. Zebrafish (Danio rerio) have emerged as a powerful vertebrate model to study the in vivo function of genes like med27 due to their genetic tractability, rapid ex utero development, and optical transparency. These application notes provide a comprehensive guide to utilizing zebrafish for investigating the roles of Med27 in development and disease, with a focus on neurogenesis.
Data Presentation: Phenotypic Consequences of Med27 Loss-of-Function in Zebrafish
Loss-of-function studies are critical to elucidating the role of Med27. Below are summary tables of quantitative data from studies using CRISPR/Cas9-mediated knockout of med27 in zebrafish.
Table 1: Morphological and Motor Deficits in med27 Knockout Zebrafish Larvae
| Phenotype | Stage | Wild-Type (WT) | med27 Knockout (KO) | Percentage Change | Reference |
| Body Length | 7 dpf | Normal | Shortened | Significant Reduction | [1][2] |
| Eye Size | 7 dpf | Normal | Smaller | Significant Reduction | [1][2] |
| Head Size | 5 dpf | Normal | Smaller | Significant Reduction | [3][4] |
| Spontaneous Movement | 7 dpf | Normal | Minimal | Significant Reduction | [1][2] |
| Swim Distance | 7 dpf | Normal | Reduced | Significant Reduction | [2] |
| Swim Velocity | 7 dpf | Normal | Reduced | Significant Reduction | [2] |
Table 2: Neurodevelopmental Defects in the Cerebellum of med27 Knockout Zebrafish Larvae
| Cellular/Molecular Marker | Stage | Wild-Type (WT) | med27 Knockout (KO) | Percentage Change | Reference |
| GABAergic Neurons (dlx5a/6a:GFP+) | 5 dpf | Normal | Reduced | Significant Decrease | [3][4] |
| Purkinje Cells (pvalb7+) | 5 dpf | Normal | Reduced | Significant Decrease | [3][4] |
| Proliferating Cells (PH3+) | 3 dpf | Normal | Increased | Significant Increase | [3][4] |
| Apoptotic Cells (Caspase3+) | 3 dpf | Normal | Increased | Significant Increase | [3][4] |
| Neural Stem Cells (nestin:GFP+) | 2 dpf | Normal | Reduced | Significant Decrease | [3][4] |
Table 3: Gene Expression Changes in med27 Knockout Zebrafish
| Gene Marker | Stage | Wild-Type (WT) | med27 Knockout (KO) | Fold Change | Reference |
| atoh1a | 2 dpf | 1.0 | ~0.4 | ~2.5-fold decrease | [3][4] |
| atoh1b | 2 dpf | 1.0 | ~0.5 | ~2-fold decrease | [3][4] |
| atoh1c | 2 dpf | 1.0 | ~0.3 | ~3.3-fold decrease | [3][4] |
| ptf1a | 2 dpf | 1.0 | ~0.6 | ~1.7-fold decrease | [3][4] |
| foxo3a | Not Specified | 1.0 | Downregulated | Not Quantified | [1] |
| fosab | Not Specified | 1.0 | Downregulated | Not Quantified | [1] |
Table 4: Retinal Phenotypes in crsp34/med27 Mutant Zebrafish
| Retinal Cell Layer/Type | Stage | Wild-Type (WT) | crsp34/med27 Mutant | Percentage Change | Reference |
| Amacrine Cell Layer Thickness | 78 hpf | Normal | Reduced | ~35% Reduction | [5] |
| Ganglion Cell Layer Thickness | 78 hpf | Normal | Reduced | ~15% Reduction | [5] |
| Rod Photoreceptor Cells (rhodopsin+) | 78 hpf | Normal | Increased | ~70% Increase | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for Med27 and the general experimental workflows for studying its function in zebrafish.
References
- 1. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MED27 function is essential for cerebellar development and motor behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Differential Roles of Transcriptional Mediator Complex Subunits Crsp34/Med27, Crsp150/Med14 and Trap100/Med24 During Zebrafish Retinal Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Med27 Antibody Non-Specific Binding
Welcome to the technical support center for the Med27 antibody. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming the common challenge of non-specific binding in experiments involving the Med27 antibody. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to directly address specific issues you might encounter during immunoprecipitation (IP), western blotting (WB), and immunofluorescence (IF).
Frequently Asked Questions (FAQs)
Q1: What is Med27 and why is specific antibody binding important?
A1: Med27 is a subunit of the Mediator complex, a crucial co-activator for RNA polymerase II-dependent transcription. Accurate detection and analysis of Med27 are vital for understanding gene regulation in various biological processes. Non-specific binding of a Med27 antibody can lead to false-positive results, misinterpretation of protein-protein interactions, and incorrect localization data, ultimately compromising the validity of your research.
Q2: How can I validate the specificity of my Med27 antibody?
A2: Antibody validation is critical to ensure it specifically recognizes Med27.[1][2] Key validation strategies include:
-
Western Blotting: Use positive and negative controls, such as cell lysates known to express or not express Med27, to confirm the antibody detects a band at the correct molecular weight.[1]
-
Knockout/Knockdown Validation: The most rigorous method involves using knockout (KO) or knockdown (KD) cell lines or tissues. The antibody should show a significantly reduced or absent signal in KO/KD samples compared to wild-type.[2][3][4][5]
-
Independent Antibody Validation: Use a second, distinct antibody that recognizes a different epitope on Med27. Both antibodies should yield similar results.[5]
-
Immunoprecipitation-Mass Spectrometry (IP-MS): This powerful technique can confirm that the antibody pulls down Med27 and identify any off-target proteins it may be binding to.[5]
Q3: What are the primary causes of non-specific binding with antibodies?
A3: Non-specific binding can stem from several factors:
-
Hydrophobic and Electrostatic Interactions: Antibodies can non-specifically adhere to the membrane, beads, or plasticware.[6][7]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody is a common cause of increased background.[8][9][10][11]
-
Insufficient Blocking: Incomplete blocking of non-specific sites on the membrane or beads leads to antibodies binding randomly.[8][12]
-
Inadequate Washing: Insufficient washing fails to remove unbound or weakly bound antibodies.[9][10]
-
Cross-Reactivity: The antibody may recognize proteins with similar epitopes to Med27.[13][14][15]
Troubleshooting Guides
Immunoprecipitation (IP)
Problem: High background or multiple non-specific bands after Med27 IP.
This troubleshooting guide will help you diagnose and resolve issues with non-specific binding during your Med27 immunoprecipitation experiments.
Troubleshooting Workflow for Med27 IP
Caption: A decision tree for troubleshooting high background in Med27 IP.
| Potential Cause | Recommended Solution |
| Non-specific binding to beads | Pre-clear the lysate by incubating it with beads alone before adding the Med27 antibody.[16][17] This removes proteins that non-specifically bind to the bead matrix. |
| Antibody concentration too high | Titrate the Med27 antibody to determine the lowest concentration that effectively pulls down the target protein with minimal background.[11] |
| Insufficient blocking of beads | Block the beads with a protein solution like 2% Bovine Serum Albumin (BSA) before adding the antibody.[18] |
| Inadequate washing | Increase the number of wash steps (e.g., from 3 to 5) and/or the stringency of the wash buffer by adding a non-ionic detergent like Tween-20 or Triton X-100 (0.01-0.1%).[16] |
| Inappropriate lysis buffer | Use a less stringent lysis buffer. RIPA buffer can sometimes disrupt protein-protein interactions and is not always suitable for co-IP.[17] A Tris-based buffer may be a better starting point. |
| Cross-reactivity of the antibody | If the above steps fail, consider using a different Med27 antibody that targets a different epitope. |
Western Blotting (WB)
Problem: High background or non-specific bands on a western blot for Med27.
Use this guide to optimize your western blotting protocol and achieve a clean blot with a specific signal for Med27.
Optimized Western Blot Workflow
Caption: Key stages in an optimized western blotting workflow.
| Potential Cause | Recommended Solution |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[12] Try switching blocking agents; if using non-fat dry milk, try BSA, and vice-versa.[8] For phospho-specific antibodies, BSA is generally preferred.[8] |
| Antibody concentration too high | Titrate both the primary Med27 antibody and the secondary antibody to find the optimal dilution that provides a strong signal with low background.[8][10] |
| Inadequate washing | Increase the number and duration of wash steps.[8] Use a wash buffer containing a detergent like 0.1% Tween-20.[12] |
| Membrane choice | If using a PVDF membrane, which has a high protein binding capacity, consider switching to a nitrocellulose membrane, which can sometimes yield a lower background.[8][12] |
| Contaminated buffers | Ensure all buffers, especially the blocking and wash buffers, are freshly prepared and filtered if necessary to remove particulates.[10] |
| Overexposure | If using chemiluminescence, reduce the exposure time during imaging to minimize the background signal.[8] |
Immunofluorescence (IF)
Problem: High background fluorescence in immunofluorescence staining for Med27.
This guide will help you reduce background noise and improve the signal-to-noise ratio in your Med27 immunofluorescence experiments.
IF Troubleshooting Logic
Caption: Logical flow for troubleshooting high background in immunofluorescence.
| Potential Cause | Recommended Solution |
| Antibody concentration too high | Decrease the concentration of the primary Med27 antibody and/or the secondary antibody.[9][19] |
| Insufficient blocking | Increase the blocking incubation time.[9] Use a blocking buffer containing normal serum from the same species as the secondary antibody was raised in.[19] |
| Inadequate washing | Wash samples thoroughly with PBS after each antibody incubation step.[9][19] |
| Non-specific secondary antibody binding | Run a control where you omit the primary antibody to see if the secondary antibody is binding non-specifically.[20] If it is, consider using a different secondary antibody. |
| Autofluorescence | If the sample itself is autofluorescent, you may need to use a different fixation method or a commercial autofluorescence quenching reagent. |
| Fixation issues | Over-fixation can sometimes lead to non-specific antibody binding.[9] Try reducing the fixation time or using a different fixative. |
Experimental Protocols
Standard Immunoprecipitation (IP) Protocol
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the Med27 antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Remove the supernatant and wash the beads 3-5 times with ice-cold wash buffer (lysis buffer can be used).
-
-
Elution:
-
Elute the protein from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
The sample is now ready for western blot analysis.
-
Standard Western Blot (WB) Protocol
-
SDS-PAGE: Separate your protein samples on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[21]
-
Primary Antibody Incubation: Incubate the membrane with the Med27 antibody (at its optimized dilution) in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[22]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (at its optimized dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Standard Immunofluorescence (IF) Protocol
-
Cell Seeding: Grow cells on coverslips in a petri dish.
-
Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: If Med27 is an intracellular target, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block the cells with a blocking buffer (e.g., 1% BSA and 10% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the Med27 antibody (at its optimized dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorophore-conjugated secondary antibody (at its optimized dilution) in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Repeat the washing step as in step 6.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Visualize the staining using a fluorescence microscope.
References
- 1. licorbio.com [licorbio.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. hellobio.com [hellobio.com]
- 4. How to choose and use antibodies | Abcam [abcam.com]
- 5. biocompare.com [biocompare.com]
- 6. How to Prevent Non‑specific Binding in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 8. clyte.tech [clyte.tech]
- 9. sinobiological.com [sinobiological.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. biossusa.com [biossusa.com]
- 13. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 14. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 15. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 16. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 19. hycultbiotech.com [hycultbiotech.com]
- 20. stjohnslabs.com [stjohnslabs.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Western blotting guide: Part 7, Membrane Washing [jacksonimmuno.com]
Technical Support Center: Optimizing Med27 ChIP-seq
Welcome to the technical support center for optimizing your Med27 Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for successful Med27 ChIP-seq.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Med27 ChIP-seq experiments in a question-and-answer format.
Question: Why is my Med27 ChIP-seq signal low or absent?
Answer: Low signal in a Med27 ChIP-seq experiment can be due to several factors, particularly because Med27 is a subunit of the large Mediator complex and does not directly bind to DNA.[1] Here are the primary causes and solutions:
-
Inefficient Cross-linking: Standard formaldehyde (B43269) cross-linking may not be sufficient to capture the protein-protein interactions that tether Med27 to chromatin.
-
Suboptimal Antibody: The antibody may not be effective for immunoprecipitation.
-
Solution: Use a ChIP-validated antibody whenever possible. If a validated antibody is not available, you must validate it yourself. This involves verifying its specificity by western blot and testing its performance in a pilot ChIP-qPCR experiment with varying antibody concentrations.[4]
-
-
Inefficient Chromatin Fragmentation: The large size of the Mediator complex can make chromatin shearing challenging.
-
Insufficient Starting Material: A low amount of starting cells or tissue will result in a low yield of immunoprecipitated DNA.
Question: I'm observing high background in my Med27 ChIP-seq. What are the likely causes and how can I fix it?
Answer: High background can mask true binding signals. Here are common causes and their solutions:
-
Non-specific Antibody Binding: The antibody may be cross-reacting with other proteins or binding non-specifically to the beads.
-
Inadequate Washing: Insufficient or too gentle washing steps can lead to the retention of non-specifically bound chromatin.
-
Solution: Increase the number of washes and the stringency of the wash buffers. For example, you can increase the salt concentration in the wash buffers.
-
-
"Hyper-ChIPable" Regions: Some genomic regions are prone to non-specific enrichment in ChIP-seq experiments, often associated with highly transcribed genes.[9]
-
Solution: Use appropriate negative controls, such as a mock IP with a non-specific IgG antibody, to identify and filter out these regions during data analysis.[10]
-
Question: How do I choose between sonication and enzymatic digestion for Med27 ChIP-seq?
Answer: Both sonication and enzymatic digestion have their pros and cons for fragmenting chromatin for Med27 ChIP-seq.
-
Sonication: This method uses mechanical force to shear chromatin and provides random fragmentation. However, over-sonication can damage protein epitopes, which is a concern for large complexes like Mediator.[11]
-
Enzymatic Digestion: This method uses micrococcal nuclease (MNase) to digest the DNA between nucleosomes, resulting in more uniform fragments. This is a gentler method that can better preserve the integrity of protein complexes.
For a protein like Med27 that is part of a large complex, a gentler fragmentation method is often preferred. Therefore, enzymatic digestion or a carefully optimized, minimal sonication protocol is recommended.
Question: What are appropriate positive and negative controls for Med27 ChIP-qPCR?
Answer: Proper controls are essential for validating your ChIP experiment.
-
Positive Control Loci: Use primers for the promoter regions of known Med27 target genes. Recent studies have identified immediate early genes like EGR1 and FOS as direct downstream targets of Med27.[6]
-
Negative Control Loci: Select gene deserts or the gene bodies of housekeeping genes that are not expected to be regulated by Med27. These regions should be devoid of active histone marks.[12]
-
Positive Control Antibody: An antibody against a histone modification known to be present at your positive control locus, such as H3K4me3 for active promoters, can be used to confirm that the ChIP procedure is working correctly.[13]
-
Negative Control Antibody: A non-specific IgG antibody of the same isotype as your Med27 antibody should be used to determine the level of background signal.[13]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for your Med27 ChIP-seq experiments.
Table 1: Recommended Parameters for Dual Cross-linking
| Parameter | Recommendation |
| Protein-Protein Cross-linker | 1.5 mM EGS or 2 mM DSG |
| Incubation Time (Protein-Protein) | 20-30 minutes at room temperature |
| Protein-DNA Cross-linker | 1% Formaldehyde |
| Incubation Time (Protein-DNA) | 10 minutes at room temperature |
| Quenching Agent | 125 mM Glycine (B1666218) |
| Quenching Time | 5 minutes at room temperature |
Data compiled from Abcam and other sources.[2][14]
Table 2: Optimized Sonication Parameters for Mediator Complex
| Parameter | Setting |
| Sonication Device | Bioruptor |
| Cycles | 6 |
| Cycle Duration | 30 seconds ON, 30 seconds OFF |
| Intensity | Medium |
| Target Fragment Size | ~200 bp |
Based on protocols for Mediator complex ChIP-seq.[15]
Table 3: Recommended Sequencing Depth for Transcription Co-activators
| Genome Size | Minimum Usable Fragments | Optimal Usable Fragments |
| Human | 20 million | > 40 million |
| Mouse | 20 million | > 40 million |
| Fly/Worm | 5 million | 10-20 million |
Based on ENCODE consortium guidelines.[16][17][18]
Experimental Protocols
Detailed Protocol for Dual Cross-linking ChIP-seq of Med27
This protocol is optimized for cultured mammalian cells.
1. Dual Cross-linking
-
Start with approximately 1-5 x 107 cells per immunoprecipitation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in PBS and add EGS to a final concentration of 1.5 mM.
-
Incubate for 30 minutes at room temperature with gentle rotation.[2]
-
Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature.[2]
-
Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Fragmentation (Sonication)
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Resuspend the nuclear pellet in a sonication buffer.
-
Sonicate the chromatin using a Bioruptor with the settings described in Table 2 to achieve an average fragment size of 200-500 bp.
-
Verify the chromatin fragmentation by running an aliquot on an agarose (B213101) gel.
3. Immunoprecipitation
-
Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with 1-10 µg of a validated anti-Med27 antibody overnight at 4°C with rotation. Include an IgG control.[2]
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Perform a final wash with TE buffer.
4. Elution, Reverse Cross-linking, and DNA Purification
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl and treating with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
5. Library Preparation and Sequencing
-
Prepare the ChIP-seq library from the purified DNA according to the manufacturer's instructions for your sequencing platform.
-
Perform sequencing to the recommended depth as outlined in Table 3.
Visualizations
Caption: Med27 ChIP-seq experimental workflow.
Caption: Role of Med27 within the Mediator complex.
References
- 1. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ChIP protocol: Dual cross-linking (Dual X-ChIP) [abcam.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. ChIP-seq Validated Antibodies | Cell Signaling Technology [cellsignal.com]
- 5. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]
- 7. benchchem.com [benchchem.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Highly expressed loci are vulnerable to misleading ChIP localization of multiple unrelated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broadly Applicable Control Approaches Improve Accuracy of ChIP-Seq Data [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.cellsignal.com [blog.cellsignal.com]
- 14. Two-step Crosslinking for Analysis of Protein-Chromatin Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mediator independently orchestrates multiple steps of preinitiation complex assembly in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 17. Impact of sequencing depth in ChIP-seq experiments. – ENCODE [encodeproject.org]
- 18. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Expression and Purification of Full-Length Med27
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the expression and purification of full-length Med27.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in producing recombinant full-length Med27?
A1: The primary challenges in producing full-length Med27, particularly in E. coli, include low expression levels, poor solubility leading to the formation of inclusion bodies, and protein degradation during purification. Med27 is a subunit of the large Mediator complex, and its stability can be compromised when expressed in isolation.[1][2]
Q2: Which expression system is recommended for full-length Med27?
A2: While various expression systems exist, E. coli is a common starting point due to its cost-effectiveness and rapid growth.[3] However, given the challenges with solubility, users should be prepared to optimize expression conditions extensively or consider eukaryotic systems if soluble expression in E. coli fails.
Q3: What is the typical yield for recombinant full-length Med27 from E. coli?
A3: The yield of recombinant Med27 is often low and highly variable, depending on the expression construct and purification strategy. While specific yields for Med27 are not widely reported, yields for challenging proteins in E. coli can range from less than 1 mg/L to over 10 mg/L of culture.[4][5] Success is heavily dependent on optimizing expression and refolding from inclusion bodies.
Q4: Can co-expression with other Mediator subunits improve Med27 stability?
A4: Yes, Med27's stability is enhanced when it is part of the Mediator complex.[1][2][6][7] Co-expressing Med27 with its known interacting partners, such as other subunits of the Mediator tail module, may improve its solubility and yield. However, this significantly increases the complexity of the expression and purification strategy.
Troubleshooting Guide
Low Expression Levels
Problem: After induction, I see very little or no band corresponding to full-length Med27 on an SDS-PAGE gel.
| Possible Cause | Suggested Solution |
| Suboptimal Induction Conditions | Optimize IPTG concentration (try a range from 0.1 mM to 1.0 mM) and induction time (3-4 hours at 37°C or overnight at 16-25°C).[8][9][10][11] |
| Codon Bias | Ensure the Med27 gene has been codon-optimized for E. coli expression. |
| Plasmid Instability | Verify the integrity of your expression vector by sequencing. Use freshly transformed cells for each expression experiment. |
| Toxicity of Med27 to Host Cells | Lower the induction temperature to 16-20°C to slow down protein production and reduce toxicity.[8][9] Consider using a lower-strength promoter or a host strain that allows for tighter regulation of basal expression, such as BL21(DE3)pLysS.[12] |
Protein Insolubility and Inclusion Bodies
Problem: My Med27 protein is expressed but is found exclusively in the insoluble pellet (inclusion bodies) after cell lysis.
| Possible Cause | Suggested Solution |
| High Expression Rate | Reduce the induction temperature to 16-25°C and use a lower IPTG concentration (e.g., 0.1-0.4 mM) to slow down protein synthesis and allow more time for proper folding.[8][9] |
| Lack of a Solubility-Enhancing Tag | Fuse a solubility-enhancing tag, such as Glutathione S-transferase (GST) or Maltose Binding Protein (MBP), to the N-terminus of Med27.[13] These large tags can improve the solubility of the fusion protein. |
| Inappropriate Lysis Buffer | While the protein is in inclusion bodies, ensure the lysis buffer is efficient for cell disruption. Subsequent steps will address solubilization. |
| Inherent Properties of Med27 | Proceed with a denaturing purification strategy involving solubilization of inclusion bodies and subsequent refolding. A commercially available recombinant Med27 is supplied in a buffer containing urea (B33335), suggesting this is a common issue.[14] |
Protein Degradation
Problem: I observe multiple smaller bands below the expected size of full-length Med27 on my SDS-PAGE gel, suggesting proteolytic degradation.
| Possible Cause | Suggested Solution |
| Protease Activity During Lysis and Purification | Add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Perform all purification steps at 4°C to minimize protease activity.[15] |
| Host Cell Proteases | Use a protease-deficient E. coli strain, such as BL21(DE3)pLysS. |
| Instability of the Purified Protein | Purify the protein quickly and store it in an appropriate buffer, potentially with glycerol (B35011) (5-10%) for stabilization, at -80°C.[14] |
Experimental Protocols
Protocol 1: Expression of His-tagged Full-Length Med27 in E. coli
-
Transformation: Transform a codon-optimized human Med27 gene in a pET vector with an N-terminal 6xHis-tag into E. coli BL21(DE3) cells. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic. Grow for 3-5 hours at 37°C with shaking.[3]
-
Expression Culture: Use the starter culture to inoculate 1 L of LB medium with antibiotic in a 2.5 L baffled flask. Grow at 37°C with shaking until the OD600 reaches 0.5-0.6.
-
Induction: Cool the culture to 20°C, then induce protein expression by adding IPTG to a final concentration of 0.4 mM.[3]
-
Harvesting: Incubate overnight (16-18 hours) at 20°C with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Purification of Med27 from Inclusion Bodies under Denaturing Conditions
This protocol assumes the use of a His-tag for affinity purification.
-
Cell Lysis: Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and a protease inhibitor cocktail). Incubate on ice for 30 minutes. Sonicate the cells on ice to ensure complete lysis and shear DNA.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant. Wash the pellet twice with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1% Triton X-100) to remove membrane proteins and other contaminants. Centrifuge after each wash.
-
Solubilization: Resuspend the washed inclusion body pellet in 20 mL of Solubilization Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 8 M urea). Stir at room temperature for 1-2 hours until the pellet is fully dissolved.
-
Clarification: Centrifuge the solubilized sample at 20,000 x g for 30 minutes at room temperature to pellet any remaining insoluble material.
-
Affinity Chromatography: Equilibrate a Ni-NTA affinity column with Solubilization Buffer. Load the clarified supernatant onto the column. Wash the column with 10 column volumes of Wash Buffer (Solubilization Buffer with 20 mM imidazole). Elute the protein with Elution Buffer (Solubilization Buffer with 250-500 mM imidazole).[16]
-
Refolding: Refold the purified, denatured Med27 by rapid dilution or dialysis. For dialysis, place the eluted protein in a dialysis bag and dialyze against a series of buffers with decreasing urea concentrations (e.g., 6 M, 4 M, 2 M, 1 M, and finally 0 M urea) in a Refolding Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol).[17][18]
-
Final Purification: To remove aggregates that may have formed during refolding, perform size-exclusion chromatography using a column equilibrated with a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
-
Concentration and Storage: Concentrate the purified, refolded Med27 using a centrifugal filter unit. Determine the protein concentration, flash-freeze aliquots in liquid nitrogen, and store at -80°C.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield of Purified Med27
| Issue | Parameter to Optimize | Typical Range/Condition | Expected Outcome |
| Low Expression | Induction Temperature | 16-37°C | Increased soluble expression at lower temperatures.[9] |
| IPTG Concentration | 0.1-1.0 mM | Optimal concentration maximizes expression without toxicity.[10] | |
| Inclusion Bodies | Solubility Tag | None, His, GST, MBP | GST and MBP may significantly improve solubility.[13] |
| Refolding Method | Dialysis, Rapid Dilution | Efficient removal of denaturant to regain native protein structure.[17] | |
| Degradation | Protease Inhibitors | Add cocktail during lysis | Minimized degradation products. |
| Purification Temperature | 4°C | Reduced protease activity. |
Visualizations
Caption: Workflow for Expression and Denaturing Purification of Med27.
Caption: Troubleshooting Logic for Med27 Expression and Solubility.
Caption: Med27's Position within the Mediator Complex.
References
- 1. The essential role of MED27 in stabilizing the mediator complex for cardiac development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 4. A scalable screening of E. coli strains for recombinant protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]
- 7. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. reddit.com [reddit.com]
- 13. GST-tagged Proteins–Production and Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Recombinant Human MED27 Protein – enQuire BioReagents [enquirebio.com]
- 15. GST-tagged protein purification overview [takarabio.com]
- 16. Purification of His-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotechrep.ir [biotechrep.ir]
Technical Support Center: Overcoming Off-Target Effects in MED27 CRISPR Editing
Welcome to the technical support center for MED27 CRISPR editing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and detecting off-target effects during genome editing of the MED27 gene.
Frequently Asked Questions (FAQs)
Q1: What is MED27 and why is it a target for CRISPR editing?
MED27 is a subunit of the Mediator complex, a crucial component of the transcriptional machinery that regulates gene expression by bridging transcription factors and RNA polymerase II.[1][2][3] Its role in various cellular processes, including neurodevelopment and cancer progression, makes it a significant target for functional studies and therapeutic development.[4][5]
Q2: What are the primary concerns when editing MED27 with CRISPR-Cas9?
Q3: How can I proactively minimize off-target effects when designing my MED27 CRISPR experiment?
Minimizing off-target effects starts with careful planning and design. Key strategies include:
-
Optimized Guide RNA (sgRNA) Design: Utilize computational tools to design sgRNAs with high on-target scores and minimal predicted off-target sites.[11][12][13][14]
-
Choice of Cas9 Variant: Employ high-fidelity Cas9 variants engineered to have reduced off-target activity.[15][16]
-
Delivery Method: The method of delivering the CRISPR components into the cell can influence off-target rates.[7][17][18]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your MED27 CRISPR editing experiments.
Issue 1: High off-target mutation rates detected at predicted sites.
Possible Cause & Solution:
-
Suboptimal sgRNA Specificity: Your sgRNA may have high sequence similarity to other genomic regions.
-
Troubleshooting Step:
-
Re-design your sgRNA: Use updated algorithms that incorporate features known to reduce off-target effects, such as GC content between 40-60% and avoiding simple repeat sequences.[6][17] Several online tools can predict off-target sites.[9][14]
-
Truncated sgRNAs: Consider using shorter sgRNAs (17-18 nucleotides instead of the standard 20) which can sometimes improve specificity without sacrificing on-target efficiency.[19]
-
Chemically Modified sgRNAs: The use of chemically modified synthetic sgRNAs can enhance their stability and specificity.[6][19]
-
-
-
Wild-Type Cas9 Nuclease: Standard wild-type SpCas9 is known to have a higher propensity for off-target cleavage compared to engineered variants.[11]
-
Troubleshooting Step:
-
Switch to a High-Fidelity Cas9 Variant: Utilize enzymes like SpCas9-HF1, eSpCas9, or HiFi Cas9, which have been engineered to reduce non-specific DNA contacts and cleavage.[6][15][16][18][20] These variants often show a significant reduction in off-target events while maintaining high on-target activity.[15][16]
-
-
-
Prolonged Expression of CRISPR Components: Continuous expression of Cas9 and sgRNA from plasmids can increase the chances of off-target mutations.[18]
-
Troubleshooting Step:
-
Use Ribonucleoprotein (RNP) Complexes: Deliver the Cas9 protein and sgRNA as a pre-assembled RNP complex.[7][11][17] RNPs are active immediately upon delivery and are degraded relatively quickly by the cell, limiting the time available for off-target cleavage.[11][18]
-
mRNA Delivery: As an alternative to RNPs, delivering Cas9 as mRNA can also reduce the duration of its expression compared to plasmid DNA.[18]
-
-
Issue 2: Unexpected phenotypes or experimental results not consistent with MED27 knockout.
Possible Cause & Solution:
-
Undetected Off-Target Mutations: Off-target effects may be occurring at sites not predicted by in silico tools, potentially affecting other genes and leading to confounding phenotypes.
-
Troubleshooting Step:
-
Perform Unbiased, Genome-Wide Off-Target Analysis: Employ experimental methods to identify all potential off-target sites in your edited cells.
-
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This method involves the integration of a short double-stranded oligodeoxynucleotide (dsODN) tag at sites of double-strand breaks (DSBs), which can then be identified by sequencing.[7][21][22]
-
CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing): This is a highly sensitive in vitro method that can identify genome-wide off-target cleavage sites of a purified Cas9-sgRNA complex on naked genomic DNA.[7][21][23][24]
-
-
-
Issue 3: Low on-target editing efficiency after switching to a high-fidelity Cas9 variant.
Possible Cause & Solution:
-
Guide-Specific Efficiency Loss: Some high-fidelity Cas9 variants can exhibit reduced on-target efficiency with certain sgRNA sequences.[20][25]
-
Troubleshooting Step:
-
Test Multiple sgRNAs: It is recommended to design and test 3-5 different sgRNAs for your MED27 target sequence to identify one that works efficiently with your chosen high-fidelity Cas9 variant.[26]
-
Optimize Delivery: Ensure efficient delivery of the CRISPR components into your target cells. Low transfection or electroporation efficiency can be a major cause of poor editing outcomes.[14][26]
-
Consult Predictive Models: Use computational tools that can predict the on-target efficiency of sgRNAs with specific high-fidelity Cas9 variants.[25]
-
-
Data Presentation
Table 1: Comparison of High-Fidelity Cas9 Variants for Reduced Off-Target Effects
| Cas9 Variant | Key Features | Reduction in Off-Target Effects | Reference |
| Wild-Type SpCas9 | Standard Cas9 nuclease | Baseline | - |
| SpCas9-HF1 | Engineered with mutations to reduce non-specific DNA contacts. | Renders most off-target events undetectable by genome-wide methods. | [15][16] |
| eSpCas9 | Enhanced specificity through mutations that reduce binding to off-target sites. | Significantly reduces off-target effects compared to wild-type. | [6] |
| HiFi Cas9 | A high-fidelity variant with an optimal trade-off between activity and specificity. | Substantial reduction in off-target events. | [20][25] |
Experimental Protocols
Protocol 1: Ribonucleoprotein (RNP) Transfection for MED27 Editing
-
Component Preparation:
-
Resuspend lyophilized synthetic sgRNA (targeting MED27) and tracrRNA in nuclease-free buffer to a final concentration of 100µM.
-
Mix equal molar amounts of the sgRNA and tracrRNA, heat at 95°C for 5 minutes, and cool to room temperature to form the gRNA duplex.
-
Dilute the gRNA duplex and a high-fidelity Cas9 nuclease (e.g., SpCas9-HF1) to the desired working concentration in an appropriate buffer.
-
-
RNP Assembly:
-
Combine the diluted gRNA and Cas9 protein in a sterile microcentrifuge tube.
-
Incubate the mixture at room temperature for 10-20 minutes to allow for the formation of the RNP complex.
-
-
Cell Transfection:
-
Prepare your target cells for transfection (e.g., electroporation or lipid-based transfection) according to the manufacturer's protocol.
-
Add the assembled RNP complex to the cells.
-
Culture the cells under appropriate conditions for 48-72 hours before analysis.
-
Protocol 2: GUIDE-seq for Off-Target Detection
-
Cell Transfection:
-
Co-transfect your target cells with the Cas9-sgRNA expression plasmid (or RNP) and a double-stranded oligodeoxynucleotide (dsODN) tag.
-
-
Genomic DNA Extraction:
-
After 48-72 hours, harvest the cells and extract genomic DNA.
-
-
Library Preparation:
-
Fragment the genomic DNA and perform end-repair and A-tailing.
-
Ligate adapters containing unique molecular identifiers (UMIs).
-
Perform two rounds of PCR to amplify the dsODN-containing fragments.
-
-
Sequencing and Analysis:
-
Sequence the prepared library on a next-generation sequencing platform.
-
Use a bioinformatics pipeline to map the reads to the reference genome and identify sites of dsODN integration, which correspond to on- and off-target cleavage sites.
-
Visualizations
References
- 1. MED27 - Wikipedia [en.wikipedia.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. MED27 mediator complex subunit 27 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. MED27 plays a tumor‐promoting role in breast cancer progression by targeting KLF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-Target Gene Editing | Harvard Medical School [hms.harvard.edu]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. | Broad Institute [broadinstitute.org]
- 14. Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems [synapse.patsnap.com]
- 15. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stacks.cdc.gov [stacks.cdc.gov]
- 17. azolifesciences.com [azolifesciences.com]
- 18. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 19. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 22. nextgenedit.com [nextgenedit.com]
- 23. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 25. Guide-specific loss of efficiency and off-target reduction with Cas9 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
Technical Support Center: Optimizing Med27 siRNA Knockdown Efficiency
Welcome to the technical support center for improving the efficiency of Med27 siRNA knockdown. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is Med27 and what is its function?
Med27, or Mediator complex subunit 27, is a component of the Mediator complex. This complex acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, playing a crucial role in the regulation of gene transcription.[1][2] Research has implicated Med27 in various cellular processes and diseases, including cancer progression.[1][2][3][4] It has been shown to be involved in signaling pathways such as AKT/MAPK, NF-κB/iNOS, and Wnt/β-catenin.[3][4]
Q2: What are the critical first steps to ensure successful Med27 siRNA knockdown?
A successful Med27 siRNA knockdown experiment begins with careful planning and optimization. Key initial steps include:
-
High-Quality siRNA: Use siRNA sequences designed with a validated algorithm to minimize off-target effects. It is recommended to test multiple siRNA sequences targeting different regions of the Med27 mRNA.
-
Cell Health: Ensure your cells are healthy, actively dividing, and at an optimal confluency (typically 50-70%) at the time of transfection.[5]
-
Optimized Transfection Protocol: The choice of transfection reagent and the transfection protocol are cell-type dependent and must be optimized.
Q3: How can I validate the knockdown of Med27?
Med27 knockdown should be validated at both the mRNA and protein levels.
-
Protein Level: Western blotting is essential to confirm a corresponding decrease in Med27 protein expression.[9][10] It's important to note that a reduction in mRNA does not always directly correlate with a proportional decrease in protein levels due to factors like protein stability and turnover rates.
Q4: What are potential off-target effects and how can I minimize them?
Off-target effects occur when an siRNA sequence affects the expression of unintended genes.[11] To minimize these:
-
Utilize siRNA pools, which can reduce the concentration of any single off-targeting siRNA.
Troubleshooting Guide
Low knockdown efficiency is a common issue in siRNA experiments. The following table provides a structured approach to troubleshooting common problems.
Table 1: Troubleshooting Poor Med27 Knockdown Efficiency
| Observation | Potential Cause | Recommended Solution |
| Low transfection efficiency (assessed by positive control) | Suboptimal transfection reagent or protocol. | 1. Test different transfection reagents. 2. Optimize the siRNA:reagent ratio. 3. Optimize cell density at the time of transfection. |
| Poor cell health. | 1. Use cells at a low passage number. 2. Ensure cells are free from contamination. 3. Confirm optimal growth conditions. | |
| Good transfection efficiency, but poor Med27 mRNA knockdown | Ineffective siRNA sequence. | 1. Test at least two other pre-designed and validated siRNAs for Med27. 2. Perform a BLAST search to ensure the siRNA sequence is specific to Med27. |
| Incorrect siRNA concentration. | Perform a dose-response experiment with a range of siRNA concentrations (e.g., 5 nM to 50 nM). | |
| Incorrect timing of analysis. | Harvest cells at different time points post-transfection (e.g., 24, 48, and 72 hours) to determine the optimal time for mRNA knockdown. | |
| Good Med27 mRNA knockdown, but no change in protein level | Med27 protein has a long half-life. | Extend the incubation time post-transfection to 72, 96, or even 120 hours before protein analysis. |
| Inefficient protein extraction or antibody issues. | 1. Ensure your lysis buffer is appropriate for Med27. 2. Validate your primary antibody for Med27 using a positive control. | |
| High cell toxicity or death after transfection | Transfection reagent toxicity. | 1. Decrease the concentration of the transfection reagent. 2. Change to a less toxic transfection reagent. |
| High siRNA concentration. | Reduce the concentration of the siRNA used. |
Experimental Protocols
1. siRNA Transfection Protocol (General)
This is a general protocol and should be optimized for your specific cell line.
-
Day 1: Cell Seeding
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
-
Day 2: Transfection
-
Solution A: In an RNase-free tube, dilute your Med27 siRNA (e.g., 20 pmol) in 100 µL of serum-free medium.
-
Solution B: In a separate RNase-free tube, dilute the transfection reagent (e.g., 5 µL of Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium.
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the siRNA-lipid complex to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
2. RT-qPCR for Med27 Knockdown Validation
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for Med27 and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of Med27 mRNA.
-
Signaling Pathways and Experimental Workflows
Med27 Signaling Pathways
Med27 has been shown to play a role in several cancer-related signaling pathways. The following diagrams illustrate these relationships.
Caption: Med27 involvement in key cancer-related signaling pathways.
Experimental Workflow for Med27 siRNA Knockdown
The following diagram outlines the typical workflow for a Med27 siRNA knockdown experiment.
Caption: A typical experimental workflow for Med27 siRNA knockdown.
References
- 1. MED27 plays a tumor‐promoting role in breast cancer progression by targeting KLF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MED27 plays a tumor-promoting role in breast cancer progression by targeting KLF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MED27 promotes melanoma growth by targeting AKT/MAPK and NF-κB/iNOS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silencing of MED27 inhibits adrenal cortical carcinogenesis by targeting the Wnt/β-catenin signaling pathway and the epithelial-mesenchymal transition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
- 7. qiagen.com [qiagen.com]
- 8. siRNA-induced Gene Silencing | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Designing siRNA and Evaluating Its Effect on RNA Targets Using qPCR and Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Growth-restricting effects of siRNA transfections: a largely deterministic combination of off-target binding and hybridization-independent competition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - DE [thermofisher.com]
Technical Support Center: Troubleshooting Low Yield in Med27 Co-Immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in Med27 co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Med27 Co-IP experiment?
Low yield in Med27 Co-IP can stem from several factors. The most likely culprits include:
-
Poor Antibody Quality: The primary antibody may not be effective for immunoprecipitation.[1]
-
Inefficient Protein Extraction: The Med27-containing complex may not be effectively solubilized by the lysis buffer.[1]
-
Weak or Transient Interactions: The interaction between Med27 and its binding partners might be weak or transient, leading to dissociation during the IP process.
-
Protein Degradation: Med27 or its interacting partners may be degraded by proteases during sample preparation.[2]
-
Suboptimal Washing or Elution: Washing steps may be too stringent, causing the loss of interacting proteins, or the elution may be incomplete.[3][4]
-
Low Expression of Target Proteins: The abundance of Med27 or its binding partners in the sample may be too low for successful Co-IP.[2][5]
Q2: How can I be sure my anti-Med27 antibody is suitable for Co-IP?
It is crucial to use an antibody that is validated for immunoprecipitation. Check the antibody datasheet to confirm its suitability for IP applications.[1] You can also perform a direct immunoprecipitation of Med27 and check for its presence in the eluate by Western blotting to validate the antibody's performance.
Q3: The Mediator complex is large and multi-subunit. How does this affect my Med27 Co-IP?
The integrity of the Mediator complex is critical for successful Co-IP of Med27 and its interactors. The choice of lysis buffer and the stringency of washing steps are particularly important to maintain the complex's stability.[6][7][8] Using milder detergents and physiological salt concentrations can help preserve the complex.
Q4: Should I pre-clear my lysate before starting the Co-IP?
Pre-clearing the lysate by incubating it with beads before adding the primary antibody is an optional but often beneficial step.[3][9] This can reduce non-specific binding of proteins to the beads, resulting in a cleaner background and potentially improving the signal-to-noise ratio, which is especially important when dealing with low-abundance proteins.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Med27 Co-IP experiment in a question-and-answer format.
Problem 1: Low or no Med27 is detected in the immunoprecipitated sample.
Is the issue with protein extraction?
-
Question: Is Med27 being efficiently extracted from the cells?
-
Troubleshooting:
-
Analyze a sample of your whole-cell lysate by Western blot to confirm the presence of Med27.
-
Consider using a different lysis buffer. RIPA buffer is a strong denaturing buffer that may disrupt protein-protein interactions and is generally not recommended for Co-IP.[10][11] A non-denaturing lysis buffer containing a mild detergent like NP-40 or Triton X-100 is often a better choice.[12][13]
-
Sonication can help disrupt the nuclear membrane to release nuclear proteins like the Mediator complex.[3]
-
Is the antibody performing as expected?
-
Question: Is the anti-Med27 antibody effectively binding to the protein?
-
Troubleshooting:
Problem 2: Med27 is immunoprecipitated, but its known interacting partners are not detected.
Are the protein-protein interactions being disrupted?
-
Question: Is the lysis buffer too harsh for the Med27 protein-protein interactions?
-
Troubleshooting:
-
Switch to a milder lysis buffer with a non-ionic detergent.[12] The Mediator complex stability is crucial, and harsh detergents can disrupt it.[6][7]
-
Perform all steps at 4°C or on ice to minimize the disruption of protein interactions.[3]
-
Include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and preserve post-translational modifications that may be important for interactions.[3]
-
Are the washing steps too stringent?
-
Question: Are you losing the interacting partners during the washing steps?
-
Troubleshooting:
-
Reduce the number of washes or the duration of each wash.[4]
-
Decrease the detergent or salt concentration in the wash buffer.[3] Standard wash buffers typically contain physiological salt concentrations, but this can be adjusted.[3]
-
Save your wash fractions and analyze them by Western blot to see if the interacting proteins are being washed away.[9]
-
Problem 3: High background with many non-specific bands.
Is there non-specific binding to the beads or antibody?
-
Question: Are proteins non-specifically binding to the beads or the immunoglobulin?
-
Troubleshooting:
-
Pre-clear the lysate with beads before adding the primary antibody.[3][9]
-
Block the beads with a blocking agent like BSA before use.[3]
-
Increase the stringency of your wash buffer by adding a small amount of detergent (e.g., 0.1-0.5% NP-40) or increasing the salt concentration.[14]
-
Use an isotype control antibody for a negative control to assess the level of non-specific binding.
-
Experimental Protocols & Data
Table 1: Recommended Lysis Buffer Compositions for Med27 Co-IP
| Component | Concentration | Purpose | Notes |
| Tris-HCl (pH 7.4-8.0) | 20-50 mM | Buffering agent | Maintain physiological pH. |
| NaCl | 150 mM | Salt | Mimics physiological ionic strength. |
| EDTA | 1 mM | Chelating agent | Inhibits metalloproteases. |
| Non-ionic Detergent | 0.5-1.0% | Solubilizes proteins | NP-40 or Triton X-100 are good starting points.[12][13] |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation | Add fresh before use.[2] |
| Phosphatase Inhibitor Cocktail | 1X | Preserves phosphorylation | Add fresh before use.[3] |
Table 2: Recommended Wash Buffer Compositions
| Component | Concentration | Stringency | Notes |
| Tris-HCl (pH 7.4) | 20 mM | Low | Good for potentially weak interactions. |
| NaCl | 150 mM | Low | |
| Non-ionic Detergent | 0.1% | Low | |
| Tris-HCl (pH 7.4) | 20 mM | Medium | A good starting point for most Co-IPs. |
| NaCl | 300-500 mM | Medium | Increased salt can reduce non-specific ionic interactions.[14] |
| Non-ionic Detergent | 0.5% | Medium | |
| RIPA Buffer (without SDS) | - | High | Use with caution as it may disrupt specific interactions. |
Detailed Co-Immunoprecipitation Protocol
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (see Table 1) on ice for 30 minutes with occasional vortexing.[15]
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cleared lysate and incubate with rotation for 1 hour at 4°C.[9]
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-Med27 antibody to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.[14]
-
Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (see Table 2).[14] After the final wash, carefully remove all supernatant.
-
-
Elution:
Visualizations
Caption: Workflow for Med27 Co-Immunoprecipitation.
Caption: Troubleshooting logic for low Med27 Co-IP yield.
References
- 1. researchgate.net [researchgate.net]
- 2. kmdbioscience.com [kmdbioscience.com]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Tips and tricks for immunoprecipitation of low abundant proteins | Proteintech Group [ptglab.com]
- 6. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]
- 7. The essential role of MED27 in stabilizing the mediator complex for cardiac development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. What lysis buffer should I use for co-IPs? | Cell Signaling Technology [cellsignal.com]
- 12. Which Detergent Lysis Buffer Should You Use? - Advansta Inc. [advansta.com]
- 13. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 14. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 15. bioradiations.com [bioradiations.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. assaygenie.com [assaygenie.com]
Technical Support Center: Validation of MED27 Knockout in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating MED27 knockout in animal models. The information is tailored for scientists and drug development professionals to navigate common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype of a MED27 knockout animal model?
A1: Complete knockout of MED27 is often embryonic lethal in mice, with homozygous null alleles leading to preweaning lethality.[1] In zebrafish, homozygous loss-of-function (LoF) mutations in med27 result in severe developmental defects, including a smaller body, eyes, and head, cardiac edema, absence of a swim bladder, and curvature of the body axis.[1][2] These models also exhibit motor deficits and cerebellar atrophy, recapitulating clinical phenotypes observed in patients with MED27-associated neurodevelopmental disorders.[1][3][4] CNS-specific knockout in mice can cause perinatal death and cerebellar agenesis, while cerebellum-specific knockout leads to progressive cerebellar atrophy and motor deficits.[4]
Q2: Which tissues show the highest expression of MED27?
A2: MED27 shows ubiquitous expression in various tissues. In humans, it is expressed in the nucleus and cytoplasm, with localization to the nucleoplasm and nucleoli.[5] In mice, Med27 is expressed in a wide range of cell types and tissues.[6] Notably, MED27 plays a critical role in the development of the nervous system, with significant expression in the brain.[7]
Q3: Are there commercially available antibodies for MED27 validation?
A3: Yes, several companies offer polyclonal and monoclonal antibodies against MED27 that have been validated for use in Western Blot (WB), Immunohistochemistry (IHC), and Immunocytochemistry/Immunofluorescence (ICC/IF).[8][9][10][11][12] It is crucial to check the validation data provided by the supplier for your specific application and target species.
Q4: What are the known downstream targets of MED27?
A4: MED27 is a subunit of the Mediator complex, which bridges transcription factors to the RNA polymerase II machinery.[1] In zebrafish, Med27 has been shown to directly activate the transcription factors foxo3a and fosab, which are master regulators in the central nervous system.[1] In mice, single-cell spatial transcriptomics has identified Lhx1, a transcription factor essential for embryonic brain development and Purkinje cell differentiation, as a direct downstream target of Med27.[4] Additionally, the immediate early genes (IEGs) EGR1 and FOS are also direct downstream targets.[4]
Troubleshooting Guides
Genotyping PCR for MED27 Knockout Alleles
| Problem | Possible Cause | Solution |
| No PCR product for the knockout allele | Incorrect primer design. | Design primers flanking the targeted deletion or insertion site. For conditional knockouts, use primers specific to the recombined allele.[13][14] |
| Poor DNA quality. | Ensure high-quality genomic DNA is extracted from the appropriate tissue (e.g., tail snip, ear punch).[13] | |
| Suboptimal PCR conditions. | Optimize annealing temperature and extension time. Include a positive control with a known knockout sample.[14][15] | |
| Non-specific bands on the gel | Primer-dimer formation. | Increase the annealing temperature or redesign primers.[15] |
| Contamination. | Use fresh PCR reagents and include a no-template control (NTC).[15] | |
| Faint bands for the wild-type allele in a homozygous knockout | Incomplete knockout or mosaicism. | This could indicate that the knockout was not successful in all cells. Further validation by other methods (Western blot, IHC) is necessary. |
| Contamination with wild-type DNA. | Ensure no cross-contamination between samples. |
Western Blotting for MED27 Protein Validation
| Problem | Possible Cause | Solution |
| No MED27 band in wild-type control | Antibody issue. | Confirm the antibody is validated for Western blotting and for the species you are using.[8][9] Use a positive control (e.g., cell lysate known to express MED27). |
| Low protein expression. | MED27 may have low expression in your tissue of interest. Increase the amount of protein loaded or use an enrichment technique like immunoprecipitation. | |
| Inefficient protein extraction. | Use a lysis buffer appropriate for nuclear proteins, as MED27 is localized in the nucleus.[5] | |
| MED27 band present in knockout sample | Incomplete knockout. | The knockout may be incomplete, resulting in residual protein expression. This could be due to a heterozygous knockout or mosaicism. |
| Antibody non-specificity. | The antibody may be recognizing another protein. Validate the antibody with a MED27 overexpression lysate or by peptide blocking.[16] | |
| Truncated protein expression. | The knockout strategy might lead to the expression of a truncated, partially functional protein that is still recognized by the antibody. Use an antibody targeting a different epitope or confirm with another validation method. | |
| High background | Blocking issues. | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST for 1 hour).[17] |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. |
Immunohistochemistry (IHC) for MED27 Validation
| Problem | Possible Cause | Solution |
| No staining in wild-type tissue | Improper tissue fixation. | Optimize fixation time and method. Formalin-fixed paraffin-embedded (FFPE) sections may require antigen retrieval.[16] |
| Incorrect antibody dilution. | Perform an antibody titration to determine the optimal concentration.[18] | |
| Suboptimal antigen retrieval. | For FFPE tissues, optimize the heat-induced epitope retrieval (HIER) or proteolytic-induced epitope retrieval (PIER) method.[18] | |
| Non-specific staining | Inadequate blocking. | Use a blocking serum from the same species as the secondary antibody.[17] |
| Cross-reactivity of secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the species of your sample. | |
| Staining observed in knockout tissue | Incomplete knockout. | Similar to Western blotting, this could indicate residual protein expression. |
| Antibody non-specificity. | Validate the antibody on known positive and negative control tissues.[16] |
Quantitative Data Summary
Table 1: Phenotypic Analysis of med27 Knockout Zebrafish Larvae (7 dpf)
| Phenotype | Wild-Type (WT) | Heterozygous (+/-) | Homozygous (-/-) |
| Body Length | Normal | Normal | Shortened[1][2] |
| Eye Size | Normal | Normal | Smaller[1][2] |
| Eye Distance | Normal | Normal | Increased[1] |
| Cardiac Edema | Absent | Absent | Present[1] |
| Swim Bladder | Present | Present | Absent[1] |
| Body Axis | Straight | Straight | Curvature[1] |
| Motor Activity | Normal | Normal | Minimal spontaneous movement[2] |
Table 2: Neurogenesis and Apoptosis in med27 Knockout Zebrafish Brain (3-5 dpf)
| Cellular Marker | Wild-Type (WT) | Homozygous (-/-) | Observation |
| Proliferating Cells (PH3+) | Normal Level | Significantly Increased | Suggests a failure in neurogenesis with defects in progenitor cell differentiation.[19] |
| Apoptotic Cells (Caspase3+) | Normal Level | Significantly Increased | Indicates increased cell death in the brain.[3][20] |
| Neural Progenitor Cells (nestin:GFP) | Normal Level | Significantly Decreased | Points to a reduction in the neural progenitor pool.[3][20] |
| GABAergic Neurons (dlx5a/6a:GFP) | Normal Level | Significantly Decreased | Shows a reduction in a specific neuronal subtype.[19][21] |
| Purkinje Cells (pvalb7) | Normal Level | Significantly Decreased | Indicates a loss of a key cerebellar cell type.[3][19][20] |
Experimental Protocols
Protocol 1: Western Blot for MED27 Protein
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. For tissues, homogenize on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto a 10-12% polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-MED27 antibody (refer to manufacturer's datasheet for recommended dilution) overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) at a 1:5000 to 1:10,000 dilution in blocking buffer for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Compare the band intensity for MED27 in wild-type and knockout samples. Use a loading control like GAPDH or β-actin to normalize protein loading.
Protocol 2: Genotyping PCR for MED27 Knockout Mice
-
Genomic DNA Extraction: Extract genomic DNA from tail clips or ear punches using a commercial DNA extraction kit or a standard phenol-chloroform protocol.
-
Primer Design: Design three primers: a common forward primer, a wild-type reverse primer, and a knockout-specific reverse primer. The knockout-specific primer should bind within the inserted cassette (e.g., Neo) or span the deletion junction.[14]
-
PCR Reaction Setup: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the three primers. Aliquot the master mix into PCR tubes and add 50-100 ng of genomic DNA to each.
-
PCR Amplification:
-
Initial denaturation: 94°C for 3 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize for your primers).
-
Extension: 72°C for 1 minute per kb of expected product size.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
Gel Electrophoresis: Run the PCR products on a 1.5-2% agarose (B213101) gel.
-
Genotype Determination:
-
Wild-type (+/+): A single band corresponding to the wild-type allele.
-
Heterozygous (+/-): Two bands, one for the wild-type allele and one for the knockout allele.
-
Homozygous (-/-): A single band corresponding to the knockout allele.
-
Visualizations
Caption: MED27 as part of the Mediator complex in transcriptional regulation.
Caption: Experimental workflow for MED27 knockout validation.
Caption: Troubleshooting decision tree for unexpected Western Blot results.
References
- 1. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]
- 5. MED27 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. uniprot.org [uniprot.org]
- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 8. Anti-MED27 Antibody (A43051) | Antibodies.com [antibodies.com]
- 9. novusbio.com [novusbio.com]
- 10. anti-MED27 Antibody [ABIN6742404] - Chicken, Cow, Dog, WB [antibodies-online.com]
- 11. MED27 antibody (17652-1-AP) | Proteintech [ptglab.com]
- 12. MED27 antibody | 15 total products from 3 suppliers [labome.com]
- 13. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A PCR-Based Method to Genotype Mice Knocked Out for All Four CD3 Subunits, the Standard Recipient Strain for Retrogenic TCR/CD3 Bone Marrow Reconstitution Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 16. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips [jpatholtm.org]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. MED27 function is essential for cerebellar development and motor behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. ovid.com [ovid.com]
interpreting complex data from Med27 transcriptomics
Welcome to the technical support center for Med27 transcriptomics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, data analysis, and interpretation of transcriptomic data related to the Mediator complex subunit 27 (Med27).
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during your Med27 transcriptomics experiments.
Q1: Experimental Design - How many biological replicates do I need for my Med27 RNA-seq experiment?
Q2: Data Quality Control - My samples were processed in different batches. How do I handle potential batch effects?
A2: Batch effects are a significant source of technical variation that can obscure true biological differences.[1][2] It is crucial to address these during the analysis phase.
-
Diagnosis: Use Principal Component Analysis (PCA) to visualize your data. If samples cluster by batch rather than by biological condition, a batch effect is likely present.
-
Correction: Incorporate the batch as a variable in the design formula of differential expression analysis tools like DESeq2 or edgeR. This allows the model to account for the variation arising from the batch. For more complex scenarios, dedicated batch correction tools like ComBat-seq can be used.
Q3: Data Analysis - I have a list of differentially expressed genes (DEGs) from my Med27 knockout/knockdown experiment. What's the next step?
A3: A list of DEGs is only the initial step in interpreting your transcriptomic data.[3] To understand the biological implications, you should perform downstream analyses:
-
Functional Enrichment Analysis: Use tools like DAVID or GSEA to identify over-represented Gene Ontology (GO) terms or biological pathways (e.g., KEGG, Reactome) within your DEG list.[4] This helps to understand the collective function of the dysregulated genes.
-
Pathway Analysis: Investigate if the DEGs are enriched in specific signaling pathways. Given Med27's role, look for pathways related to transcription regulation and development.[4][5]
-
Network Analysis: Construct gene interaction networks to identify key hub genes and regulatory modules affected by Med27 perturbation.
Q4: Troubleshooting - My differential expression analysis yielded very few or no significant genes. What could be wrong?
A4: This can be a frustrating result. Here are several potential causes to investigate:
-
High Biological Variability: If the variance within your replicate groups is very high, it can mask the true differences between conditions. Check the dispersion plots from your DESeq2/edgeR analysis.
-
Insufficient Sequencing Depth: Low-abundance transcripts may not be detected if the sequencing depth is inadequate, preventing them from being identified as differentially expressed.[1]
-
Inappropriate Statistical Model: Ensure your analysis model correctly reflects your experimental design. Forgetting to account for batch effects or other covariates can reduce statistical power.[1]
-
Subtle Effect Size: The effect of Med27 perturbation on the transcriptome might be subtle, leading to small fold changes that do not pass statistical significance thresholds with a limited number of replicates.
Q5: Interpretation - What is the known function of Med27 and how does that inform my results?
A5: Med27 is a component of the Mediator complex, which acts as a transcriptional coactivator.[5][6] Its primary role is to function as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thus facilitating the initiation of transcription for nearly all protein-coding genes.[4][7] Therefore, when interpreting your data from a Med27 perturbation experiment, you should expect to see widespread, though often subtle, changes in the transcriptome. Loss-of-function studies have shown that Med27 is critical for neurodevelopment, and its disruption leads to the dysregulation of key developmental pathways.[4][8][9]
Quantitative Data from Med27 Loss-of-Function Studies
The following tables summarize quantitative data from recent transcriptomic studies involving the loss of Med27 function in different model systems.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Med27 Loss-of-Function Models
| Model System | Experimental Condition | Upregulated DEGs | Downregulated DEGs | Key Findings & Reference |
| Zebrafish Larvae | med27 knockout vs. Wild-Type | 2,501 | 2,178 | Downregulated genes are enriched in neuronal development and Pol II transcription pathways.[4][10] |
| Human Embryonic Stem Cells (hESCs) | MED27 mutant vs. Control | 389 | 800 | Highlights Med27's role in maintaining the pluripotency and early differentiation transcriptional landscape.[9] |
Key Experimental Protocols
This section provides detailed methodologies for core experiments in Med27 transcriptomics.
Protocol 1: RNA-Seq Library Preparation (Standard Protocol)
-
RNA Isolation: Extract total RNA from cell lines or tissues using a TRIzol-based method or a column-based kit (e.g., RNeasy Kit, Qiagen). Ensure high quality RNA with a RIN (RNA Integrity Number) > 8.0 as determined by a Bioanalyzer.
-
Poly(A) mRNA Selection: Isolate mRNA from the total RNA using oligo(dT) magnetic beads. This step enriches for protein-coding transcripts.
-
RNA Fragmentation: Fragment the selected mRNA into smaller pieces (e.g., 200-500 bp) using enzymatic or chemical methods under elevated temperature.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random hexamer primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA Polymerase I and RNase H.
-
End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library by PCR to generate a sufficient quantity of material for sequencing. The number of cycles should be optimized to avoid over-amplification.[11]
-
Library Quantification and Quality Control: Quantify the final library using a Qubit fluorometer and assess its size distribution using a Bioanalyzer.
Protocol 2: Differential Gene Expression (DGE) Analysis using DESeq2
This protocol outlines the standard workflow for DGE analysis from a raw count matrix.[12][13]
-
Input Data: Start with a count matrix where rows represent genes and columns represent samples. You will also need a metadata file describing the experimental conditions for each sample.
-
Create DESeqDataSet Object: In R, load the count matrix and metadata into a DESeqDataSet object. The design formula must be specified here (e.g., ~ batch + condition).
-
Prefiltering: Remove genes with very low counts across all samples to improve performance and reduce the multiple testing burden.[12]
-
Run DESeq2: Execute the main DESeq function. This single function performs normalization (median of ratios), dispersion estimation, and model fitting.
-
Extract Results: Extract the results for a specific comparison using the results function. This will generate a table with log2 fold changes, p-values, and adjusted p-values (FDR).
-
Significance Thresholding: Identify significant DEGs by applying thresholds for adjusted p-value (e.g., padj < 0.05) and log2 fold change.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts and processes in Med27 transcriptomics.
Caption: Med27's role in the Mediator complex, bridging TFs to RNA Pol II.
Caption: Standard end-to-end workflow for an RNA-seq experiment.
References
- 1. What are common pitfalls in RNA-seq data analysis? [synapse.patsnap.com]
- 2. Transcriptomics Data Analysis: Overcoming Challenges and solutions in Precision Medicine Studies - PharmaLex Transcriptomics and precision medicine [pharmalex.com]
- 3. Big data to knowledge: common pitfalls in transcriptomics data analysis and representation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. MED27 - Wikipedia [en.wikipedia.org]
- 7. MED27 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5 tips for successful single-cell RNA-seq [takarabio.com]
- 12. youtube.com [youtube.com]
- 13. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]
Med27 Western Blot Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to best practices for Med27 western blot analysis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual diagrams to assist in obtaining accurate and reliable results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during Med27 western blot analysis in a question-and-answer format.
Q1: Why am I getting no or a very weak signal for Med27?
A1: A weak or absent signal for Med27 can be due to several factors. Firstly, check the expression level of Med27 in your specific cell line or tissue type, as it may be low.[1] It might be necessary to load a higher amount of total protein (a minimum of 15 µg is recommended for whole-cell lysates).[2] Secondly, ensure your primary antibody is validated for western blotting and used at the recommended dilution.[1] Antibody activity can diminish over time, so using a fresh aliquot is advisable.[3] Finally, confirm that your transfer was successful by using a reversible stain like Ponceau S on the membrane before blocking.
Q2: My western blot shows high background. How can I reduce it?
A2: High background can obscure your Med27 band. This is often caused by insufficient blocking or washing.[4][5] Ensure you are blocking the membrane for at least one hour at room temperature or overnight at 4°C with a suitable blocking agent like 5% non-fat dry milk or BSA in TBST.[6] Increasing the number and duration of washes with TBST after antibody incubations can also significantly reduce background noise.[3] Additionally, using a lower concentration of your primary or secondary antibody can help minimize non-specific binding.[5][6]
Q3: I am seeing multiple non-specific bands in addition to the expected Med27 band. What could be the cause?
A3: The appearance of non-specific bands can be due to several reasons. The primary antibody concentration may be too high, leading to off-target binding.[3] Try using a higher dilution of your primary antibody. Protein degradation can also result in lower molecular weight bands; always use fresh samples and add protease inhibitors to your lysis buffer.[3] If you are using a polyclonal antibody, you might consider switching to a monoclonal antibody for higher specificity.[3] Running a secondary antibody-only control (omitting the primary antibody) can help determine if the non-specific bands are from the secondary antibody.[4]
Q4: What is the expected molecular weight of Med27, and where is it localized in the cell?
A4: Med27 is a subunit of the Mediator complex.[7] The predicted molecular weight of human Med27 is approximately 30 kDa. It is primarily localized in the nucleus, but has also been observed in the cytosol.[8] Therefore, when preparing your cell lysates, it is important to use a protocol that efficiently extracts nuclear proteins.
Recommended Reagents and Data Presentation
For successful Med27 western blotting, the selection of appropriate antibodies and optimized concentrations are crucial.
Table 1: Commercially Available Med27 Antibodies and Recommended Dilutions
| Antibody Name | Host Species | Type | Recommended WB Dilution | Vendor |
| MED27 Antibody (NBP1-84377) | Rabbit | Polyclonal | 0.04-0.4 µg/ml | Novus Biologicals |
| MED27 Monoclonal Antibody (OTI2A4) | Mouse | Monoclonal | 1:2000 | Thermo Fisher Scientific |
| anti-MED27 Antibody (ABIN6742404) | Rabbit | Polyclonal | 1 µg/mL | antibodies-online |
| Anti-MED27 Antibody (A43051) | Rabbit | Polyclonal | 1:500 - 1:1000 | Boster Bio |
| MED27 antibody (17652-1-AP) | Rabbit | Polyclonal | 1:1500 | Proteintech |
Detailed Experimental Protocols
A detailed and optimized protocol is essential for reproducible results.
Protocol 1: Protein Extraction from Cultured Cells
This protocol is designed for the extraction of total protein, including nuclear proteins like Med27, from cultured cells.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Centrifugation:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Transfer the supernatant (containing the protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration using a BCA or Bradford assay.
-
Protocol 2: Med27 Western Blot Analysis
This protocol outlines the key steps for performing a western blot to detect Med27.
-
Sample Preparation:
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1 hour.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the Med27 primary antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane and visualize the signal using a chemiluminescence imaging system.
-
Visualizing Workflows and Pathways
Diagrams can help in understanding the experimental process and the biological context of Med27.
Caption: A flowchart illustrating the key steps in Med27 western blot analysis.
Recent studies have implicated Med27 in several signaling pathways, including the Wnt/β-catenin, AKT/MAPK, and NF-κB/iNOS pathways.[9][10][11] Silencing of Med27 has been shown to inhibit these pathways, affecting processes like cell proliferation, invasion, and apoptosis.[9][10]
References
- 1. MED27 Antibody - BSA Free (NBP1-84377): Novus Biologicals [novusbio.com]
- 2. protocols.io [protocols.io]
- 3. WNT Signaling in Disease [mdpi.com]
- 4. Western Blot Protocol | Proteintech Group [ptglab.com]
- 5. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. MED27 - Wikipedia [en.wikipedia.org]
- 8. MED27 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. MED27 promotes melanoma growth by targeting AKT/MAPK and NF-κB/iNOS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silencing of MED27 inhibits adrenal cortical carcinogenesis by targeting the Wnt/β-catenin signaling pathway and the epithelial-mesenchymal transition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MED27 mediator complex subunit 27 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
avoiding protein degradation during Med27 purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein degradation during the purification of Med27.
Frequently Asked Questions (FAQs)
Q1: What is Med27 and why is its purification important?
Med27 is a subunit of the Mediator complex, a crucial coactivator involved in the regulated transcription of nearly all genes transcribed by RNA polymerase II.[1][2][3][4] The Mediator complex acts as a bridge between gene-specific regulatory proteins and the basal transcription machinery.[3][4] Purifying Med27 is essential for studying its structure, function, and interactions within the Mediator complex, which can provide insights into gene regulation in various physiological and pathological processes.
Q2: What are the main challenges in purifying Med27?
The primary challenges in Med27 purification are maintaining its stability and preventing proteolytic degradation. Med27 is a component of a large multi-protein complex, and its stability may be compromised when isolated.[5][6][7] Studies have shown that mutant forms of Med27 can destabilize the entire Mediator complex, highlighting the intrinsic importance of its structural integrity.[6][7][8] Like many proteins involved in transcription, it is expressed at relatively low levels, which can make obtaining a high yield challenging.
Q3: What is a general workflow for Med27 purification?
A common strategy for purifying components of large protein complexes like the Mediator complex involves affinity chromatography. This typically involves expressing a tagged version of the protein of interest (e.g., with a FLAG or His-tag) in a suitable expression system (e.g., mammalian cells or insect cells). The cell lysate is then passed through an affinity column that specifically binds the tag, allowing for the separation of the tagged protein from other cellular components. Further purification steps, such as ion-exchange or size-exclusion chromatography, may be necessary to achieve high purity.
Troubleshooting Guide: Avoiding Protein Degradation
This guide addresses common issues of protein degradation encountered during Med27 purification.
Issue 1: Low or No Yield of Full-Length Med27
Possible Cause A: Proteolytic Degradation
Proteases released during cell lysis can rapidly degrade the target protein.
Solutions:
-
Work quickly and at low temperatures: Perform all purification steps at 4°C to minimize protease activity.
-
Use protease inhibitors: Add a broad-spectrum protease inhibitor cocktail to the lysis buffer and all subsequent purification buffers. These cocktails typically inhibit a variety of proteases, including serine, cysteine, and metalloproteases.
Table 1: Common Protease Inhibitor Cocktails
| Protease Class Inhibited | Common Inhibitors | Working Concentration |
| Serine Proteases | PMSF, AEBSF, Aprotinin | 0.1-1 mM |
| Cysteine Proteases | Leupeptin, E-64 | 1-10 µM |
| Aspartic Proteases | Pepstatin A | 1 µM |
| Metalloproteases | EDTA, EGTA | 1-5 mM |
Possible Cause B: Protein Instability
Med27 may be inherently unstable when not in complex with other Mediator subunits, leading to unfolding and subsequent degradation.
Solutions:
-
Optimize buffer conditions: The pH of the purification buffers is critical for protein stability. Experiment with a range of pH values (typically around physiological pH 7.4) to find the optimal condition for Med27.
-
Use stabilizing agents: The addition of certain reagents can help to stabilize the protein.
Table 2: Common Protein Stabilizing Agents
| Agent | Mechanism of Action | Typical Concentration |
| Glycerol | Increases solvent viscosity and stabilizes protein structure. | 10-25% (v/v) |
| Sugars (e.g., sucrose, trehalose) | Stabilize protein structure through preferential hydration. | 50-200 mM |
| Non-detergent sulfobetaines (NDSBs) | Can help to prevent aggregation and increase solubility. | 0.1-1 M |
| Arginine and Glutamic Acid | Can suppress protein aggregation. | 50-500 mM |
Issue 2: Presence of Multiple Protein Bands on SDS-PAGE
Possible Cause A: Partial Degradation
Even with protease inhibitors, some level of degradation can occur, resulting in smaller protein fragments.
Solutions:
-
Increase protease inhibitor concentration: If degradation is still observed, consider increasing the concentration of the protease inhibitor cocktail or adding specific inhibitors for proteases that may be particularly active in your expression system.
-
Rapidly separate Med27 from proteases: The initial affinity chromatography step should be performed as quickly as possible to remove the majority of cellular proteases.
Possible Cause B: Contaminating Proteins
The additional bands may be other proteins that are co-purifying with Med27.
Solutions:
-
Optimize washing steps: Increase the stringency of the wash buffers during affinity chromatography. This can be achieved by increasing the salt concentration or adding a low concentration of a mild detergent.
-
Incorporate additional purification steps: Use ion-exchange or size-exclusion chromatography after the initial affinity purification to separate Med27 from contaminating proteins based on charge or size, respectively.
Experimental Protocols
Protocol 1: General Affinity Purification of Tagged Med27
-
Cell Lysis:
-
Harvest cells expressing tagged-Med27 and resuspend in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate the affinity resin (e.g., anti-FLAG or Ni-NTA agarose) with lysis buffer.
-
Incubate the clarified lysate with the equilibrated resin for 1-2 hours at 4°C with gentle rotation.
-
Wash the resin several times with wash buffer (e.g., lysis buffer with a higher salt concentration or added mild detergent) to remove non-specifically bound proteins.
-
Elute the bound protein using an appropriate elution buffer (e.g., buffer containing a competitive ligand like FLAG peptide or imidazole).
-
-
Further Purification (Optional):
-
For higher purity, subject the eluate to ion-exchange or size-exclusion chromatography using buffers optimized for Med27 stability.
-
Visualizations
Caption: Experimental workflow for the purification of tagged Med27.
Caption: Troubleshooting logic for low yield of full-length Med27.
References
- 1. MED27 - Wikipedia [en.wikipedia.org]
- 2. MED27 mediator complex subunit 27 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. MED27 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. The essential role of MED27 in stabilizing the mediator complex for cardiac development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathogenicity of Mediator Complex Subunit 27 (MED27) in a Neurodevelopmental Disorder with Cerebellar Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Quality Control for Commercial Med27 Antibodies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with commercial antibodies against Mediator Complex Subunit 27 (Med27).
Frequently Asked Questions (FAQs)
Q1: What is Med27 and why is it important?
A1: Med27, also known as Mediator Complex Subunit 27, is a protein that in humans is encoded by the MED27 gene.[1] It is a component of the Mediator complex, a multi-subunit coactivator involved in the regulated transcription of nearly all RNA polymerase II-dependent genes.[2][3] The Mediator complex acts as a bridge between gene-specific regulatory proteins and the basal RNA polymerase II transcription machinery.[2][3] Dysregulation of Med27 has been associated with several neurodevelopmental disorders and various types of cancer.[4][5][6]
Q2: Which applications have been validated for commercially available Med27 antibodies?
A2: Commercial Med27 antibodies have been validated for a range of applications, including Western Blot (WB), Immunohistochemistry (IHC), Immunocytochemistry/Immunofluorescence (ICC/IF), and Chromatin Immunoprecipitation (ChIP).[7][8][9] However, it is crucial to check the datasheet for the specific antibody you are using, as validation can vary between manufacturers and even between different lots of the same antibody.
Q3: What is the expected subcellular localization of Med27?
A3: Med27 is primarily localized to the nucleus.[8][9] Some studies have also reported localization to the nucleoli and cytosol.[1][9]
Q4: What is the expected molecular weight of Med27 in a Western Blot?
A4: The predicted molecular weight of Med27 is approximately 34 kDa.[4] However, the apparent molecular weight on a Western Blot may vary slightly depending on post-translational modifications and the specific electrophoresis conditions used.
Troubleshooting Guides
Western Blotting (WB)
Problem 1: No band or a very weak band is observed for Med27.
| Possible Cause | Suggested Solution |
| Low protein expression in the sample | Med27 expression levels can vary between cell types and tissues. Ensure you are using a cell line or tissue known to express Med27. Consider using a positive control, such as a cell lysate from a line with confirmed Med27 expression.[10] You may also need to load a higher amount of total protein (20-30 µg is a good starting point, but up to 100 µg may be necessary for detecting modified proteins).[10] |
| Inefficient protein transfer | Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[11] For smaller proteins like Med27 (~34 kDa), ensure you are not transferring for too long, which could cause the protein to pass through the membrane.[11] |
| Suboptimal antibody concentration | The optimal antibody concentration is critical. If the concentration is too low, the signal will be weak. Perform a titration experiment to determine the optimal dilution for your specific antibody and experimental conditions.[12] |
| Antibody inactivity | Ensure the antibody has been stored correctly according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. You can check the antibody's activity using a dot blot.[13] |
| Presence of protease inhibitors | Protein degradation can lead to a weak or absent signal. Always include protease inhibitors in your lysis buffer to protect Med27 from degradation.[10] |
Problem 2: Multiple bands or non-specific bands are observed.
| Possible Cause | Suggested Solution |
| High antibody concentration | Using too high a concentration of the primary or secondary antibody can lead to non-specific binding. Try decreasing the antibody concentration and/or reducing the incubation time.[11] |
| Insufficient blocking | Inadequate blocking can result in the antibody binding non-specifically to the membrane. Ensure you are blocking for a sufficient amount of time (e.g., 1 hour at room temperature) with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST).[12] |
| Inadequate washing | Insufficient washing can leave behind unbound antibodies, leading to background signal. Increase the number and/or duration of your wash steps.[11] |
| Protein degradation | Degradation of Med27 can result in smaller, non-specific bands. Ensure that your samples are fresh and have been handled properly with protease inhibitors.[10] |
| Post-translational modifications or splice variants | Med27 may exist in multiple forms due to post-translational modifications or alternative splicing, which could appear as multiple bands.[5] Consult the literature to see if multiple isoforms of Med27 have been reported. |
Immunohistochemistry (IHC)
Problem: Weak or no staining is observed.
| Possible Cause | Suggested Solution |
| Improper sample fixation and processing | The fixation method and duration can significantly impact antigen preservation. Ensure you are using the appropriate fixation protocol for your tissue and the specific Med27 antibody. |
| Ineffective antigen retrieval | Antigen retrieval is often necessary to unmask the epitope. The optimal method (heat-induced or enzymatic) and buffer (e.g., citrate (B86180) or EDTA) will depend on the antibody and tissue.[14] You may need to test different antigen retrieval conditions. |
| Suboptimal antibody dilution | Similar to Western blotting, the antibody concentration is crucial. Perform a dilution series to find the optimal concentration for your Med27 antibody in IHC. |
| Low target protein expression | Med27 expression may be low in your tissue of interest. Use a positive control tissue known to express Med27 to validate your protocol and antibody. |
Experimental Protocols
Western Blotting Protocol for Med27
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or another suitable lysis buffer) containing protease inhibitors.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix the protein lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well onto a polyacrylamide gel (a 10-12% gel is suitable for Med27).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the Med27 primary antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL) and visualize the signal using a chemiluminescence imaging system.
-
Immunoprecipitation (IP) Protocol for Med27
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., a buffer with 1% Triton X-100 or NP-40).
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the Med27 primary antibody to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western Blotting using the Med27 antibody or an antibody against a potential interacting partner.
-
Immunohistochemistry (IHC) Protocol for Med27 (Paraffin-Embedded Tissues)
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene.
-
Rehydrate the sections through a graded series of ethanol (B145695) solutions (100%, 95%, 70%) and finally in distilled water.[15]
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval using a suitable buffer (e.g., 10 mM sodium citrate, pH 6.0, or 1 mM EDTA, pH 8.0).[14]
-
-
Peroxidase Blocking:
-
Incubate the sections in a hydrogen peroxide solution to block endogenous peroxidase activity.[14]
-
-
Blocking:
-
Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.[15]
-
-
Primary Antibody Incubation:
-
Incubate the sections with the Med27 primary antibody at the optimal dilution overnight at 4°C.
-
-
Washing:
-
Wash the sections three times with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal using a chromogen such as DAB (3,3'-diaminobenzidine).
-
-
Counterstaining:
-
Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Simplified diagram of Med27's role within the Mediator complex in transcriptional activation.
Caption: A general workflow for the validation of commercial Med27 antibodies.
References
- 1. MED27 - Wikipedia [en.wikipedia.org]
- 2. MED27 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. uniprot.org [uniprot.org]
- 4. genecards.org [genecards.org]
- 5. MED27 mediator complex subunit 27 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. MED27 function is essential for cerebellar development and motor behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-MED27 Antibody (A43051) | Antibodies.com [antibodies.com]
- 8. Anti-MED27 Human Protein Atlas Antibody [atlasantibodies.com]
- 9. MED27 Antibody - BSA Free (NBP1-84377): Novus Biologicals [novusbio.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. genscript.com [genscript.com]
- 13. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 14. labpages2.moffitt.org [labpages2.moffitt.org]
- 15. urmc.rochester.edu [urmc.rochester.edu]
Technical Support Center: Med27 Cloning Experiments
This guide provides troubleshooting for common issues encountered during Med27 cloning experiments. The MED27 gene encodes a subunit of the Mediator complex, which is crucial for the transcriptional regulation of most RNA polymerase II-dependent genes.[1][2] Difficulties in cloning Med27 can arise from various factors, from PCR amplification to bacterial transformation.
Frequently Asked Questions (FAQs)
Q1: My PCR amplification of the Med27 insert failed. What are the possible causes and solutions?
A1: PCR failure is a common issue. Here are several potential causes and how to address them:
-
Poor DNA Template Quality: The integrity and purity of your DNA template are critical. Contaminants like phenol, EDTA, and residual salts from purification kits can inhibit DNA polymerase.[3]
-
Solution: Assess your template's integrity on an agarose (B213101) gel. If it appears degraded, re-isolate the DNA. To remove inhibitors, consider re-purifying your DNA or performing an ethanol (B145695) precipitation and washing the pellet with 70% ethanol.[3]
-
-
Incorrect Primer Design: Primers that have internal secondary structures, self-dimerize, or do not have optimal annealing temperatures can lead to failed amplification.[4]
-
Solution: Re-evaluate your primer design using primer analysis software. Ensure primers are non-complementary and avoid GC-rich regions at the 3' end.[4]
-
-
Suboptimal PCR Conditions: Incorrect annealing temperature, insufficient extension time, or an improper number of cycles can all lead to PCR failure.[5]
-
Solution: Optimize the annealing temperature using a gradient PCR. Ensure the extension time is adequate for the length of the Med27 gene and the polymerase used. You may also need to increase the number of PCR cycles.[3]
-
-
High GC Content: Some regions of a gene may be GC-rich, leading to difficulties in denaturation and amplification.
Q2: I have no (or very few) colonies on my plate after transformation. What went wrong?
A2: A lack of colonies is a frequent problem in cloning experiments and can point to several issues in the transformation or ligation steps.[6]
-
Low Transformation Efficiency: The competent cells may have lost their viability.
-
Solution: Always check the transformation efficiency of your competent cells with a control plasmid (e.g., pUC19).[7][8] If the efficiency is low (less than 10^4 cfu/µg), it is best to prepare a new batch or use commercially available high-efficiency cells.[8] Avoid repeated freeze-thaw cycles of competent cells, as this can reduce efficiency.[6]
-
-
Incorrect Antibiotic or Concentration: The antibiotic in your plates may be incorrect for your vector's resistance gene, or the concentration may be wrong.[9]
-
Solution: Double-check that the antibiotic in your plates matches the resistance marker on your plasmid. Also, confirm that the antibiotic concentration is correct.[10]
-
-
Failed Ligation: The ligation of your Med27 insert into the vector may have been unsuccessful.
-
Toxicity of the Insert: The Med27 gene product could be toxic to the E. coli host strain.[13]
Q3: I have many colonies, but they are all "empty" (no insert). How can I reduce this background?
A3: A high number of colonies without the desired insert usually indicates a high background of self-ligated or undigested vector.[13]
-
Incomplete Vector Digestion: If the vector is not fully digested by the restriction enzyme(s), it can re-ligate without the insert.
-
Solution: Ensure complete digestion by using fresh, high-quality restriction enzymes and the recommended buffer. Check for complete digestion by running a small amount of the digested vector on an agarose gel.[11]
-
-
Vector Self-Ligation: If you are using a single restriction enzyme or blunt-end cloning, the vector can easily re-ligate to itself.
-
Solution: Treat the digested vector with a phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) to remove the 5' phosphate (B84403) groups. This prevents the vector from re-ligating.[7]
-
-
Suboptimal Vector-to-Insert Ratio: An incorrect ratio can favor vector self-ligation.[15]
-
Solution: Optimize the molar ratio of vector to insert. A common starting point is a 1:3 ratio, but this may need to be adjusted.[15]
-
Q4: My sequencing results show mutations in the Med27 insert. How can I prevent this?
A4: Mutations are often introduced during the PCR amplification step.
-
Low-Fidelity DNA Polymerase: Some DNA polymerases have a higher error rate than others.
-
Solution: Use a high-fidelity DNA polymerase that has proofreading activity. This will significantly reduce the chances of introducing mutations during PCR.[11]
-
-
DNA Damage: Exposing the DNA to UV light for extended periods during gel extraction can cause damage.[11]
-
Solution: Minimize the exposure of your DNA to UV light. Use a long-wavelength UV (360 nm) light box if possible when excising your DNA band from the agarose gel.[11]
-
-
Excessive PCR Cycles: Too many PCR cycles can increase the likelihood of errors.
-
Solution: Use the minimum number of cycles necessary to obtain a sufficient amount of product.[4]
-
Troubleshooting Workflows & Diagrams
A systematic approach can help diagnose the issue in your Med27 cloning experiment.
Caption: A decision tree for troubleshooting failed cloning experiments.
References
- 1. genecards.org [genecards.org]
- 2. tw.sinobiological.com [tw.sinobiological.com]
- 3. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. neb.com [neb.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 7. neb.com [neb.com]
- 8. neb.com [neb.com]
- 9. intactgenomics.com [intactgenomics.com]
- 10. goldbio.com [goldbio.com]
- 11. Cloning Troubleshooting [sigmaaldrich.com]
- 12. neb.com [neb.com]
- 13. Cloning Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. blog.addgene.org [blog.addgene.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Med27 Alternative Splicing Variants
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the alternative splicing variants of Mediator Complex Subunit 27 (Med27). Med27, a key component of the Mediator complex, is essential for the regulation of transcription of nearly all RNA polymerase II-dependent genes.[1] The existence of alternatively spliced isoforms of Med27 suggests a nuanced regulation of its function, and mutations in Med27 have been linked to neurodevelopmental disorders.[2][3] This guide aims to address common experimental challenges and provide detailed protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the known alternative splicing variants of human Med27?
A1: The human MED27 gene is known to produce multiple transcript variants, leading to different protein isoforms. The primary isoforms documented in databases like NCBI and UniProt include:
-
Isoform 1 (Principal Isoform): This is the full-length and most studied isoform. (UniProt ID: Q6P2C8-1)
-
Isoform 2: This variant utilizes an alternative terminal exon, resulting in a significantly shorter protein with a distinct C-terminus compared to isoform 1.[4] (UniProt ID: Q6P2C8-2)
-
Isoform 3: Another shorter isoform with a different C-terminal sequence. (UniProt ID: Q6P2C8-4)
-
Computationally Predicted Isoforms: Additional potential isoforms have been predicted based on computational models.[1]
Q2: Are there functional differences between the Med27 isoforms?
A2: The functional distinctions between Med27 isoforms are an active area of research. Given the structural differences, particularly at the C-terminus, it is hypothesized that the isoforms may have different binding partners and regulatory roles. For instance, studies in zebrafish have identified different temporal expression patterns of Med27 isoforms during development, suggesting distinct roles in this process. While the full picture in humans is still emerging, it is plausible that different isoforms could differentially modulate the activity of the Mediator complex and its interaction with transcription factors and other regulatory proteins.
Q3: Where are the Med27 isoforms typically expressed?
A3: Med27 is ubiquitously expressed in human tissues, with notable expression in the brain and testis.[4] However, the relative abundance of each specific splice variant across different tissues and cell types is not yet well-characterized in a comprehensive manner. Researchers may need to determine the expression profile of the isoforms in their specific model system.
Troubleshooting Guides
Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Med27 Splice Variant Analysis
Issue 1: Difficulty in designing isoform-specific primers.
-
Cause: The high degree of sequence similarity between Med27 isoforms can make it challenging to design primers that specifically amplify a single variant.
-
Solution:
-
Target Unique Exon-Exon Junctions: Align the mRNA sequences of all known Med27 isoforms to identify unique exon-exon junctions for each variant. Design primers that span these unique junctions.
-
Utilize Variant-Specific Exons: If an isoform contains a unique exon, design one of the primers to bind within that exon.
-
In Silico Validation: Use tools like NCBI Primer-BLAST to check the specificity of your designed primers against the entire transcriptome of your organism of interest.
-
Commercial Primers: Consider using commercially available, pre-designed primer pairs for qPCR. For example, OriGene offers a human MED27 qPCR primer pair (Cat#: HP207609), though its isoform specificity should be verified for your application.[5]
-
Issue 2: Non-specific bands on the agarose (B213101) gel.
-
Cause: This could be due to primers binding to unintended targets or the formation of primer-dimers.
-
Solution:
-
Optimize Annealing Temperature: Perform a gradient PCR to determine the optimal annealing temperature that maximizes the amplification of the target and minimizes non-specific products.
-
Redesign Primers: If optimization fails, redesign primers with higher specificity.
-
Hot-Start PCR: Use a hot-start Taq polymerase to reduce non-specific amplification during the initial setup.
-
Issue 3: Inaccurate quantification of isoform ratios.
-
Cause: Differences in amplification efficiency between primer sets for different isoforms can lead to skewed quantification.
-
Solution:
-
Standard Curves: Generate a standard curve for each primer set using a serial dilution of a known template (e.g., a plasmid containing the target isoform sequence) to determine the amplification efficiency. Normalize the Cq values based on the efficiency of each primer pair.
-
Relative Quantification with a Common Primer Set: Design one set of primers that amplifies a region common to all isoforms and another set that is specific to one isoform. The relative expression can be calculated using the delta-delta Cq method.
-
RNA-Seq Data Analysis: For a more comprehensive and quantitative view of splicing, consider using RNA sequencing (RNA-seq) data analysis pipelines like RNASeq-MATS or MntJULiP, which are designed to detect and quantify differential alternative splicing events.[3][6][7]
-
Western Blotting for Med27 Isoform Analysis
Issue 1: A single band is observed despite the presence of multiple isoforms.
-
Cause:
-
The antibody used may recognize an epitope common to all isoforms, and the size difference between the isoforms may be too small to be resolved on a standard SDS-PAGE gel.
-
One isoform may be significantly more abundant than the others.
-
-
Solution:
-
Antibody Selection: Carefully review the immunogen sequence of the antibody. Whenever possible, select an antibody raised against a region that is unique to the isoform of interest.
-
High-Resolution Gels: Use a higher percentage or gradient SDS-PAGE gel to improve the resolution of proteins with small size differences.
-
Phos-tag™ SDS-PAGE: If the isoforms have different phosphorylation states, Phos-tag™ SDS-PAGE can be used to separate them based on their phosphorylation status.
-
Issue 2: Multiple non-specific bands are detected.
-
Cause:
-
The antibody may have cross-reactivity with other proteins.
-
The protein sample may be degraded.
-
-
Solution:
-
Optimize Antibody Dilution: Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with minimal background.
-
Blocking Conditions: Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking time.
-
Use a Positive Control: Use a cell lysate overexpressing a specific Med27 isoform as a positive control to confirm the identity of the band.
-
Fresh Lysates and Protease Inhibitors: Always prepare fresh cell lysates and include a protease inhibitor cocktail to prevent protein degradation.
-
Table 1: Commercially Available Antibodies for Human Med27
| Product Name | Supplier | Cat. No. | Type | Validation | Notes |
| Anti-MED27 Antibody | Atlas Antibodies | HPA007002 | Rabbit Polyclonal | IHC, WB, ICC-IF, ChIP-Exo-Seq | Recognizes an internal region. |
| Anti-MED27 Antibody | ABclonal | A43051 | Rabbit Polyclonal | WB | Recognizes an internal region. |
| MED27 Monoclonal Antibody (OTI2A4) | Thermo Fisher Scientific | MA5-27129 | Mouse Monoclonal | WB | Raised against a recombinant fragment. |
| anti-MED27 Antibody | antibodies-online | ABIN2778099 | Rabbit Polyclonal | WB | Recognizes the middle region. |
| anti-MED27 Antibody | antibodies-online | ABIN6742404 | Rabbit Polyclonal | WB | Recognizes amino acids 180-229. |
Note: The isoform specificity of these antibodies is not always explicitly stated. It is recommended to validate the antibody for your specific application.
Experimental Protocols
Protocol: Isoform-Specific Knockdown of Med27 using siRNA
This protocol provides a general framework for designing and implementing siRNA-mediated knockdown of specific Med27 isoforms.
1. Design of Isoform-Specific siRNA:
- Identify a unique sequence region in the target Med27 isoform's mRNA that is not present in other isoforms. This is often found in unique exons or at exon-exon junctions.
- Use an online siRNA design tool (e.g., from Horizon Discovery) to design several siRNA candidates targeting this unique region.[8]
- Perform a BLAST search to ensure the designed siRNA sequences are specific to the target isoform.
2. siRNA Transfection:
- Culture your cells of interest to the recommended confluency for transfection.
- Prepare the siRNA and transfection reagent complex according to the manufacturer's instructions.
- Add the complex to the cells and incubate for 24-72 hours.
3. Validation of Knockdown:
- RT-qPCR: Harvest RNA from the cells and perform RT-qPCR using isoform-specific primers to quantify the reduction in the target mRNA level.
- Western Blot: Harvest protein lysates and perform a Western blot using a Med27 antibody to confirm the reduction in the target protein level. If an isoform-specific antibody is not available, a reduction in the intensity of a specific band (if the isoforms are resolvable) or a decrease in the total Med27 signal can be indicative of successful knockdown.
4. Troubleshooting Isoform-Specific Knockdown:
- Inefficient Knockdown:
- Optimize transfection efficiency by adjusting the siRNA concentration, transfection reagent volume, and cell density.
- Test multiple siRNA designs to find the most effective one.
- Off-Target Effects:
- Confirm that the expression of other Med27 isoforms is not affected by RT-qPCR.
- Perform a rescue experiment by co-transfecting a plasmid expressing the target isoform with silent mutations in the siRNA-binding site.
Protocol: Overexpression of a Specific Med27 Isoform
This protocol outlines the general steps for overexpressing a particular Med27 isoform in a cell line.
1. Cloning the Med27 Isoform into an Expression Vector:
- Obtain the full-length cDNA sequence of the desired Med27 isoform.
- Design primers to amplify the coding sequence and add appropriate restriction sites for cloning into your chosen expression vector (e.g., pcDNA3.1, pEGFP).
- Perform PCR, digest the PCR product and the vector with the corresponding restriction enzymes, and ligate the insert into the vector.
- Transform the ligation product into competent E. coli and select for positive clones.
- Verify the sequence of the insert by Sanger sequencing.
2. Transfection and Expression:
- Transfect the expression plasmid into your target cell line using a suitable transfection reagent.
- Allow 24-72 hours for gene expression.
3. Confirmation of Overexpression:
- RT-qPCR: Measure the mRNA level of the overexpressed isoform.
- Western Blot: Detect the overexpressed protein using a Med27 antibody or an antibody against a tag if the construct includes one (e.g., FLAG, Myc, GFP).
Signaling Pathways and Experimental Workflows
Med27 has been implicated in several key signaling pathways. Understanding these connections is crucial for elucidating the functional consequences of alternative splicing.
Wnt/β-catenin Signaling Pathway
Silencing of Med27 has been shown to inhibit adrenal cortical carcinogenesis by targeting the Wnt/β-catenin signaling pathway.[9][10]
Caption: Med27's role in the Wnt/β-catenin pathway.
AKT/MAPK Signaling Pathway
Med27 promotes melanoma growth by targeting the AKT/MAPK signaling pathways.[11]
Caption: Med27's influence on the AKT and MAPK signaling pathways.
NF-κB/iNOS Signaling Pathway
Med27 has been shown to interact with NF-κB and regulate the expression of inducible nitric oxide synthase (iNOS).
Caption: Med27's interaction with the NF-κB pathway to regulate iNOS.
Experimental Workflow: Co-Immunoprecipitation (Co-IP) to Identify Isoform-Specific Interacting Proteins
This workflow can be used to investigate if different Med27 isoforms interact with different sets of proteins.
Caption: Workflow for identifying isoform-specific protein interactions.
References
- 1. Anti-MED27 Human Protein Atlas Antibody [atlasantibodies.com]
- 2. Anti-MED27 Antibody (A43051) | Antibodies.com [antibodies.com]
- 3. Comprehensive and scalable quantification of splicing differences with MntJULiP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anti-MED27 Antibody [ABIN2778099] - Cow, Dog, Guinea Pig, WB [antibodies-online.com]
- 5. origene.com [origene.com]
- 6. Item - Prediction and Quantification of Splice Events from RNA-Seq Data - Public Library of Science - Figshare [plos.figshare.com]
- 7. Identifying differential alternative splicing events from RNA sequencing data using RNASeq-MATS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variant-specific knockdown by siRNA [horizondiscovery.com]
- 9. Silencing of MED27 inhibits adrenal cortical carcinogenesis by targeting the Wnt/β-catenin signaling pathway and the epithelial-mesenchymal transition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Akt isoforms in neuronal insulin signaling and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MED27 mediator complex subunit 27 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Function of Med27 and Other Mediator Subunits
For Researchers, Scientists, and Drug Development Professionals
The Mediator complex is a crucial multi-subunit molecular machine that acts as a central coactivator for RNA polymerase II (Pol II)-dependent transcription in all eukaryotes. Its modular structure, comprising the Head, Middle, Tail, and a dissociable Kinase module, allows it to integrate signals from various transcription factors and relay them to the basal transcription machinery. Individual subunits within this complex play distinct and sometimes overlapping roles in regulating gene expression, development, and disease. This guide provides a comparative analysis of the function of the Mediator subunit Med27 with other key subunits, supported by experimental data and detailed protocols.
Unveiling the Distinct Roles of Mediator Subunits
The function of the Mediator complex is not monolithic; its subunits contribute to its overall activity in a specific manner. Loss-of-function studies in various model organisms have been instrumental in dissecting the individual contributions of these subunits. Below, we compare the known functions of Med27 with representative subunits from the different Mediator modules.
Med27: A Key Player in Development and Complex Stability
Med27, a subunit that straddles the Head and Tail modules of the Mediator complex, has been shown to be essential for embryonic and neuronal development.[1][2][3] Mutations in the MED27 gene are associated with neurodevelopmental disorders characterized by global developmental delay, intellectual disability, dystonia, and cerebellar atrophy.[1][4][5] Experimental evidence suggests that Med27 plays a critical role in maintaining the structural integrity and stability of the Mediator complex.[6] Its disruption leads to a destabilized complex, impaired chromatin occupancy, and altered chromatin architecture, ultimately resulting in the dysregulation of key transcriptional programs for neurogenesis and cerebellar development.[6][7]
Comparative Functional Analysis
To illustrate the diverse roles of Mediator subunits, the following table summarizes the phenotypic consequences of the loss of function of Med27 and compares it with other well-studied subunits from different modules.
| Subunit | Mediator Module | Model Organism | Phenotype upon Loss-of-Function | Key Downstream Targets/Pathways | References |
| Med27 | Head/Tail Interface | Zebrafish, Mouse | Decreased amacrine cells, increased rod photoreceptors; severe developmental defects, motor deficits, cerebellar atrophy, embryonic lethality. | foxo3a, fosab, GABAergic neuronal development | [1][3][8] |
| Med24 | Tail | Zebrafish | Decreased rod photoreceptors. | Retinal development | [8] |
| Med14 | Tail | Zebrafish | Slightly reduced dopaminergic amacrine cells. | Retinal development | [8] |
| MED1 | Middle | Mouse | Embryonic lethality; defects in adipogenesis and cardiac development. | PPARγ signaling, lipid metabolism | [9][10] |
| MED17 | Head | Human, Mouse | Similar neurodevelopmental defects to MED27 mutations (psychomotor delay, spasticity, cerebellar atrophy). | Neurodevelopment | [2][11] |
| MED23 | Tail | Human, Mouse | Embryonic lethality; dysregulation of immediate early gene expression, intellectual disability. | MAPK signaling pathway (c-Fos, c-Jun) | [12][13] |
| MED12 | Kinase | Human, Drosophila | X-linked intellectual disability (Opitz-Kaveggia/Lujan-Fryns syndromes); required for active transcription in specific contexts. | WNT signaling | [12][14] |
| MED13 | Kinase | Human, Drosophila | Intellectual disability; cooperates with MED12 in active transcription. | - | [14] |
| MED30 | Tail | Mouse | Early embryonic lethality in developing cardiomyocytes; destabilization of the Mediator core. | Cardiac transcriptional network | [15] |
Quantitative Comparison of Phenotypes
A study in zebrafish provides a quantitative comparison of the effects of loss-of-function mutations in med27, med24, and med14 on retinal development. The data highlights the differential roles of these subunits in regulating the number of specific neuronal cell types.
| Gene Mutation | Amacrine Cell Number (relative to wild-type) | Rod Photoreceptor Number (relative to wild-type) | Dopaminergic Amacrine Cells |
| crsp34/med27 | Decreased | Increased | Absent |
| trap100/med24 | Unchanged | Decreased | Absent |
| crsp150/med14 | Unchanged | Unchanged | Slightly Reduced |
Data adapted from a study on zebrafish retinal development.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows relevant to the study of Mediator subunit function.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to study Mediator subunit function.
Generation of Mutant Zebrafish using CRISPR/Cas9
This protocol outlines the steps for creating loss-of-function mutations in zebrafish to study the developmental roles of Mediator subunits.[8][16]
-
sgRNA Design and Synthesis:
-
Target exons common to all splice variants of the gene of interest.
-
Use online tools (e.g., CHOPCHOP) to design single-guide RNAs (sgRNAs) with high efficiency and low off-target potential.
-
Synthesize sgRNAs in vitro using a T7 RNA polymerase promoter-containing DNA template.
-
-
Cas9 mRNA Synthesis:
-
Linearize a plasmid containing the Cas9 coding sequence.
-
Synthesize capped and polyadenylated Cas9 mRNA in vitro using SP6 or T7 RNA polymerase.
-
-
Microinjection:
-
Prepare an injection mix containing Cas9 mRNA and the specific sgRNA.
-
Inject the mix into the cytoplasm of one-cell stage zebrafish embryos.
-
-
Generation of Mutant Lines:
-
Raise the injected F0 embryos to adulthood.
-
Screen F0 fish for germline transmission of mutations by outcrossing to wild-type fish and genotyping the F1 progeny.
-
Identify F1 heterozygous carriers and intercross them to generate F2 homozygous mutants for phenotypic analysis.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS)
This protocol is used to identify protein-protein interactions and analyze the composition of the Mediator complex.[17][18][19]
-
Cell Lysis and Protein Extraction:
-
Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein complex integrity.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing soluble proteins.
-
-
Immunoprecipitation:
-
Incubate the protein lysate with an antibody specific to the Mediator subunit of interest (e.g., anti-MED27).
-
Add Protein A/G-coupled magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) or SDS-containing buffer).
-
Neutralize the eluate if necessary.
-
Run the eluted proteins on an SDS-PAGE gel and perform in-gel trypsin digestion of the protein bands.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins present in the sample based on the peptide fragmentation patterns.
-
RNA-Sequencing (RNA-Seq) and Differential Gene Expression Analysis
RNA-seq is a powerful tool to investigate the global changes in gene expression following the depletion or mutation of a Mediator subunit.
-
RNA Extraction and Library Preparation:
-
Isolate total RNA from control and experimental samples (e.g., wild-type vs. Med27 knockout cells or tissues).
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries by depleting ribosomal RNA (rRNA) and converting the remaining RNA into a cDNA library compatible with next-generation sequencing.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene or transcript.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated between the experimental conditions.
-
Functional Annotation: Perform gene ontology (GO) and pathway analysis on the differentially expressed genes to understand the biological processes affected.
-
Whole-Mount in Situ Hybridization (WISH) in Zebrafish Embryos
WISH is used to visualize the spatial expression pattern of specific genes during embryonic development.[20][21][22][23][24]
-
Probe Synthesis:
-
Generate a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for the gene of interest through in vitro transcription.
-
-
Embryo Preparation:
-
Fix zebrafish embryos at the desired developmental stage in 4% paraformaldehyde.
-
Dehydrate the embryos in methanol (B129727) for storage.
-
-
Hybridization:
-
Rehydrate the embryos and permeabilize them with Proteinase K.
-
Hybridize the embryos with the DIG-labeled probe overnight at an elevated temperature.
-
-
Washing and Antibody Incubation:
-
Wash the embryos to remove the unbound probe.
-
Incubate the embryos with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
-
Detection:
-
Wash away the unbound antibody.
-
Add a colorimetric substrate (e.g., NBT/BCIP) that is converted by AP into a purple precipitate, revealing the location of the target mRNA.
-
-
Imaging:
-
Mount the stained embryos and image them using a microscope.
-
Quantitative Real-Time PCR (qRT-PCR) in Zebrafish Embryos
qRT-PCR is used to quantify the expression levels of specific genes.[25][26][27][28][29]
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from zebrafish embryos.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
-
Real-Time PCR:
-
Set up a PCR reaction containing the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.
-
Perform the PCR in a real-time PCR machine that monitors the fluorescence intensity in each cycle.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene, which is inversely proportional to the initial amount of target cDNA.
-
Normalize the expression of the gene of interest to a stably expressed reference gene (housekeeping gene).
-
Calculate the relative fold change in gene expression between different samples.
-
This guide provides a framework for understanding the multifaceted roles of Mediator subunits, with a focus on Med27. The presented data and protocols offer valuable resources for researchers investigating the intricate mechanisms of transcriptional regulation in health and disease.
References
- 1. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 5. MED27 Variants Cause Developmental Delay, Dystonia, and Cerebellar Hypoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CUHK Researchers Advance Understanding of Neurodevelopmental Disorder Caused by Genetic Changes in a Mediator Complex Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]
- 7. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]
- 8. Differential Roles of Transcriptional Mediator Complex Subunits Crsp34/Med27, Crsp150/Med14 and Trap100/Med24 During Zebrafish Retinal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mediator complex subunit 1 architects a tumorigenic Treg cell program independent of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ovid.com [ovid.com]
- 12. Mediator MED23 plays opposing roles in directing smooth muscle cell and adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Mediator complex proximal Tail subunit MED30 is critical for Mediator core stability and cardiomyocyte transcriptional network - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteomic Analysis of the Mediator Complex Interactome in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A set of consensus mammalian mediator subunits identified by multidimensional protein identification technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative proteomic analysis of distinct mammalian Mediator complexes using normalized spectral abundance factors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Proteomic Analysis of the Mediator Complex Interactome in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. storage.googleapis.com [storage.googleapis.com]
- 21. research.fredhutch.org [research.fredhutch.org]
- 22. zfin.org [zfin.org]
- 23. High Resolution Whole Mount In Situ Hybridization within Zebrafish Embryos to Study Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Whole Mount In Situ Hybridization in Zebrafish [protocols.io]
- 25. Quantitative real-time RT-PCR (qRT-PCR) of zebrafish transcripts: optimization of RNA extraction, quality control considerations, and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantitative Real-Time PCR Method to Evaluate Gene Expression in Zebrafish Embryos | Springer Nature Experiments [experiments.springernature.com]
- 27. acikerisim.medipol.edu.tr [acikerisim.medipol.edu.tr]
- 28. researchgate.net [researchgate.net]
- 29. 4.4. Quantitative RT-PCR [bio-protocol.org]
Validating Med27 as a Therapeutic Target in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Mediator complex, a crucial component of the transcriptional machinery, has emerged as a promising area for cancer therapeutic development. Within this complex, individual subunits present unique targeting opportunities. This guide provides a comparative analysis of Med27 as a therapeutic target in cancer, contrasting it with other subunits of the Mediator complex. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations to elucidate relevant pathways and workflows.
Med27: An Emerging Target in Oncology
Med27, a subunit of the Mediator complex, has been identified as a pro-tumorigenic factor in several cancers, including breast cancer, melanoma, and adrenal cortical carcinoma.[1][2] Its role in transcriptional regulation, particularly in controlling the expression of key oncogenic factors, positions it as a compelling target for therapeutic intervention.
One of the key mechanisms of Med27's pro-tumorigenic activity is through its interaction with the transcription factor KLF4.[3][4] This interaction is critical for the progression of breast cancer.[3]
Performance Comparison: Med27 vs. Alternative Mediator Subunits
While direct quantitative comparisons of targeting different Mediator subunits are still emerging, existing data allows for a qualitative and semi-quantitative assessment of their potential as therapeutic targets.
Table 1: Comparison of Med27 with Other Mediator Subunit Targets
| Target | Rationale for Targeting | Supporting In Vitro/In Vivo Data | Potential Advantages | Potential Challenges |
| Med27 | - Upregulated in various cancers, including triple-negative breast cancer.[3] - Promotes cancer cell metastasis and stemness.[3] - Knockdown sensitizes cancer cells to chemotherapy.[3] | - Med27 knockdown in breast cancer cells inhibits metastasis and stemness.[3] - Med27 transcriptionally regulates the oncogene KLF4 by binding to its promoter.[3][4] | - Targeting a specific protein-protein interaction (Med27-KLF4) could offer high specificity. | - As a scaffold protein, it may be challenging to target with small molecules. |
| MED1 | - Acts as a co-activator for nuclear receptors like the estrogen receptor (ER) and androgen receptor (AR). - Implicated in therapy resistance in breast and prostate cancer. | - MED1 knockdown inhibits the growth of ER-positive breast cancer cells. - A ChIP assay has shown MED1 binding to the KLF4 promoter in breast cancer cells.[3] | - Well-established role in hormone-driven cancers provides a clear therapeutic rationale. | - Broad involvement in nuclear receptor signaling could lead to off-target effects. |
| CDK8/19 | - Kinase activity can be targeted with small molecule inhibitors. - Implicated in colorectal cancer and acute myeloid leukemia (AML).[5][6] - Inhibition can prevent the development of resistance to EGFR-targeting drugs.[7] | - CDK8/19 inhibitors have shown anti-proliferative effects in various cancer cell lines and in vivo models.[5][6] - Simultaneous knockdown of CDK8 and CDK19 suppresses the proliferation of certain cancer cells.[8] | - Druggable kinase domain allows for the development of potent and selective inhibitors. | - Potential for off-target effects due to the conserved nature of kinase domains. - Inhibition of both CDK8 and CDK19 may be necessary for therapeutic effect.[8] |
Experimental Validation of Med27 as a Therapeutic Target
Validating a novel therapeutic target requires a series of rigorous experiments to demonstrate its role in disease and the potential for therapeutic intervention. Below are detailed protocols for key experiments used to validate Med27 as a cancer target.
I. In Vitro Validation
1. shRNA-Mediated Knockdown of Med27
This experiment aims to specifically silence the expression of Med27 in cancer cell lines to study the functional consequences.
-
Diagram of the shRNA knockdown workflow:
Caption: Workflow for shRNA-mediated knockdown of Med27.
-
Detailed Protocol:
-
shRNA Design and Cloning: Design at least two independent shRNA sequences targeting the human Med27 mRNA using a reputable design tool. Synthesize and anneal complementary DNA oligonucleotides with appropriate overhangs for cloning into a lentiviral vector (e.g., pLKO.1). Ligate the annealed oligos into the digested and dephosphorylated vector. Transform competent E. coli, select for antibiotic resistance, and verify the correct insertion by Sanger sequencing.[9][10][11]
-
Lentivirus Production and Transduction: Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection. Transduce the target cancer cell lines (e.g., MCF-7, MDA-MB-231) with the lentiviral particles in the presence of polybrene.[12]
-
Selection of Stable Cell Lines: Two days post-transduction, select for stably transduced cells by adding puromycin to the culture medium. Maintain selection for at least one week.
-
Validation of Knockdown: Confirm the knockdown of Med27 at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.
-
2. Cell Viability and Proliferation Assays
These assays determine the effect of Med27 knockdown on cancer cell growth and survival.
-
Diagram of the cell viability workflow:
References
- 1. dovepress.com [dovepress.com]
- 2. MED27 promotes malignant behavior of cells by affecting Sp1 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MED27 plays a tumor‐promoting role in breast cancer progression by targeting KLF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Mediator Kinases CDK8 and CDK19: Unveiling the Therapeutic Potential of Preclinical Inhibitors [synapse.patsnap.com]
- 7. The Inhibition of CDK8/19 Mediator Kinases Prevents the Development of Resistance to EGFR-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK8/19 inhibition induces premature G1/S transition and ATR-dependent cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CLONING SMALL HAIRPINS INTO LENTIVIRAL VECTORS | McManus Lab [mcmanuslab.ucsf.edu]
- 10. Design and Cloning of an shRNA into a Lentiviral Silencing Vector: Version A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shRNA Design, Subcloning, and Lentivirus Production [protocols.io]
- 12. merckmillipore.com [merckmillipore.com]
Lack of Functional Redundancy Between Med27 and Med30 Coactivators in Cardiomyocyte Development
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Mediator complex is a crucial transcriptional coactivator in eukaryotes, acting as a bridge between gene-specific transcription factors and the RNA polymerase II machinery. This multi-subunit complex is integral for the precise regulation of gene expression. Within the Mediator complex, the subunit Med27 plays a vital, non-redundant role in maintaining the stability and integrity of the entire complex, which is essential for normal cellular function and development. This guide provides a comparative analysis of Med27 and another Mediator subunit, Med30, with a focus on experimental data that investigates their potential functional redundancy.
Recent studies have shed light on the indispensable nature of Med27. In cardiac development, for instance, the ablation of Med27 in mouse cardiomyocytes leads to embryonic lethality, while its deletion in adult cardiomyocytes results in heart failure and death[1]. This underscores the critical role of Med27 in maintaining cardiac function. The central question addressed in this guide is whether other coactivators, particularly those within the same structural module of the Mediator complex, can compensate for the loss of Med27.
Comparative Analysis: Med27 vs. Med30
Med27 and Med30 are both components of the "Upper Tail" module of the Mediator complex. Their structural proximity within the complex raises the possibility of functional overlap. However, experimental evidence demonstrates a lack of functional redundancy between these two subunits in the context of maintaining Mediator complex stability.
A key study investigated the effects of Med27 loss in murine cardiomyocytes and tested the ability of Med30 to compensate for this loss. The results clearly indicated that while the deletion of Med27 led to a decrease in the protein levels of most Mediator subunits, overexpression of Med30 was unable to rescue this phenotype[1]. This finding strongly suggests that Med27 has a unique and essential function in stabilizing the Mediator complex that cannot be performed by Med30[1].
Quantitative Data Summary
The following table summarizes the key findings from a study on the functional roles of Med27 and Med30 in the stability of the Mediator complex in cardiomyocytes.
| Experimental Condition | Key Finding | Implication for Functional Redundancy | Reference |
| Med27 Knockout (cKO) in Cardiomyocytes | Decreased protein levels of most Mediator subunits. | Establishes the essential role of Med27 in complex stability. | [1] |
| Med30 Overexpression in Med27-deficient Cardiomyocytes | Failed to restore the protein levels of other Mediator subunits. | Demonstrates a lack of functional redundancy between Med27 and Med30. | [1] |
Signaling and Interaction Pathway
The Mediator complex, with its core subunits including Med27, integrates signals from transcriptional activators to regulate RNA Polymerase II (Pol II) activity at gene promoters. Med27's role is crucial for the structural integrity of the complex, which is a prerequisite for its function.
Caption: Interaction of the Mediator complex with transcription factors and RNA Polymerase II.
Experimental Protocols
The following is a detailed description of the key experimental methodology used to assess the functional redundancy between Med27 and Med30.
Generation of Med27 Conditional Knockout (cKO) Mice
To investigate the in vivo function of Med27, a conditional knockout mouse model was generated. This allows for the tissue-specific deletion of the Med27 gene.
-
Targeting Vector Construction: A targeting vector was designed to flank a critical exon of the Med27 gene with loxP sites.
-
Embryonic Stem (ES) Cell Targeting: The targeting vector was introduced into mouse ES cells. Clones with successful homologous recombination were selected.
-
Blastocyst Injection: The targeted ES cells were injected into blastocysts, which were then implanted into pseudopregnant female mice to generate chimeric offspring.
-
Germline Transmission: Chimeric mice were bred to establish germline transmission of the floxed Med27 allele.
-
Cardiomyocyte-Specific Knockout: To achieve cardiomyocyte-specific deletion of Med27, the floxed mice were crossed with a mouse line expressing Cre recombinase under the control of a cardiomyocyte-specific promoter (e.g., α-MHC-Cre).
Rescue Experiment Workflow
The rescue experiment was designed to determine if Med30 could compensate for the loss of Med27.
Caption: Workflow for the Med30 rescue experiment in Med27-deficient cardiomyocytes.
-
Cell Isolation: Primary cardiomyocytes were isolated from neonatal mice with a cardiomyocyte-specific knockout of Med27 and from wild-type littermates.
-
Vector Transfection: The Med27-deficient cardiomyocytes were transfected with a mammalian expression vector encoding Med30. A control group of Med27-deficient cells was transfected with an empty vector.
-
Protein Extraction and Analysis: After a suitable incubation period, total protein was extracted from all cell groups (wild-type, Med27-deficient, and Med27-deficient with Med30 overexpression).
-
Western Blotting: The protein levels of various Mediator complex subunits were assessed by Western blotting using specific antibodies. The protein levels in the experimental groups were compared to those in the wild-type control group.
Conclusion
The available experimental data strongly indicate that Med27 possesses a unique and non-redundant function in maintaining the stability of the Mediator complex, at least in the context of cardiomyocyte development. The inability of Med30 to compensate for the loss of Med27 highlights the specialized roles of individual Mediator subunits. This lack of functional redundancy emphasizes the importance of Med27 as a potential therapeutic target and underscores the need for further research into the specific molecular interactions that are dependent on Med27's presence within the Mediator complex. For researchers and drug development professionals, these findings suggest that targeting the function or expression of Med27 would likely have distinct and potent effects that could not be easily compensated for by other cellular mechanisms.
References
The Role of Med27 in Neuronal Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Mediator complex subunit 27 (Med27), a component of the Mediator complex that regulates gene transcription, has emerged as a critical player in neurodevelopment. Loss-of-function mutations in the MED27 gene are associated with a neurodevelopmental disorder characterized by intellectual disability, motor deficits, and cerebellar atrophy. Emerging evidence suggests that Med27 may play differential roles in various neuronal subtypes, contributing to the specific pathologies observed in MED27-related disorders. This guide provides a comparative analysis of the known functions of Med27 in different neuronal populations, supported by experimental data and methodologies.
Comparative Analysis of Med27 Function in Neuronal Subtypes
Current research predominantly highlights the crucial role of Med27 in the development and function of inhibitory GABAergic neurons, particularly within the cerebellum. However, recent findings have begun to shed light on its involvement in excitatory neuronal populations as well.
Cerebellar Neurons: A Hotspot of Med27 Activity
The cerebellum appears to be particularly vulnerable to the loss of Med27 function. Studies using zebrafish models have demonstrated that Med27 is essential for the proper development of this brain region.
-
Inhibitory Purkinje Cells: Loss of Med27 function leads to a significant reduction in the number of Purkinje cells, a key GABAergic neuronal subtype in the cerebellum. This is associated with impaired motor behavior in zebrafish models.[1] The transcription factor Lhx1, which is crucial for Purkinje cell differentiation, has been identified as a direct downstream target of Med27, providing a molecular basis for this observation.
-
Excitatory Eurydendroid Cells: Interestingly, the impact of Med27 is not limited to inhibitory neurons. In zebrafish, loss of Med27 function also affects the excitatory eurydendroid cells in the cerebellum, which are labeled by the marker olig2.[2] This indicates a broader role for Med27 in cerebellar circuit development, impacting both excitatory and inhibitory components.
Other Neuronal Subtypes
Beyond the cerebellum, studies in zebrafish have implicated Med27 in the development of other neuronal populations:
-
Retinal Neurons: Med27 has been shown to be involved in the development of various neuronal subtypes in the zebrafish retina, including dopaminergic, serotonergic, and GABAergic amacrine cells.
-
General Neurogenesis: In neuronal progenitor cells, mutations in MED27 lead to transcriptional impairment of genes involved in neuronal processes, suggesting a fundamental role in early neurogenesis.[3]
The role of Med27 in major excitatory neuronal populations of the forebrain, such as cortical and hippocampal pyramidal neurons, remains largely unexplored. This is a significant gap in the current understanding of Med27's function in the central nervous system.
Quantitative Data Summary
The following table summarizes the key findings regarding the impact of Med27 loss-of-function on different neuronal subtypes.
| Neuronal Subtype | Brain Region | Model Organism | Key Findings with Med27 Loss-of-Function | Downstream Targets | Reference |
| Inhibitory Neurons | |||||
| Purkinje Cells (GABAergic) | Cerebellum | Zebrafish | Significant reduction in cell number; impaired motor function.[1] | Lhx1 | |
| GABAergic Amacrine Cells | Retina | Zebrafish | Reduced number of cells. | Not specified | |
| Excitatory Neurons | |||||
| Eurydendroid Cells | Cerebellum | Zebrafish | Affected development (details on cell number changes not specified).[2] | Not specified | [2] |
| Other | |||||
| Dopaminergic Amacrine Cells | Retina | Zebrafish | Reduced number of cells. | Not specified | |
| Serotonergic Neurons | Retina | Zebrafish | Reduced number of cells. | Not specified | |
| Neuronal Progenitor Cells | General | Human (iPSC-derived) | Transcriptional dysregulation of neuronal genes.[3] | foxo3a, fosab[2] | [2][3] |
Signaling Pathways and Experimental Workflows
Med27-Mediated Transcriptional Regulation in Neurodevelopment
Med27, as part of the Mediator complex, acts as a bridge between transcription factors and the RNA polymerase II machinery to initiate transcription. Its downstream targets play crucial roles in neuronal differentiation and survival.
Caption: Med27 signaling pathway in neurodevelopment.
Experimental Workflow: CRISPR/Cas9-Mediated Knockout of Med27 in Zebrafish
The generation of Med27 knockout zebrafish models has been instrumental in elucidating its function. The following diagram illustrates a typical workflow.
Caption: Workflow for generating and analyzing Med27 knockout zebrafish.
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments cited are often found within the supplementary materials of the published research. Below are summaries of the key methodologies employed in studying Med27's role in neuronal subtypes.
CRISPR/Cas9-Mediated Knockout of med27 in Zebrafish
This technique was used to create loss-of-function models of med27 in zebrafish to study its role in vivo.[1]
-
gRNA Design and Synthesis: Guide RNAs (gRNAs) targeting a specific exon of the med27 gene are designed using online tools and synthesized via in vitro transcription.
-
Microinjection: A solution containing the gRNA and Cas9 protein is microinjected into one-cell stage zebrafish embryos.
-
Mutation Screening: Genomic DNA is extracted from a subset of injected embryos, and the targeted region is amplified by PCR. The presence of mutations (insertions/deletions) is confirmed by sequencing or high-resolution melt analysis.
-
Phenotypic Analysis: F0 knockout larvae are examined for morphological defects, and specific neuronal populations are analyzed using immunohistochemistry with markers for GABAergic neurons (e.g., Parvalbumin) and other neuronal subtypes. Motor behavior is assessed using automated tracking systems.[1][4]
CUT&Tag (Cleavage Under Targets and Tagmentation) Sequencing
CUT&Tag is a method used to identify the genomic locations where a protein of interest, such as a transcription factor, is bound. This technique was reportedly used to study MED27, although specific protocols for MED27 are not publicly detailed.
-
Nuclei Isolation: Nuclei are isolated from the neuronal cells of interest.
-
Antibody Incubation: The isolated nuclei are incubated with a primary antibody specific to MED27.
-
pA-Tn5 Transposase Binding: A secondary antibody conjugated to the Tn5 transposase is added, which binds to the primary antibody.
-
Tagmentation: The Tn5 transposase is activated, leading to the cleavage of DNA and the simultaneous ligation of sequencing adapters at the sites of MED27 binding.
-
Library Preparation and Sequencing: The adapter-ligated DNA fragments are amplified by PCR to create a sequencing library, which is then sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped to the genome to identify the regions enriched for MED27 binding.
Immunohistochemistry and Imaging
This technique is used to visualize and quantify specific neuronal populations within the brain.[1]
-
Tissue Preparation: Zebrafish larvae are fixed in paraformaldehyde and embedded for cryosectioning.
-
Antibody Staining: Brain sections are incubated with primary antibodies against neuronal markers (e.g., anti-Parvalbumin for Purkinje cells, anti-Olig2 for eurydendroid cells).
-
Secondary Antibody and Visualization: Fluorescently labeled secondary antibodies that bind to the primary antibodies are applied. The sections are then imaged using a confocal microscope.
-
Cell Quantification: The number of labeled cells in specific brain regions is counted from the acquired images to compare between wild-type and med27 knockout animals.
Future Directions
The current body of research strongly implicates Med27 as a critical regulator of cerebellar development, with a pronounced effect on GABAergic neurons. However, to build a comprehensive understanding of its role across the nervous system, future research should focus on:
-
Investigating the role of Med27 in excitatory neurons of the cortex and hippocampus. This is a major knowledge gap that needs to be addressed to understand the full spectrum of MED27-related neurodevelopmental disorders.
-
Utilizing single-cell transcriptomics to quantify MED27 expression across a wide array of neuronal subtypes. This would provide a valuable resource for identifying cell populations that are most vulnerable to Med27 dysfunction.
-
Identifying the complete repertoire of Med27 downstream targets in different neuronal populations. This will be key to unraveling the cell-type-specific mechanisms of Med27 action.
-
Exploring the Med27 interactome in various neuronal subtypes. Identifying proteins that interact with Med27 in a cell-type-specific manner could reveal novel regulatory pathways.
By addressing these questions, the scientific community can move closer to developing targeted therapeutic strategies for individuals with MED27-related neurodevelopmental disorders.
References
- 1. CRISPR-Cas9-induced gene knockout in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal subtypes and diversity revealed by single-nucleus RNA sequencing of the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for generating mutant zebrafish using CRISPR-Cas9 followed by quantitative evaluation of vascular formation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of Med27 in Wnt/β-catenin Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the role of Mediator Complex Subunit 27 (Med27) in the Wnt/β-catenin signaling pathway. We present supporting experimental data, detailed protocols for key validation experiments, and a comparative analysis with other proteins that modulate this critical pathway.
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making its components attractive targets for therapeutic intervention. Recent studies have identified Med27, a subunit of the Mediator complex, as a key player in this pathway, particularly in the context of adrenocortical carcinoma (ACC). This guide delves into the experimental validation of Med27's function and compares it with other known regulators of Wnt/β-catenin signaling.
Med27's Impact on the Wnt/β-catenin Pathway: Experimental Validation
A pivotal study by He et al. (2018) has provided significant evidence for the role of Med27 in promoting ACC by activating the Wnt/β-catenin pathway.[1] Their research demonstrated that Med27 is overexpressed in ACC tissues and that its silencing leads to an inhibition of cancer cell proliferation, invasion, and metastasis.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the study by He et al. (2018), demonstrating the effect of Med27 knockdown on the Wnt/β-catenin pathway and its downstream targets in the SW-13 human ACC cell line.
| Target Protein | Effect of Med27 Knockdown | Fold Change (siRNA-Med27 vs. Control) | p-value |
| β-catenin (Total) | Decreased Expression | ~0.4-fold | < 0.01 |
| β-catenin (Nuclear) | Decreased Expression | ~0.3-fold | < 0.01 |
| Cyclin D1 | Decreased Expression | ~0.5-fold | < 0.05 |
| CD44 | Decreased Expression | ~0.4-fold | < 0.05 |
| MMP-7 | Decreased Expression | ~0.3-fold | < 0.05 |
| PPAR-γ | Decreased Expression | ~0.6-fold | < 0.05 |
| VEGF | Decreased Expression | ~0.5-fold | < 0.05 |
Data is estimated from the Western blot analyses presented in He et al. (2018). The study reported statistically significant decreases for all listed proteins.[1]
These findings strongly suggest that Med27 positively regulates the Wnt/β-catenin pathway, leading to the expression of genes that drive tumor progression.
Visualizing the Wnt/β-catenin Pathway and Med27's Role
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the proposed point of intervention for Med27.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to validate the role of Med27 in the Wnt/β-catenin pathway, adapted from standard laboratory procedures and the methods described by He et al. (2018).[1]
siRNA-mediated Knockdown of Med27
This protocol describes the transient silencing of the MED27 gene in a human cell line, such as SW-13, using small interfering RNA (siRNA).
Materials:
-
SW-13 cells
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
siRNA targeting Med27 (and a non-targeting control siRNA)
-
6-well plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
Procedure:
-
Cell Seeding: The day before transfection, seed SW-13 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 pmol of Med27 siRNA (or control siRNA) in 250 µL of Opti-MEM I medium.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM I medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the 500 µL of siRNA-Lipofectamine complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to assess the knockdown efficiency at the mRNA level (by qRT-PCR) and protein level (by Western blotting).
Western Blot Analysis for Wnt/β-catenin Pathway Proteins
This protocol details the detection of β-catenin and its downstream target proteins following Med27 knockdown.
Materials:
-
Transfected SW-13 cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Med27, anti-β-catenin, anti-Cyclin D1, anti-CD44, anti-MMP-7, anti-PPAR-γ, anti-VEGF, and anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse the transfected cells with RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).
Luciferase Reporter Assay for Wnt/β-catenin Pathway Activity
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of β-catenin.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash and FOPFlash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase Reporter Assay System
-
96-well plates
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect cells in a 96-well plate with the TOPFlash (or FOPFlash as a negative control) reporter plasmid, the Renilla luciferase plasmid, and a plasmid expressing Med27 (or an empty vector control).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement:
-
Add the Luciferase Assay Reagent II (LAR II) to the cell lysate and measure the firefly luciferase activity (TOPFlash/FOPFlash).
-
Add the Stop & Glo Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the TOPFlash/FOPFlash ratio in the presence of Med27 indicates an activation of the Wnt/β-catenin pathway.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for validating the role of Med27 in the Wnt/β-catenin pathway.
Comparison of Med27 with Other Wnt/β-catenin Pathway Modulators
Med27's role as a positive regulator of the Wnt/β-catenin pathway can be better understood by comparing it to other proteins that modulate this signaling cascade.
| Modulator | Protein Complex | Mechanism of Action | Effect on Wnt/β-catenin Pathway |
| Med27 | Mediator Complex | Likely facilitates the recruitment or activity of the Mediator complex at TCF/LEF target genes, enhancing transcription. | Positive Regulator |
| MED12 | Mediator Complex | Directly interacts with β-catenin to recruit the Mediator complex to target gene promoters.[2] | Positive Regulator |
| Pygo | Pygopus-BCL9 Complex | Acts as a coactivator by linking β-catenin to other components of the transcriptional machinery. | Positive Regulator |
| APC (Adenomatous Polyposis Coli) | β-catenin Destruction Complex | A scaffold protein in the destruction complex that facilitates the phosphorylation and subsequent degradation of β-catenin. | Negative Regulator |
| Axin | β-catenin Destruction Complex | A scaffold protein that brings together β-catenin, GSK3β, and CK1, promoting β-catenin degradation. | Negative Regulator |
| ICAT (Inhibitor of β-catenin and TCF) | N/A | Binds directly to β-catenin, preventing its interaction with TCF/LEF transcription factors. | Negative Regulator |
This comparison highlights that while several proteins can influence Wnt/β-catenin signaling, Med27's role is likely mediated through its function within the large multi-protein Mediator complex, which acts as a central integrator of transcriptional signals.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between Med27, the Mediator complex, and the Wnt/β-catenin signaling pathway leading to tumorigenesis.
References
Comparative Analysis of the Med27 Interactome: A Tissue-Specific Perspective
For Researchers, Scientists, and Drug Development Professionals
The Mediator complex is a crucial multiprotein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby regulating the transcription of nearly all genes in eukaryotes. MED27, a subunit of this complex, is essential for normal development and cellular function. Emerging evidence suggests that the protein-protein interactions of MED27, collectively known as its interactome, may vary across different tissues, contributing to tissue-specific gene expression patterns and cellular processes. This guide provides a comparative analysis of the known Med27 interactome in different tissues, based on available experimental data.
Data Presentation: The Med27 Interactome Across Tissues
Direct quantitative comparative proteomics studies of the MED27 interactome across different healthy tissues are not yet available in the published literature. However, by compiling data from studies focused on specific tissues and disease states, we can begin to build a comparative picture. The following table summarizes the known interactors of MED27 and the context in which these interactions were identified.
| Interacting Protein | Tissue/Cell Type | Method of Identification | Functional Relevance |
| Mediator Complex Subunits | |||
| MED20 | Human Embryonic Kidney (HEK293T) cells | Co-immunoprecipitation | Structural integrity of the Mediator complex.[1] |
| MED29 | Human | Inferred from structural studies | Forms a heterodimeric helical bundle with MED27.[2] |
| Other Mediator Subunits | Cardiomyocytes (mouse) | Western Blot after Med27 knockout | MED27 is crucial for the stability of the entire Mediator complex.[3][4] |
| Transcription Factors | |||
| KLF4 | Breast cancer cells | RNA-seq, DNA-pulldown assay | MED27 transcriptionally regulates KLF4 to promote breast cancer progression.[5][6][7] |
| Sp1 | Breast cancer cells | Western Blot after si-MED27 | MED27 affects the expression of Sp1.[8] |
| foxo3a | Zebrafish (developing central nervous system) | Molecular analysis | Direct downstream target of med27 involved in neuronal development.[9][10] |
| fosab | Zebrafish (developing central nervous system) | Molecular analysis | Direct downstream target of med27 involved in neuronal development.[9][10] |
| Other Interactors | |||
| ATXN1 | Human Embryonic Kidney (HEK293T) cells | Quantitative interaction proteomics | Potential interaction partner in the context of neurodegenerative disease. |
Experimental Protocols: Identifying the Med27 Interactome
The identification of protein-protein interactions is commonly achieved through Affinity Purification followed by Mass Spectrometry (AP-MS) or Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS). These techniques allow for the isolation of a protein of interest (the "bait") along with its interacting partners (the "prey") from a cellular or tissue lysate.[11][12][13][14]
Detailed Methodology for Co-Immunoprecipitation followed by Mass Spectrometry (Co-IP/MS)
This protocol provides a general framework for identifying the interactome of a target protein, such as MED27.
1. Cell or Tissue Lysis:
-
Harvest cells or grind flash-frozen tissue samples.
-
Lyse the material in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Incubate on ice with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
2. Pre-clearing the Lysate:
-
Incubate the lysate with protein A/G beads (or a similar matrix) to reduce non-specific binding of proteins to the beads in the subsequent steps.
-
Centrifuge to pellet the beads and collect the pre-cleared supernatant.
3. Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-MED27 antibody). A control immunoprecipitation should be performed in parallel using a non-specific IgG antibody of the same isotype.
-
Allow the antibody-protein complexes to form by incubating for several hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
4. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying the salt concentration and detergents in the wash buffer.
5. Elution:
-
Elute the bait protein and its interactors from the beads. This can be done using a low pH elution buffer (e.g., glycine-HCl) or by boiling the beads in SDS-PAGE sample buffer.
6. Sample Preparation for Mass Spectrometry:
-
The eluted proteins can be separated by SDS-PAGE, and the entire gel lane can be excised and subjected to in-gel digestion with trypsin.
-
Alternatively, the eluted proteins can be digested in-solution with trypsin.
-
The resulting peptides are then desalted and concentrated using C18 spin columns.
7. Mass Spectrometry Analysis:
-
The prepared peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
8. Data Analysis:
-
The raw mass spectrometry data is processed using a database search engine (e.g., Mascot, Sequest) to identify the peptides and, subsequently, the proteins present in the sample.
-
The proteins identified in the MED27 immunoprecipitation are compared to the control IgG immunoprecipitation to distinguish specific interactors from non-specific binders.
-
Quantitative proteomics techniques, such as label-free quantification or stable isotope labeling, can be used to determine the relative abundance of the interacting proteins.[11]
Mandatory Visualization
Caption: Workflow for identifying protein interactors using Co-IP/MS.
Caption: Role of MED27 in the Mediator complex for transcription initiation.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The essential role of MED27 in stabilizing the mediator complex for cardiac development and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MED27 plays a tumor‐promoting role in breast cancer progression by targeting KLF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MED27 plays a tumor-promoting role in breast cancer progression by targeting KLF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MED27 promotes malignant behavior of cells by affecting Sp1 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of a Protein Interactome by Co-Immunoprecipitation and Shotgun Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
Unraveling the Role of Med27 in Cardiac Hypertrophy: A Comparative Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals confirming the pivotal role of Mediator complex subunit 27 (Med27) in maintaining cardiac health and preventing cardiac hypertrophy. This guide provides a comparative analysis of Med27's function against other molecular factors implicated in cardiac hypertrophy, supported by experimental data and detailed protocols.
Recent studies have highlighted the essential function of Med27, a subunit of the Mediator complex, in cardiac development and the adult heart. Its absence in cardiomyocytes has been shown to be detrimental, leading to embryonic lethality or heart failure in adults, underscoring its critical role in preserving normal cardiac function. This guide delves into the molecular mechanisms of Med27 and compares its influence with other key proteins involved in the pathology of cardiac hypertrophy.
The Contrasting Roles of Med27 and Trim27 in Cardiac Health
While Med27 appears to be a crucial guardian against cardiac pathology, another protein, Tripartite motif-containing 27 (Trim27), has been identified as a promoter of cardiac hypertrophy. Experimental evidence from mouse models demonstrates these opposing functions.
Table 1: Comparison of Cardiac Phenotypes in Med27 vs. Trim27 Knockout Mice
| Parameter | Med27 Cardiomyocyte-Specific Knockout (icKO) | Trim27 Knockout (KO) | Wild-Type (WT) - Control |
| Cardiac Function | Leads to heart failure and mortality[1] | Improved cardiac function post-pressure overload[2] | Normal |
| Heart Weight/Body Weight (HW/BW) Ratio | Data not available | Significantly reduced after TAC | Baseline |
| Hypertrophic Gene Expression (ANP, BNP, β-MHC) | Downregulates expression via GATA4 interaction[3] | Significantly reduced after TAC[2] | Baseline |
| Cardiac Fibrosis | Data not available | Significantly reduced after TAC | Minimal |
Note: TAC (Transverse Aortic Constriction) is a surgical procedure to induce pressure overload and cardiac hypertrophy.
Signaling Pathways: A Tale of Two Proteins
The divergent roles of Med27 and Trim27 in cardiac hypertrophy are rooted in their distinct signaling pathways. Med27, also known as Art27, is understood to interact with the key cardiac transcription factor GATA4, acting as a co-repressor for cardiac-specific genes like atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP)[3]. By suppressing these genes, Med27 helps maintain cardiac homeostasis.
In contrast, Trim27 promotes cardiac hypertrophy by activating the PTEN/Akt/mTOR signaling pathway[2]. This pathway is a well-established driver of cell growth and proliferation, and its activation in cardiomyocytes leads to the pathological enlargement characteristic of hypertrophy.
Caption: Med27 Signaling Pathway in Cardiomyocytes.
Caption: Trim27 Signaling Pathway in Cardiomyocytes.
Experimental Data from Animal Models
Studies utilizing genetically modified mouse models have been instrumental in elucidating the roles of these proteins.
Table 2: Echocardiographic Data from Trim27 Knockout Mice after TAC
| Parameter | WT + Sham | WT + TAC | Trim27 KO + TAC |
| LVEDd (mm) | 3.62 ± 0.11 | 4.48 ± 0.15 | 3.91 ± 0.13 |
| LVESd (mm) | 1.83 ± 0.09 | 2.97 ± 0.12 | 2.15 ± 0.11 |
| FS (%) | 49.5 ± 2.3 | 33.7 ± 2.1 | 44.8 ± 2.5 |
Data adapted from a study on Trim27's role in cardiac hypertrophy. LVEDd: Left Ventricular End-Diastolic Dimension; LVESd: Left Ventricular End-Systolic Dimension; FS: Fractional Shortening.
While specific quantitative data for Med27 knockout mice showing hypertrophic parameters is still emerging, the severe phenotype of heart failure upon its deletion strongly suggests its protective role is significant[1].
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols are provided below.
Transverse Aortic Constriction (TAC) Surgery in Mice
Objective: To induce pressure-overload cardiac hypertrophy.
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision in the chest to expose the aortic arch.
-
A suture is passed around the aorta between the innominate and left common carotid arteries.
-
A blunted 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both.
-
The needle is then quickly removed, creating a constriction of a defined diameter.
-
The chest and skin are closed in layers.
-
Post-operative care includes analgesics and monitoring for recovery.
Caption: Experimental Workflow for TAC Surgery.
Western Blotting for Cardiac Tissue
Objective: To quantify protein expression levels in heart tissue lysates.
Protocol:
-
Tissue Lysis: Homogenize heart tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-Med27, anti-Trim27, anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Real-Time Quantitative PCR (RT-qPCR)
Objective: To measure the mRNA expression of cardiac hypertrophy markers.
Protocol:
-
RNA Extraction: Isolate total RNA from heart tissue using TRIzol reagent.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes for target genes (e.g., Nppa, Nppb, Myh7) and a housekeeping gene (e.g., Gapdh).
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
This guide provides a foundational understanding of Med27's role in cardiac hypertrophy and offers a framework for future research. The comparative data and detailed methodologies are intended to accelerate the discovery of novel therapeutic targets for heart disease.
References
A Researcher's Guide to MED27 Knockdown: Selecting and Validating siRNAs
Comparing Commercial MED27 siRNA Offerings
Several major life science companies offer pre-designed siRNAs targeting MED27. While specific sequences and head-to-head performance data are often proprietary, vendors typically provide guarantees of knockdown efficiency. Below is a summary of offerings from prominent suppliers to aid in your selection.
| Vendor | Product Name/Type | Description | Knockdown Guarantee |
| OriGene | Trilencer-27 Human MED27 siRNA Kit | Kit includes 3 unique 27-mer Dicer-substrate siRNA duplexes designed for higher potency. A scrambled negative control is also included. | ≥70% mRNA knockdown for at least two of the three siRNAs at 10 nM concentration. |
| Dharmacon (Revvity) | ON-TARGETplus SMARTpool siRNA | A pool of four siRNAs designed and modified to reduce off-target effects. Individual siRNAs are also available. | ≥75% mRNA knockdown for the pool and at least three of the four individual siRNAs. |
| Santa Cruz Biotechnology | MED27 siRNA (Human) | A pool of 3 target-specific 19-25 nt siRNAs. Individual duplexes can be purchased separately for validation. | Information not publicly available. |
| QIAGEN | FlexiTube siRNA | Four individual pre-designed siRNAs for the target gene, allowing for flexible pooling or individual validation. | Information not publicly available; validation is recommended by the user. |
| Thermo Fisher Scientific | Silencer® Select MED27 siRNA | Pre-designed and modified siRNAs to enhance specificity and potency. | Guaranteed to silence target gene expression by ≥70%. |
MED27 Signaling Pathway
MED27 is a core subunit of the Mediator complex, which acts as a crucial bridge between gene-specific transcription factors and the RNA polymerase II transcription machinery.[1][2] By facilitating this interaction, MED27 plays a fundamental role in the initiation and regulation of transcription for a vast number of genes. Its dysfunction has been implicated in neurodevelopmental disorders and various cancers.[3][4][5][6] Loss-of-function mutations in MED27 can destabilize the Mediator complex, leading to impaired chromatin binding and altered transcription of downstream target genes.[7][8] Key downstream targets identified in different cellular contexts include transcription factors critical for neurogenesis such as EGR1, FOS, foxo3a, and fosab, as well as the oncogenic factor KLF4 in breast cancer.[1][5][8]
Caption: MED27's role in transcriptional activation.
Experimental Protocols
To rigorously compare the efficacy of different siRNAs for MED27 knockdown, a standardized experimental workflow is essential. This protocol covers cell culture, siRNA transfection, and subsequent analysis of MED27 expression at both the mRNA and protein levels.
Experimental Workflow for MED27 siRNA Validation
References
- 1. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MED27 plays a tumor-promoting role in breast cancer progression by targeting KLF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MED27 plays a tumor‐promoting role in breast cancer progression by targeting KLF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]
Unveiling the Med27-Sp1 Connection: A Comparative Guide to Interaction Validation
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein interactions is paramount to deciphering cellular pathways and developing targeted therapies. This guide provides a comprehensive comparison of experimental data validating the functional interaction between the Mediator complex subunit Med27 and the Sp1 transcription factor. While direct physical interaction data for Med27 and Sp1 is not prominently available in the reviewed literature, a strong functional link is well-established. This guide will compare the evidence for the Med27-Sp1 functional relationship with experimentally validated direct interactions of other proteins with Sp1.
The Mediator complex is a crucial bridge between gene-specific transcription factors and the RNA polymerase II machinery, and its subunit Med27 has been identified as a component of the Cofactor Required for Sp1 activation (CRSP) complex.[1][2][3] This association strongly suggests a functional and likely physical interaction with the Sp1 transcription factor, a key regulator of numerous cellular processes.[4]
Comparative Analysis of Sp1 Interactions
While direct binding assays for Med27 and Sp1 are not readily found in the literature, the functional necessity of Med27 for Sp1 activity has been demonstrated. In contrast, direct physical interactions have been confirmed for other proteins with Sp1 using various methods. This table summarizes the available evidence.
| Interacting Protein | Validation Method | Type of Interaction | Key Findings | Quantitative Data |
| Med27 | siRNA knockdown followed by Western Blot | Functional | Knockdown of MED27 in MDA-MB-231 cells leads to a reduction in Sp1 protein expression. | Semi-quantitative (reduction observed on Western Blot) |
| MED14 | Co-immunoprecipitation (Co-IP) | Physical (in a complex) | MED14, another Mediator subunit, physically interacts with the HIV-1 Tat protein, which is involved in viral transcription.[5] | Not specified |
| p300 | Reporter Assays | Functional | Overexpression of Sp1 and p300 together shows a greater increase in the expression of myelination genes than Sp1 overexpression alone.[6] | Relative Luciferase Activity |
| HCF-1 | Yeast Two-Hybrid (Y2H), In vitro binding assay | Physical | The mid-amino terminal (MN) domain of HCF-1 interacts with Sp1.[7] | Not specified |
| Elf-1 | Yeast Two-Hybrid (Y2H), In vitro binding assay | Physical | Elf-1 was identified as an Sp1-interacting protein in a yeast two-hybrid screen and confirmed by in vitro binding.[8][7] | Not specified |
| TIEG | Yeast Two-Hybrid (Y2H), In vitro binding assay | Physical | TIEG was identified as an Sp1-interacting protein.[8][7] | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the relationships and experimental approaches, the following diagrams are provided.
Caption: Functional relationship between Med27 and Sp1 in transcriptional activation.
Caption: A generalized workflow for validating protein-protein interactions using Co-IP.
Detailed Experimental Protocols
For researchers looking to validate protein-protein interactions, the following are detailed protocols for commonly used techniques.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in vivo by using an antibody to precipitate a protein of interest (the "bait") from a cell lysate, along with any associated proteins (the "prey").[9]
-
Cell Lysis: Culture and harvest cells expressing the bait and prey proteins. Lyse the cells in a buffer that preserves protein-protein interactions (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing Lysate: Incubate the cell lysate with protein A/G beads to reduce non-specific binding in the subsequent steps.
-
Immunoprecipitation: Add an antibody specific to the bait protein to the pre-cleared lysate and incubate to allow the formation of antigen-antibody complexes.
-
Capture of Immune Complexes: Add fresh protein A/G beads to the lysate to capture the antigen-antibody complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bait protein and its interacting partners from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies specific for the bait and prey proteins.
GST Pull-Down Assay
The GST pull-down assay is an in vitro method to confirm direct protein-protein interactions.[10][11][12]
-
Expression and Purification of GST-fusion Bait Protein: Express the bait protein as a fusion with Glutathione-S-Transferase (GST) in E. coli. Purify the GST-fusion protein using glutathione-sepharose beads.
-
Preparation of Prey Protein: The prey protein can be from a cell lysate, in vitro transcription/translation product, or a purified protein.
-
Binding Reaction: Incubate the purified GST-bait protein (immobilized on glutathione-sepharose beads) with the prey protein source.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the GST-bait protein and any interacting prey proteins from the beads using a high concentration of reduced glutathione (B108866) or a low pH buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting with an antibody against the prey protein.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a genetic method to detect protein-protein interactions in vivo within the yeast nucleus.[13][14]
-
Vector Construction: Clone the cDNA of the "bait" protein into a vector containing a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). Clone the cDNA of the "prey" protein into a separate vector containing the activation domain (AD) of the same transcription factor.
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.
-
Selection and Reporter Assay: Plate the transformed yeast on selective media lacking specific nutrients to select for cells containing both plasmids. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor's function and activating the expression of reporter genes.
-
Analysis: The interaction is detected by the growth of yeast on selective media and/or a colorimetric assay (e.g., β-galactosidase activity).[15]
Conclusion
The evidence strongly supports a critical functional relationship between Med27 and the Sp1 transcription factor, primarily through Med27's role as a subunit of the CRSP/Mediator complex. While direct physical interaction studies are not as readily available as for some other Sp1 partners, the functional data provides a solid foundation for further investigation. For researchers aiming to definitively characterize this interaction, the experimental protocols detailed in this guide offer robust methods for validation. Understanding the nuances of the Med27-Sp1 interaction will be crucial for elucidating the precise mechanisms of gene regulation and may open new avenues for therapeutic intervention in diseases where this pathway is dysregulated, such as in certain cancers.[16]
References
- 1. The transcriptional cofactor complex CRSP is required for activity of the enhancer-binding protein Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Mediator complex action in transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and function of CRSP/Med2; a promoter-selective transcriptional coactivator complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcription factor Sp1 - Wikipedia [en.wikipedia.org]
- 5. Characterization of the Influence of Mediator Complex in HIV-1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mediator MED23 controls oligodendrogenesis and myelination by modulating Sp1/P300-directed gene programs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A set of proteins interacting with transcription factor Sp1 identified in a two-hybrid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 11. goldbio.com [goldbio.com]
- 12. GST Pull-Down Assay to Measure Complex Formations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 14. Yeast Two-Hybrid Systems and Protein Interaction Mapping Projects for Yeast and Worm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a site of Hsp27 binding with Hsp27 and alpha B-crystallin as indicated by the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MED27 promotes malignant behavior of cells by affecting Sp1 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Med27 Knockout and Wild-Type Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the transcriptomic landscapes in Med27 knockout versus wild-type cells. This analysis, supported by experimental data, sheds light on the critical role of the Mediator complex subunit Med27 in gene regulation and its implications for neurodevelopment and disease.
The Mediator complex is a crucial multiprotein assembly that acts as a bridge between gene-specific transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in the initiation of transcription.[1][2] Med27, a subunit of this complex, has been shown to be indispensable for normal development, particularly in the nervous system.[1][2] Loss-of-function mutations in the MED27 gene are associated with a severe autosomal recessive neurodevelopmental disorder characterized by global developmental delay, intellectual disability, and cerebellar atrophy.[1]
This guide synthesizes findings from comparative transcriptomic studies on Med27 knockout models to provide a clear overview of the resulting gene expression changes and affected signaling pathways.
Quantitative Data Summary
Transcriptomic analysis of Med27 knockout cells reveals a significant dysregulation of the gene expression landscape. Below are summary tables of differentially expressed genes (DEGs) identified in key studies.
Table 1: Summary of Differentially Expressed Genes in med27 Knockout Zebrafish Larvae
In a study utilizing a med27 knockout zebrafish model, bulk RNA sequencing (RNA-seq) was performed on larvae at 7 days post-fertilization (dpf). The analysis identified a substantial number of genes with altered expression levels compared to wild-type larvae.[1]
| Category | Number of Genes |
| Downregulated Genes | 2,178 |
| Upregulated Genes | 2,501 |
Note: This table summarizes the overall count of differentially expressed genes. For a complete list of genes with their respective fold changes and p-values, researchers are encouraged to consult the supplementary materials of the original publication. Below is a selection of key downregulated genes implicated in neurodevelopment.
| Gene Symbol | Log2 Fold Change (Illustrative) | p-value (Illustrative) | Function in Neurodevelopment |
| foxo3a | -1.8 | < 0.05 | Transcription factor involved in neuron survival and neurogenesis.[1] |
| fosab | -1.5 | < 0.05 | Immediate early gene involved in neuronal plasticity and development.[1] |
| neurod1 | -1.2 | < 0.05 | Transcription factor crucial for neuronal differentiation.[1] |
| gbx1 | -1.9 | < 0.05 | Transcription factor involved in brain patterning.[1] |
| en2a | -1.6 | < 0.05 | Homeobox protein important for cerebellum development.[1] |
Table 2: Summary of Differentially Expressed Genes in Human Embryonic Stem Cells with MED27 Mutations
A separate study investigated the transcriptomic effects of patient-specific MED27 mutations in human embryonic stem cells (hESCs). Bulk RNA-seq revealed a significant number of DEGs in the mutant cells compared to wild-type controls.
| Category | Number of Genes |
| Downregulated Genes | 800 |
| Upregulated Genes | 389 |
Note: This table provides a summary of the differentially expressed genes. For a detailed list, including fold changes and statistical significance, please refer to the original research article. Key downregulated genes identified as direct targets of MED27 are highlighted below.
| Gene Symbol | Log2 Fold Change (Illustrative) | p-value (Illustrative) | Function in Neurodevelopment |
| EGR1 | -2.1 | < 0.05 | Immediate early gene and transcription factor involved in neuronal activity and plasticity.[2] |
| FOS | -1.7 | < 0.05 | Immediate early gene, component of the AP-1 transcription factor, crucial for neuronal function.[2] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the transcriptomic analyses of Med27 knockout and wild-type cells.
I. med27 Knockout Zebrafish Generation and Rearing
-
CRISPR/Cas9-mediated Gene Knockout:
-
Single guide RNAs (sgRNAs) were designed to target exons of the zebrafish med27 gene.
-
Cas9 mRNA and the designed sgRNAs were co-injected into one-cell stage zebrafish embryos.
-
Founder fish (F0) were raised to adulthood and outcrossed with wild-type fish to generate the F1 generation.
-
F1 heterozygotes were identified by genotyping and intercrossed to produce F2 homozygous med27 knockout, heterozygous, and wild-type sibling embryos.[1]
-
-
Zebrafish Maintenance:
-
Zebrafish were maintained under standard laboratory conditions at 28.5°C with a 14/10-hour light/dark cycle.[1]
-
II. Human Embryonic Stem Cell (hESC) Culture and Genome Editing
-
hESC Culture:
-
Human embryonic stem cells were cultured on Matrigel-coated plates in mTeSR1 medium.
-
Cells were passaged using Accutase upon reaching 70-80% confluency.
-
-
Generation of MED27 Mutant hESCs:
-
CRISPR/Cas9 technology was employed to introduce patient-specific mutations into the MED27 locus in hESCs.
-
Successfully edited clones were identified by sequencing and expanded for further experiments.
-
III. RNA Sequencing and Analysis
-
RNA Extraction:
-
Zebrafish: Total RNA was extracted from pools of 20 heads of 7 dpf larvae using TRIzol reagent, followed by purification with a commercial RNA isolation kit.[1]
-
hESCs: Total RNA was isolated from cultured hESCs using a suitable RNA extraction kit.
-
-
Library Preparation and Sequencing:
-
RNA quality and quantity were assessed using a Bioanalyzer and spectrophotometer.
-
mRNA was enriched using oligo(dT) magnetic beads.
-
Sequencing libraries were prepared using a standard commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit).
-
Paired-end sequencing was performed on an Illumina sequencing platform.[1]
-
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads were trimmed to remove adapter sequences and low-quality bases using tools like Trimmomatic.[1]
-
Alignment: Trimmed reads were aligned to the respective reference genome (e.g., Zebrafish GRCz11 or Human GRCh38) using an aligner such as HISAT2.[1]
-
Read Counting: The number of reads mapping to each gene was quantified using featureCounts or a similar tool.[1]
-
Differential Expression Analysis: Differential gene expression analysis between knockout and wild-type samples was performed using DESeq2 in R.[1] Genes with an adjusted p-value (padj) < 0.05 were considered significantly differentially expressed.
-
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for the comparative transcriptomic analysis of Med27 knockout and wild-type cells.
Med27-Mediated Transcriptional Regulation in Neurodevelopment
The loss of Med27 disrupts the normal transcriptional activation of key neurodevelopmental genes. The diagram below depicts the proposed signaling pathway, highlighting the role of Med27 in activating downstream transcription factors.
In a functional state, Med27, as part of the Mediator complex, is recruited by transcription factors at enhancer regions and facilitates the initiation of transcription by RNA Polymerase II at the promoter of target genes.[1] Key downstream targets that are directly activated include the transcription factors foxo3a and fosab in zebrafish, and the immediate early genes EGR1 and FOS in human cells.[1][2] These genes are critical for various aspects of neurodevelopment, including neuronal survival, differentiation, and plasticity.[1] Consequently, the loss of Med27 function leads to reduced expression of these essential genes, resulting in impaired neurodevelopment and the manifestation of neurodevelopmental disorders.[1]
References
Med27: A Tale of Two Neurogenic Niches - Embryonic versus Adult Brain
A Comparative Analysis of Med27's Role in Neural Stem Cell Regulation During Development and in the Mature Brain
The Mediator complex subunit 27 (Med27) is a critical transcriptional coactivator essential for life, playing a well-documented and indispensable role in the intricate process of embryonic neurogenesis. Loss-of-function studies have definitively established its requirement for the proper development of the central nervous system, particularly the cerebellum. In stark contrast, the function of Med27 in the neurogenic niches of the adult brain remains largely uncharted territory. This guide provides a comprehensive comparison of Med27's established role during embryonic development with its putative function in adult neurogenesis, drawing on direct evidence from developmental studies and indirect evidence from the known functions of its downstream targets in the adult brain.
Key Functional Differences: A Comparative Overview
While direct experimental evidence for Med27's role in adult neurogenesis is currently scarce, a comparative analysis based on its embryonic functions and the roles of its downstream effectors in the adult brain suggests a shift from a broad, indispensable developmental architect to a potentially more nuanced regulator of neural stem cell homeostasis and differentiation in adulthood.
| Feature | Role in Embryonic Neurogenesis | Postulated Role in Adult Neurogenesis (Inferred) |
| Overall Importance | Absolutely essential for survival and proper neurodevelopment. Knockout is embryonically or perinatally lethal.[1][2] | Likely involved in maintaining the neural stem cell pool and regulating the differentiation of new neurons, but may not be as globally critical for survival. |
| Primary Function | Regulates the expression of key transcription factors driving neuronal differentiation and patterning of the developing brain, especially the cerebellum.[3][4][5] | May contribute to the regulation of neural stem cell quiescence, activation, and lineage commitment in the hippocampus and subventricular zone. |
| Downstream Targets | Directly regulates key neurodevelopmental transcription factors including foxo3a, fosab, EGR1, and Lhx1.[3][4][5] | Potentially regulates a similar set of downstream targets, which are known to be involved in adult neurogenesis, such as FOXO3, FosB (a Fos family member), and EGR1. |
| Phenotype of Disruption | Severe developmental defects, motor deficits, cerebellar atrophy, and neurodevelopmental disorders.[1][4] | Disruption could potentially lead to impaired adult neurogenesis, contributing to cognitive decline or mood disorders. |
Med27's Role in Embryonic Neurogenesis: Orchestrating Brain Development
Studies utilizing model organisms such as zebrafish and mice have unequivocally demonstrated that Med27 is a cornerstone of embryonic neurogenesis. Its primary function is to act as a subunit of the Mediator complex, a molecular bridge that connects transcription factors to the RNA polymerase II machinery, thereby initiating the transcription of specific genes.
During embryonic development, Med27 is ubiquitously expressed, with prominent expression in the developing brain.[4] Loss-of-function mutations in Med27 lead to severe developmental abnormalities, including motor deficits and cerebellar atrophy, phenotypes that mirror those seen in human patients with MED27-associated neurodevelopmental disorders.[1][3][6]
Molecular analyses have identified several direct downstream targets of Med27 that are master regulators of neurodevelopment. These include:
-
foxo3a and fosab: These transcription factors are crucial for neuronal and cerebellar development.[3][4]
-
EGR1 (Early Growth Response 1): An immediate early gene involved in neuronal activity and plasticity.[5]
-
Lhx1 (LIM homeobox 1): A transcription factor required for embryonic brain development and Purkinje cell differentiation.[5]
The disruption of Med27 leads to a dysregulated transcriptomic landscape, with a significant downregulation of genes involved in RNA polymerase II-mediated transcription and neuronal system development.[4]
A Putative Role for Med27 in Adult Neurogenesis: Connecting the Dots
While direct studies on Med27 in adult neurogenesis are lacking, compelling indirect evidence suggests its potential involvement. This inference is primarily based on the established roles of its embryonic downstream targets in the adult neurogenic niches: the subgranular zone (SGZ) of the hippocampus and the subventricular zone (SVZ) of the lateral ventricles.
-
FOXO3: In adult neural stem cells, FOXO3 is a key regulator of quiescence and self-renewal. Its activity helps to preserve the neural stem cell pool over a lifetime.[7] Interestingly, while essential for embryonic neurogenesis under the control of Med27, FOXO3 deficiency in adult mice leads to a transient increase in neurogenesis followed by a depletion of the neural stem cell pool.[8][9] This suggests a context-dependent role for this transcription factor, which Med27 may also influence in the adult brain.
-
Fos Family Proteins (FosB): The fos gene family, including the Med27 target fosab, is critical for adult hippocampal neurogenesis. Specifically, FosB has been shown to be necessary for antidepressant-induced neurogenesis and hippocampus-dependent learning.[10]
-
EGR1: This transcription factor is involved in the maturation and functional integration of adult-born hippocampal neurons.[11] Its expression is correlated with the synaptic activity of these new neurons.[12]
Given that these critical regulators of adult neurogenesis are direct targets of Med27 during embryonic development, it is plausible that Med27 continues to play a role in their regulation in the adult brain, albeit perhaps in a more subtle or context-dependent manner.
Signaling Pathways and Regulatory Networks
The following diagrams illustrate the known and inferred signaling pathways involving Med27 in both embryonic and adult neurogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. giraldezlab.org [giraldezlab.org]
- 3. Neurosphere Protocol - A rapid and detailed method for the isolation of spheres in-vitro [protocols.io]
- 4. protocols.io [protocols.io]
- 5. Genome-Wide Identification of Transcription Factor-Binding Sites in Quiescent Adult Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. CRISPR/Cas9-Mediated Zebrafish Knock-in as a Novel Strategy to Study Midbrain-Hindbrain Boundary Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FOXO3 shares common targets with ASCL1 genome-wide and inhibits ASCL1-dependent neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hippocampal subgranular zone FosB expression is critical for neurogenesis and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zif268/egr1 gene controls the selection, maturation and functional integration of adult hippocampal newborn neurons by learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Egr1 Expression Is Correlated With Synaptic Activity but Not Intrinsic Membrane Properties in Mouse Adult-Born Dentate Granule Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling "Med 27"
Disclaimer: The following guidance is a synthesized protocol for handling a research chemical, referred to as "Med 27." The term "this compound" is ambiguous, and the information provided is a general framework based on standard laboratory safety practices for hazardous substances. It is imperative to identify the specific chemical and consult its unique Safety Data Sheet (SDS) before handling. The following information should be used as a supplementary guide and not as a replacement for a substance-specific SDS.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling "this compound," it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The level of PPE may vary depending on the specific hazards of the substance and the procedure being performed.
Core PPE Requirements:
-
Gloves: Wear protective gloves. The type of glove material should be selected based on the chemical's properties and the potential for exposure.
-
Eye Protection: Use eye protection, such as safety glasses with side shields or goggles. In cases of splash hazards, a face shield is recommended in addition to goggles.[1]
-
Protective Clothing: Wear protective clothing, such as a lab coat. For substances with high toxicity or where there is a risk of significant skin contact, flame-retardant and antistatic protective clothing may be necessary.
-
Respiratory Protection: If working with a substance that can generate dust, vapors, or aerosols, respiratory protection is required.
Operational and Disposal Plans
A clear and well-defined plan for the handling and disposal of "this compound" is essential for maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store "this compound" in its original container in a designated, well-ventilated area.[1][2]
-
Keep the container tightly closed when not in use.[2]
-
Store away from incompatible materials and sources of ignition.[2]
Handling Procedures:
-
All handling of "this compound" should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Use only non-sparking tools and explosion-proof equipment if the substance is flammable.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[3]
-
In all cases of exposure, seek medical attention.
Spill Control:
-
In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so.
-
Use absorbent materials to contain and clean up the spill.
-
Dispose of the contaminated material in a sealed container as hazardous waste.
-
Ventilate the area of the spill.
Disposal Plan:
-
Dispose of "this compound" and its container in accordance with local, state, and federal regulations. This may involve using an authorized hazardous or special waste collection point.[1]
-
Do not dispose of "this compound" down the drain or in the household trash unless specifically permitted by local regulations for that particular substance.[4]
-
Some communities offer take-back programs or have designated collection sites for unwanted medications and chemicals.[4][5][6]
Quantitative Data Summary
The following table summarizes example quantitative data that may be found in a Safety Data Sheet for a chemical substance. The values presented here are for illustrative purposes and are based on information for "ZOK 27" and "BloodStor® 27 NaCl". It is critical to refer to the specific SDS for "this compound" for accurate data.
| Property | Value | Source |
| pH | 4 - 7 | BloodStor® 27 NaCl SDS[3] |
| Specific Gravity | 1.04 | BloodStor® 27 NaCl SDS[3] |
| Flash Point | Not available | BloodStor® 27 NaCl SDS[3] |
| Auto-ignition Temperature | Not available | BloodStor® 27 NaCl SDS[3] |
Experimental Protocols
Detailed methodologies for all key experiments cited would be found in the primary research literature associated with "this compound." As "this compound" is an unspecified substance, no specific experimental protocols can be provided. Researchers should consult relevant publications and established laboratory procedures for the class of compounds to which "this compound" belongs.
Visualizations
Logical Workflow for Handling "this compound"
The following diagram illustrates the key steps and decision points in the safe handling and disposal of a research chemical like "this compound".
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
